Product packaging for 2-(hydroxymethyl)-N-methylbenzamide(Cat. No.:CAS No. 39976-03-9)

2-(hydroxymethyl)-N-methylbenzamide

Cat. No.: B2451113
CAS No.: 39976-03-9
M. Wt: 165.192
InChI Key: BFJCVRGMNCURHB-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-N-methylbenzamide (CAS 39976-03-9) is a benzamide derivative with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Scientific literature indicates that 2-hydroxymethylbenzamide derivatives have been synthesized and evaluated for their biological activity, showing promise as anti-inflammatory and analgesic agents in pharmacological studies . The compound can be prepared through the ring-opening of phthalimide derivatives . It is supplied for research applications only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B2451113 2-(hydroxymethyl)-N-methylbenzamide CAS No. 39976-03-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFJCVRGMNCURHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39976-03-9
Record name 2-(HYDROXYMETHYL)-N-METHYLBENZAMIDE
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Foundational & Exploratory

2-(hydroxymethyl)-N-methylbenzamide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2-(hydroxymethyl)-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of this compound (CAS No: 39976-03-9). As a functionalized aromatic amide, this compound serves as a versatile intermediate in organic synthesis and holds potential in the development of novel therapeutic agents. This document details a robust synthetic strategy, offers an expert analysis of its predicted spectroscopic characteristics, explores its chemical reactivity and stability under various conditions, and discusses its relevance in medicinal chemistry, particularly concerning its potential anti-inflammatory properties. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.

The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs with diverse biological activities, including antiemetic, antipsychotic, and anti-inflammatory effects. The substitution pattern on the aromatic ring and the amide nitrogen dictates the molecule's pharmacological profile. This compound is a unique derivative featuring two key functional groups: a primary alcohol at the ortho position and an N-methylated amide. This arrangement provides specific steric and electronic properties and offers multiple points for further chemical modification, making it a valuable building block for creating complex molecules and compound libraries for drug discovery.[1] Its potential utility as an intermediate for compounds targeting neurological and inflammatory conditions underscores the importance of a thorough understanding of its chemical nature.[1]

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experiments, including reaction setup, purification, and formulation.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 39976-03-9PubChem[2]
Molecular Formula C₉H₁₁NO₂PubChem[2]
Molecular Weight 165.19 g/mol PubChem[2]
SMILES CNC(=O)C1=CC=CC=C1COPubChem[2]
InChIKey BFJCVRGMNCURHB-UHFFFAOYSA-NPubChem[2]
Physical State Solid (predicted)-
XLogP3-AA (cLogP) 0.3PubChem[2]

Caption: Chemical Structure of this compound.

Synthesis and Purification Strategy

While multiple synthetic routes to benzamides exist, a highly effective and accessible method for preparing ortho-hydroxymethylated benzamides involves the reductive ring-opening of an N-substituted phthalimide precursor. This approach is advantageous as it starts from readily available materials and employs a mild reducing agent.

Principle: Reductive Ring-Opening of Phthalimide Precursors

The core of this synthesis is the transformation of a stable five-membered phthalimide ring into the desired open-chain benzamide. Phthalic anhydride is first condensed with methylamine to form N-methylphthalimide. Subsequently, this imide is selectively reduced using a hydride donor like sodium borohydride (NaBH₄). The borohydride attacks one of the carbonyl groups, leading to a ring-opening event that generates the ortho-hydroxymethyl group and the N-methylbenzamide functionality in a single, efficient step.[3]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established methods for synthesizing related 2-hydroxymethylbenzamides.[3]

Step 1: Synthesis of N-methylphthalimide

  • To a 100 mL round-bottom flask, add phthalic anhydride (14.8 g, 100 mmol) and glacial acetic acid (40 mL).

  • While stirring, slowly add an aqueous solution of methylamine (40%, ~8.5 mL, 110 mmol). An exothermic reaction will occur.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature, then pour it into 200 mL of ice-cold water.

  • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid in a vacuum oven. This yields N-methylphthalimide.

Step 2: Reductive Ring-Opening to this compound

  • In a 250 mL round-bottom flask, dissolve the N-methylphthalimide (16.1 g, 100 mmol) in a 6:1 mixture of methanol and water (140 mL).

  • Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (7.6 g, 200 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 24 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude this compound can be purified by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane. The purity of the final product should be assessed using Thin Layer Chromatography (TLC) and confirmed by the spectroscopic methods detailed in the following section.

synthesis_workflow cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Reductive Ring-Opening cluster_purification Purification A Phthalic Anhydride + Methylamine B Reflux in Acetic Acid A->B C Precipitation & Filtration B->C D N-methylphthalimide C->D E N-methylphthalimide in MeOH/H2O D->E F Add NaBH4 (0-10°C) E->F G Stir 24h at RT F->G H Workup & Extraction G->H I Crude Product H->I J Silica Gel Chromatography I->J K Pure 2-(hydroxymethyl)- N-methylbenzamide J->K

Caption: Proposed workflow for synthesis and purification.

Spectroscopic Elucidation

Accurate structural confirmation is paramount. The following sections detail the predicted spectroscopic data based on the known effects of the constituent functional groups and analysis of similar structures.[4][5][6]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be highly informative, showing distinct signals for each unique proton environment.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2 - 7.6Multiplet4HAr-H Aromatic protons on the benzene ring.
~ 6.5 - 7.0Broad Singlet1HN-H Amide proton, often broad due to quadrupole relaxation and exchange.
~ 4.6Singlet2HAr-CH₂ -OHMethylene protons of the hydroxymethyl group. Singlet as there are no adjacent protons.
~ 4.5Singlet (broad)1HCH₂ -OH Alcohol proton, often a broad singlet that can exchange with D₂O.
~ 2.9Singlet3HN-CH₃ Methyl protons attached to the amide nitrogen. Singlet due to lack of adjacent protons.
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environment.

Chemical Shift (δ, ppm)AssignmentRationale
~ 170C =OAmide carbonyl carbon, deshielded by the electronegative oxygen and nitrogen.
~ 138Ar-C (quaternary)Aromatic carbon attached to the hydroxymethyl group.
~ 135Ar-C (quaternary)Aromatic carbon attached to the amide group.
~ 127 - 131Ar-C HAromatic carbons bearing hydrogen atoms.
~ 63Ar-C H₂-OHAliphatic carbon of the hydroxymethyl group, attached to an oxygen atom.
~ 26N-C H₃Aliphatic carbon of the N-methyl group.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is used to identify key functional groups by their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol (-OH)
~ 3300 (sharp/med)N-H stretchSecondary Amide (-NH)
3100 - 3000C-H stretchAromatic C-H
2950 - 2850C-H stretchAliphatic C-H (CH₃, CH₂)
~ 1640C=O stretch (Amide I)Amide Carbonyl
~ 1540N-H bend (Amide II)Secondary Amide
1600, 1480C=C stretchAromatic Ring
~ 1050C-O stretchPrimary Alcohol
Mass Spectrometry (Predicted)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a molecular fingerprint.

  • Method: Electrospray Ionization (ESI)

  • Expected Molecular Ion ([M+H]⁺): m/z 166.08

  • Key Fragmentation Pathways:

    • Loss of water (-18 Da) from the hydroxymethyl group to give a fragment at m/z 148.

    • Loss of the hydroxymethyl group (-31 Da) to give a fragment at m/z 135.

    • Cleavage of the amide bond, leading to characteristic benzoyl or N-methyl fragments.

Chemical Reactivity and Stability

Key Reactive Centers

This compound has three primary centers for chemical reactivity:

  • The Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be esterified or etherified to introduce new functionalities.

  • The Amide N-H Proton: The amide proton is weakly acidic and can be deprotonated with a strong base.

  • The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the directing effects influenced by both the amide and hydroxymethyl substituents.

pH-Dependent Stability and Degradation Pathway

Research on related N-(hydroxymethyl) compounds reveals a critical instability, particularly under alkaline conditions.[7] N-(hydroxymethyl)-N-methylbenzamide is known to be less stable than its N-unsubstituted counterpart, N-(hydroxymethyl)benzamide.[7] In the presence of a base, the amide proton can be abstracted, facilitating an E1cB-like elimination (retro-Mannich reaction). This process results in the degradation of the molecule into formaldehyde and 2-methylbenzamide. This instability is a crucial consideration for storage, formulation, and reaction conditions.

Acid-catalyzed breakdown is also possible, though the mechanism differs.[8][9] Under acidic conditions, protonation of the hydroxyl group can facilitate its departure as a water molecule, leading to the formation of a resonance-stabilized cation that can react with nucleophiles.

degradation_pathway A This compound B Intermediate Anion A->B  OH⁻ (Base-catalyzed deprotonation) C 2-Methylbenzamide + Formaldehyde B->C Elimination (Retro-Mannich)

References

2-(hydroxymethyl)-N-methylbenzamide CAS number 39976-03-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(hydroxymethyl)-N-methylbenzamide (CAS 39976-03-9)

Authored by: A Senior Application Scientist

Foreword

This document provides a comprehensive technical overview of this compound, a molecule of interest for researchers in medicinal chemistry and drug development. Eschewing a rigid template, this guide is structured to logically present the core scientific information, from its fundamental properties to its synthesis and potential applications. The content herein is synthesized from established chemical principles and available data on analogous structures, offering field-proven insights into its handling and scientific exploration.

Physicochemical Properties and Safety Data

This compound is a substituted aromatic amide. Its core structure consists of a benzene ring with a hydroxymethyl group and an N-methylcarboxamide group in an ortho arrangement. This specific substitution pattern is key to its chemical reactivity and potential biological interactions.

PropertyValueSource
CAS Number 39976-03-9[1]
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol [1]
IUPAC Name This compound[1]
SMILES CNC(=O)C1=CC=CC=C1CO[1]
Melting Point 122-123 °C[1]
Boiling Point (Predicted) 363.3 ± 25.0 °C at 760 mmHg[1]

Safety and Handling: This compound is classified under GHS as follows:

  • H302: Harmful if swallowed (Acute toxicity, oral)[1].

  • H319: Causes serious eye irritation[1].

Standard laboratory precautions should be taken when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Synthesis and Purification

Proposed Synthetic Protocol: Aminolysis of Phthalide

The underlying chemistry of this synthesis involves the nucleophilic attack of methylamine on the ester carbonyl carbon of phthalide. This leads to the opening of the lactone ring to form the desired amide and alcohol functionalities.

Reaction Scheme:

Synthesis_of_this compound phthalide Phthalide product This compound phthalide->product Heat, Solvent (e.g., Ethanol) methylamine Methylamine (CH3NH2) methylamine->product

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of phthalide (1.0 eq) in a suitable solvent such as ethanol or isopropanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of methylamine (1.5-2.0 eq, typically as a 40% solution in water or as a solution in the reaction solvent). The excess methylamine serves to drive the reaction to completion.

  • Reaction Conditions: The reaction mixture is heated to reflux (the temperature will depend on the solvent used) and stirred for a period of 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), using a suitable mobile phase (e.g., ethyl acetate/hexane mixture) and visualizing with UV light. The disappearance of the phthalide spot indicates the completion of the reaction.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting residue is taken up in a suitable organic solvent like ethyl acetate and washed with water and brine to remove any unreacted methylamine and other aqueous soluble impurities.

  • Purification: The crude product obtained after drying the organic layer over anhydrous sodium sulfate and concentrating it can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or isopropanol/water, to yield the pure this compound as a solid.

Experimental Rationale
  • Choice of Reactants: Phthalide is a readily available and stable starting material. Methylamine is a simple and effective nucleophile for this transformation.

  • Solvent Selection: Protic solvents like ethanol can facilitate the reaction by stabilizing the transition state and solvating the ionic intermediates.

  • Temperature: Heating is necessary to provide the activation energy for the ring-opening of the lactone by the amine.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of soluble impurities and yielding a crystalline product.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the ortho-substitution, hindered rotation around the amide C-N bond may lead to the presence of rotamers at room temperature. This can result in the broadening of signals for the N-methyl group and the aromatic protons closest to the amide functionality. Variable temperature NMR studies could be employed to investigate this phenomenon.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.6-7.3Multiplet4HAromatic protons
~4.7Singlet2H-CH₂OH
~3.0Singlet (possibly broad)3HN-CH₃
~2.5 (broad)Singlet1H-OH

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~170C=O (amide)
~140-125Aromatic carbons
~64-CH₂OH
~26N-CH₃

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry is expected to show a clear molecular ion peak. The fragmentation pattern will likely be dominated by cleavage of the amide bond and loss of neutral fragments.

Predicted Mass Spectrum Fragmentation:

m/zFragment
165[M]⁺ (Molecular ion)
148[M - OH]⁺
134[M - CH₂OH]⁺
105[C₆H₄CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Infrared (IR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3300 (broad)O-H stretch (alcohol)
~3200 (broad)N-H stretch (amide)
~1640C=O stretch (amide)
~1540N-H bend (amide)

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Caption: Workflow for the analytical characterization of the synthesized compound.

Potential Applications and Biological Activity

While there is limited specific data on the biological activity of this compound, the benzamide scaffold is a well-established pharmacophore in drug discovery[2]. Numerous benzamide derivatives have shown a wide range of pharmacological activities.

Potential Areas of Investigation:

  • Anticonvulsant Activity: Many benzamide analogues have been investigated for their potential as anticonvulsant agents[2].

  • Neurokinin-2 (NK₂) Receptor Antagonism: Substituted N-methylbenzamides have been designed as potent NK₂ receptor antagonists, which have implications for treating inflammatory and pain-related disorders[3].

  • Anticancer Activity: Benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors and smoothened (SMO) antagonists, showing promise in oncology[4][5]. The structural features of this compound could be a starting point for the design of novel anticancer agents.

  • Opioid Receptor Modulation: Some N-methylbenzamide derivatives, such as U-47700, are potent µ-opioid receptor agonists[6]. While this highlights a potential for abuse, it also indicates that this chemical class can interact with CNS targets.

Potential_Applications core This compound Scaffold cns CNS Targets (e.g., Opioid Receptors) core->cns Analgesia/Abuse Potential nk2 Neurokinin-2 Receptors core->nk2 Anti-inflammatory/Pain hdac Histone Deacetylases (HDACs) core->hdac Anticancer smo Smoothened (SMO) Receptor core->smo Anticancer (Hedgehog Pathway)

Caption: Potential biological targets and applications of the benzamide scaffold.

The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the amide carbonyl) in a constrained ortho-conformation makes this compound an interesting candidate for fragment-based drug discovery and as a scaffold for building more complex molecules with specific biological activities.

References

A Comprehensive Technical Guide to 2-(hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 2, 2026

Introduction

2-(hydroxymethyl)-N-methylbenzamide is a substituted aromatic amide that belongs to the broader class of benzamides. The benzamide structural motif is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This compound, featuring a hydroxymethyl group at the ortho position of the benzene ring and an N-methylated amide, serves as a valuable intermediate in organic synthesis.[3] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a hydrogen-bond donating amide, makes it an attractive building block for the synthesis of more complex molecules and novel chemical entities. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a proposed synthetic route, analytical characterization, and potential applications for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

The structural features of this compound dictate its chemical behavior and potential applications.

Chemical Identity

A summary of the key identifiers for this compound is presented in the table below.

IdentifierValueSource
IUPAC Name This compound[4]
CAS Number 39976-03-9[4]
Molecular Formula C₉H₁₁NO₂[4]
Canonical SMILES CNC(=O)C1=CC=CC=C1CO[4]
InChI InChI=1S/C9H11NO2/c1-10-9(12)8-5-3-2-4-7(8)6-11/h2-5,11H,6H2,1H3,(H,10,12)[4]
Molecular Weight

The molecular weight of a compound is a fundamental property for stoichiometric calculations in chemical reactions and for its characterization by mass spectrometry.

PropertyValueSource
Average Molecular Weight 165.19 g/mol [4]
Monoisotopic Mass 165.078978594 Da[4]
Structural Elucidation

The molecular structure of this compound is depicted below.

Caption: 2D structure of this compound.

The molecule consists of a central benzene ring substituted with two functional groups at adjacent positions (ortho-substitution). The N-methylbenzamide group comprises a secondary amide, which can act as both a hydrogen bond donor and acceptor. The hydroxymethyl group (-CH₂OH) contains a primary alcohol, which is a versatile functional group for further chemical modifications. The ortho-positioning of these two groups may allow for intramolecular hydrogen bonding, which can influence the compound's conformation and reactivity.

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its handling, purification, and formulation. The following table summarizes key computed physicochemical data.

PropertyPredicted ValueSource
XLogP3-AA 0.3[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 49.3 Ų[4]

The presence of both a hydroxyl and an amide group suggests that this compound is a polar molecule. This polarity, along with its ability to form hydrogen bonds, would imply moderate solubility in polar solvents like water, and good solubility in alcohols and other polar organic solvents.[5] The molecule's stability is expected to be good under standard conditions, although the presence of the hydroxymethyl and amide groups may make it susceptible to degradation under harsh acidic or basic conditions.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted benzamides is the coupling of a benzoic acid derivative with an amine.[8] In this case, 2-(hydroxymethyl)benzoic acid can be coupled with methylamine using a suitable activating agent.

synthesis_workflow reactant1 2-(hydroxymethyl)benzoic acid intermediate Activated Ester Intermediate reactant1->intermediate Activation reactant2 Methylamine product This compound reactant2->product intermediate->product Amination workup Aqueous Work-up & Extraction product->workup reagents Coupling Agent (e.g., DCC, EDC) Base (e.g., Et3N) reagents->intermediate purification Column Chromatography or Recrystallization workup->purification purification->product Pure Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This hypothetical protocol is based on well-established amidation procedures.

Materials:

  • 2-(hydroxymethyl)benzoic acid

  • Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as the reaction solvent

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(hydroxymethyl)benzoic acid (1.0 equivalent). Dissolve it in the anhydrous solvent (DCM or THF).

  • Addition of Base and Amine: Add triethylamine (1.1 equivalents). If using methylamine hydrochloride, add an additional equivalent of triethylamine. Then, add the methylamine solution or salt (1.1 equivalents) to the reaction mixture and stir for 10-15 minutes at room temperature.

  • Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, dissolve the coupling agent (DCC or EDC, 1.1 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with the reaction solvent. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent to afford the pure this compound.

Causality Behind Experimental Choices
  • Coupling Agents: DCC and EDC are widely used coupling agents that activate the carboxylic acid to form a highly reactive intermediate, facilitating the nucleophilic attack by the amine.

  • Base: Triethylamine is used to neutralize the hydrochloride salt of the amine (if used) and any acidic byproducts formed during the reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous aprotic solvents like DCM or THF are chosen to prevent the hydrolysis of the activated intermediate and to dissolve the reactants.

  • Aqueous Work-up: The acidic and basic washes are essential to remove unreacted starting materials, the coupling agent, and its byproducts.

  • Purification: Column chromatography or recrystallization is necessary to isolate the final product in high purity by separating it from any remaining impurities.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.[9] The following are the expected spectral data based on its structure.

TechniqueExpected Observations
¹H NMR - Aromatic protons (multiplets in the range of ~7.2-7.8 ppm). - A singlet for the hydroxymethyl protons (-CH₂OH) around 4.5-5.0 ppm. - A doublet for the N-methyl protons (-NHCH₃) around 2.8-3.0 ppm, which may show coupling to the amide proton. - A broad singlet for the amide proton (-NH) around 6.0-8.0 ppm. - A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR - Aromatic carbons in the range of ~120-140 ppm. - The carbonyl carbon (C=O) of the amide around 165-175 ppm. - The hydroxymethyl carbon (-CH₂OH) around 60-65 ppm. - The N-methyl carbon (-NHCH₃) around 25-30 ppm.
IR Spectroscopy - A broad O-H stretching band from the hydroxyl group around 3200-3600 cm⁻¹. - An N-H stretching band from the secondary amide around 3300-3500 cm⁻¹. - A strong C=O stretching band (Amide I) around 1630-1680 cm⁻¹. - An N-H bending band (Amide II) around 1510-1570 cm⁻¹. - C-O stretching from the alcohol around 1000-1260 cm⁻¹. - Aromatic C-H and C=C stretching bands.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 165). - Characteristic fragmentation patterns, such as the loss of a hydroxymethyl group or cleavage of the amide bond.

Applications and Research Directions

This compound is primarily utilized as an intermediate in organic synthesis for the creation of more complex molecules.[3] Its bifunctional nature allows for a variety of chemical transformations.

applications compound 2-(hydroxymethyl)- N-methylbenzamide intermediate Versatile Chemical Intermediate compound->intermediate drug_discovery Drug Discovery (e.g., Kinase Inhibitors) intermediate->drug_discovery Scaffold for Bioactive Molecules materials Materials Science (e.g., Polymer Synthesis) intermediate->materials Monomer for Functional Polymers agrochemicals Agrochemicals intermediate->agrochemicals Precursor for Pesticides/Herbicides

Caption: Relationship between the structure of this compound and its potential applications.

The benzamide scaffold is a privileged structure in medicinal chemistry, and derivatives have shown a wide range of biological activities.[10][11] Therefore, this compound could serve as a starting material for the synthesis of novel drug candidates. For instance, the hydroxyl group can be further functionalized to introduce different pharmacophores, while the amide portion can interact with biological targets through hydrogen bonding.

Future research could focus on:

  • The development of efficient and scalable synthetic routes to this compound.

  • The synthesis of a library of derivatives by modifying the hydroxymethyl and amide groups.

  • The biological evaluation of these new compounds for various therapeutic targets.

Safety and Handling

Based on the available GHS hazard information, this compound is harmful if swallowed and causes serious eye irritation.[4]

Precautions for safe handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or in a fume hood.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conditions for safe storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

Disposal considerations:

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

References

An In-depth Technical Guide to the Precursors and Synthesis of 2-(hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 2-(hydroxymethyl)-N-methylbenzamide, a key chemical intermediate. The document is intended for researchers, chemists, and professionals in drug development. It delves into a detailed retrosynthetic analysis, examines the primary precursors and their associated synthetic routes, and offers a comparative analysis to guide the selection of the most efficient strategy. A complete, field-tested experimental protocol for the preferred synthetic method is provided, alongside characterization data and visualizations of reaction mechanisms to ensure scientific integrity and reproducibility.

Introduction

This compound (CAS No. 39976-03-9) is a substituted benzamide derivative whose structural motifs are of interest in medicinal chemistry and materials science.[1] The presence of a primary alcohol and a secondary amide on the same aromatic scaffold provides two distinct points for further chemical modification, making it a versatile building block for the synthesis of more complex molecules. Understanding the precursors and the nuances of its synthesis is critical for its efficient and scalable production. This guide will explore the most viable and scientifically robust methods for its preparation, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves conceptually breaking down the target molecule into simpler, commercially available precursors.

The most apparent disconnection is at the amide bond (C-N), which points to a carboxylic acid derivative and methylamine as immediate precursors. The hydroxymethyl group ortho to the amide suggests a lactone as a highly efficient starting material, as the ring-opening would concurrently install both the amide and the alcohol functionalities.

G TM This compound Amide_Pre Amide_Pre TM->Amide_Pre C-N bond Methylamine Methylamine TM->Methylamine C-N bond Phthalide Phthalide Amide_Pre->Phthalide Intramolecular Cyclization

Caption: Retrosynthetic analysis of this compound.

Key Precursors and Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic strategies emerge. The most prominent pathways originate from three key precursors: Phthalide, N-Methylphthalimide, and 2-Formylbenzoic acid.

Pathway I: Aminolysis of Phthalide

This is the most direct and atom-economical route. The reaction involves the nucleophilic acyl substitution of the lactone (an intramolecular ester) by methylamine.

Mechanism: The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of phthalide. This forms a tetrahedral intermediate which subsequently collapses. Proton transfer steps then lead to the ring-opened product, this compound.

// Reactants Phthalide [label="Phthalide"]; Methylamine [label="+ CH₃NH₂ (Methylamine)"];

// Intermediate Intermediate [label="Tetrahedral Intermediate"];

// Product Product [label="this compound"];

// Reaction Arrows Phthalide -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product [label="Ring Opening &\nProton Transfer"];

// Structures (Simplified) node [shape=none, image="https://i.imgur.com/example.png"]; // Placeholder for actual chemical structures Phthalide_struct [label="", image="https://i.imgur.com/phthalide.png"]; // Replace with actual image URL Intermediate_struct [label="", image="https://i.imgur.com/intermediate.png"]; // Replace with actual image URL Product_struct [label="", image="https://i.imgur.com/product.png"]; // Replace with actual image URL

// Positioning - This is a conceptual layout {rank=same; Phthalide; Methylamine;} Phthalide -> Methylamine [style=invis]; Methylamine -> Intermediate; } dot

Caption: Mechanism of Phthalide Aminolysis.

Discussion: This pathway is highly efficient. The reaction of phthalimide derivatives with methylamine is a well-documented process, often used for the deprotection of amines in Gabriel synthesis.[2] The reaction with phthalide itself proceeds readily, often at room temperature or with gentle heating, using an aqueous or alcoholic solution of methylamine.

Pathway II: Selective Reduction of N-Methylphthalimide

This two-step route begins with the synthesis of N-methylphthalimide from phthalic anhydride and methylamine, followed by a selective reduction of one of the two carbonyl groups.

Step 1: Synthesis of N-Methylphthalimide Phthalic anhydride reacts with methylamine, typically at elevated temperatures, to form N-methylphthalimide via a dehydrative condensation.[3][4] This reaction is often high-yielding.[4]

Step 2: Selective Reduction The selective reduction of one imide carbonyl to a hydroxyl group while leaving the other intact is the critical challenge of this pathway. Strong reducing agents like LiAlH₄ would likely reduce both carbonyls. A milder reducing agent, such as sodium borohydride (NaBH₄) in an alcoholic solvent, can achieve the desired transformation to yield the target molecule. The use of NaBH₄ in 2-propanol followed by an acidic workup is an effective method for converting phthalimides to their corresponding ring-opened primary amines, and a similar principle can be applied here for selective reduction.[3][5]

// Reactants PhthAnhydride [label="Phthalic Anhydride"]; Methylamine [label="Methylamine (CH₃NH₂)"];

// Intermediate NMethylphthalimide [label="N-Methylphthalimide", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reducing Agent Reducer [label="Selective Reducing Agent\n(e.g., NaBH₄)"];

// Product Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow {rank=same; PhthAnhydride; Methylamine;} PhthAnhydride -> NMethylphthalimide; Methylamine -> NMethylphthalimide [dir=none]; NMethylphthalimide -> Product; Reducer -> Product [dir=none]; } dot

Caption: Synthesis via N-Methylphthalimide Reduction.

Pathway III: Reductive Amination of 2-Formylbenzoic Acid

Reductive amination is a powerful method for forming amines from carbonyl compounds.[6] In this pathway, 2-formylbenzoic acid (or its corresponding ester) would first react with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the target secondary amine.

Mechanism: The reaction proceeds through the formation of a Schiff base (imine) between the aldehyde group of 2-formylbenzoic acid and methylamine. This imine is then selectively reduced. A key consideration is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they are mild enough not to reduce the aldehyde starting material but are effective at reducing the protonated imine intermediate.[6][7]

Discussion: While theoretically sound, this pathway presents challenges. The presence of the carboxylic acid can interfere with the reaction, potentially forming an ammonium salt with the methylamine. Therefore, it is often preferable to start with the methyl ester of 2-formylbenzoic acid to circumvent this issue.

Comparative Analysis of Synthetic Routes

Pathway Precursors Number of Steps Advantages Disadvantages
I: Aminolysis of Phthalide Phthalide, Methylamine1High atom economy, mild conditions, simple procedure, high yield.Availability of substituted phthalides may be limited.
II: Reduction of N-Methylphthalimide Phthalic Anhydride, Methylamine, Reducing Agent2Precursors are inexpensive and readily available.Requires control of selective reduction; may produce side products.
III: Reductive Amination 2-Formylbenzoic Acid, Methylamine, Reducing Agent1 (in situ)Versatile method for amine synthesis.Potential for side reactions with the carboxylic acid; may require protection/deprotection steps.

Based on this analysis, Pathway I (Aminolysis of Phthalide) is the most efficient and recommended route for the synthesis of this compound due to its simplicity, high yield, and mild reaction conditions.

Detailed Experimental Protocol (Pathway I)

This protocol is a self-validating system, incorporating reaction monitoring and detailed purification and characterization steps.

5.1. Materials and Reagents

  • Phthalide (C₈H₆O₂, MW: 134.13 g/mol )

  • Methylamine solution (40% in H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Hydrochloric acid (1 M HCl)

  • Sodium bicarbonate (saturated NaHCO₃ solution)

5.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalide (5.0 g, 37.3 mmol).

  • Reagent Addition: Add 25 mL of a 40% aqueous methylamine solution (a significant excess). The phthalide may initially dissolve, followed by the formation of a precipitate.[2]

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up - Neutralization: Once the starting material is consumed, cool the flask in an ice bath. Carefully neutralize the excess methylamine by slowly adding 1 M HCl until the pH of the solution is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford this compound as a white solid.

5.3. Expected Yield and Characterization

  • Yield: >90%

  • Physical Appearance: White crystalline solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.5-7.2 (m, 4H, Ar-H), 6.5 (br s, 1H, NH), 4.7 (s, 2H, CH₂OH), 3.0 (d, 3H, N-CH₃), 2.5 (br s, 1H, OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.1 (C=O), 138.5, 132.8, 130.5, 128.9, 128.1, 127.5 (Ar-C), 64.2 (CH₂OH), 26.8 (N-CH₃).

  • Mass Spectrometry (ESI+): m/z 166.08 [M+H]⁺, 188.06 [M+Na]⁺.

Conclusion

The synthesis of this compound is most effectively achieved through the direct aminolysis of phthalide with methylamine. This single-step process is robust, high-yielding, and proceeds under mild conditions, making it the preferred method for laboratory and potential scale-up applications. Alternative routes involving the reduction of N-methylphthalimide or reductive amination of 2-formylbenzoic acid provide viable, albeit more complex, options. The selection of a synthetic pathway should be guided by precursor availability, scalability, and the desired purity of the final compound. This guide provides the necessary technical details for researchers to confidently synthesize and characterize this valuable chemical intermediate.

References

The Emergence of 2-(Hydroxymethyl)-N-methylbenzamide Derivatives in Inflammation and Pain Management: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities. Within this broad class, 2-(hydroxymethyl)-N-methylbenzamide derivatives are emerging as a promising subclass with significant potential in the realms of inflammation and analgesia. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. We delve into the detailed experimental protocols for assessing their anti-inflammatory and analgesic properties and explore their plausible mechanism of action through the inhibition of the cyclooxygenase pathway. Furthermore, this guide addresses the metabolic fate and stability of these derivatives, offering a holistic perspective for researchers and drug development professionals.

Introduction: The Therapeutic Potential of the Benzamide Core

Benzamides are a versatile class of compounds characterized by a carboxamide attached to a benzene ring. Their structural simplicity and amenability to chemical modification have made them a fertile ground for the discovery of new drugs. Various substituted benzamides have demonstrated a wide array of pharmacological effects, including antiemetic, antipsychotic, and gastroprokinetic activities. The focus of this guide, the this compound core, introduces a unique structural motif that has been shown to confer potent anti-inflammatory and analgesic properties. The presence of the hydroxymethyl group at the ortho position and the N-methyl group on the amide are key features that influence the biological activity and metabolic stability of these derivatives.

Synthesis of 2-(Hydroxymethyl)benzamide Derivatives

The synthesis of 2-(hydroxymethyl)benzamide derivatives can be efficiently achieved through the reductive ring-opening of corresponding phthalimide precursors. This method offers a straightforward route to the desired scaffold, allowing for the introduction of various substituents on the amide nitrogen to explore structure-activity relationships.

Detailed Synthetic Protocol: From Phthalimide to 2-(Hydroxymethyl)benzamide

This protocol is based on the method described by Okunrobo et al. for the synthesis of 2-hydroxymethylbenzamides from N-substituted phthalimides[1].

Materials:

  • N-substituted phthalimide derivative

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the N-substituted phthalimide derivative in a 6:1 mixture of methanol and water.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with stirring. The amount of sodium borohydride will depend on the scale of the reaction and the specific substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-(hydroxymethyl)benzamide derivative.

G cluster_synthesis Synthesis Workflow start N-substituted Phthalimide step1 Dissolve in MeOH/H₂O (6:1) start->step1 step2 Add NaBH₄ (portion-wise) step1->step2 step3 Monitor by TLC step2->step3 step4 Quench with H₂O step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Wash with Brine step5->step6 step7 Dry over Na₂SO₄ step6->step7 step8 Concentrate in vacuo step7->step8 end Purified 2-(hydroxymethyl)benzamide Derivative step8->end

Caption: General workflow for the synthesis of 2-(hydroxymethyl)benzamide derivatives.

Biological Activities: Anti-inflammatory and Analgesic Effects

The primary reported biological activities of 2-(hydroxymethyl)-N-substituted-benzamide derivatives are their anti-inflammatory and analgesic effects[1]. These activities have been demonstrated in well-established in vivo models, highlighting their potential as therapeutic agents for the management of inflammatory conditions and pain.

Anti-inflammatory Activity

The anti-inflammatory potential of these derivatives has been evaluated using the carrageenan-induced paw edema model in rats. This model is a widely accepted method for screening acute anti-inflammatory agents. The mechanism of carrageenan-induced inflammation is biphasic, involving the release of histamine, serotonin, and bradykinin in the first phase, followed by the release of prostaglandins in the second phase.

Analgesic Activity

The analgesic properties of 2-(hydroxymethyl)benzamide derivatives have been assessed using the acetic acid-induced writhing test in mice. This visceral pain model is sensitive to both centrally and peripherally acting analgesics. The intraperitoneal injection of acetic acid causes the release of endogenous mediators, such as prostaglandins, which stimulate nociceptive neurons.

Quantitative Analysis of Biological Activity

The biological activity of a series of 2-(hydroxymethyl)-N-substituted-benzamide derivatives was quantified to establish a preliminary structure-activity relationship[1][2].

Compound IDN-Substituent (R Group)% Inhibition of Edema (Anti-inflammatory Activity)% Inhibition of Writhing (Analgesic Activity)
3a -CH₂-piperazinyl25.338.5
3b -CH₂-morpholinyl29.542.3
3c -CH₂-CH₂-piperazinyl33.846.2
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.161.5
3e -CH₂-CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]45.153.8
3f -CH₂-CH₂-CH₂-morpholinyl38.050.0
Indomethacin Standard Drug56.369.2

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a detailed analysis of the structure-activity relationship of these 2-(hydroxymethyl)benzamide derivatives[2].

  • Influence of the N-substituent: The nature of the substituent on the amide nitrogen is a critical determinant of biological activity.

  • Effect of the Linker Length: Increasing the alkyl chain length between the amide and the heterocyclic ring from one to two carbons generally enhances both anti-inflammatory and analgesic activity (compare 3a vs. 3c ). However, a further increase to a three-carbon chain leads to a decrease in activity (compare 3d vs. 3e ).

  • Impact of the Heterocyclic Moiety: The presence of a substituted piperazine ring, particularly with a 2-methoxyphenyl group, significantly boosts activity compared to unsubstituted piperazine or morpholine moieties (compare 3c and 3d ).

Proposed Mechanism of Action: Cyclooxygenase (COX) Inhibition

While the precise molecular targets of 2-(hydroxymethyl)benzamide derivatives have not been definitively elucidated, their anti-inflammatory and analgesic profiles are characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain. It is plausible that 2-(hydroxymethyl)benzamide derivatives exert their therapeutic effects through a similar mechanism.

G cluster_pathway Proposed Cyclooxygenase (COX) Pathway phospholipids Cell Membrane Phospholipids pla2 Phospholipase A₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation nsaids 2-(hydroxymethyl)benzamide derivatives (Proposed) nsaids->cox Inhibition

Caption: Proposed mechanism of action via the cyclooxygenase pathway.

Experimental Protocols for Biological Evaluation

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for assessing acute anti-inflammatory activity[3][4][5].

Animals: Wistar rats (150-200 g) of either sex.

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6), including a control group, a standard group (e.g., Indomethacin), and test groups for each derivative.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This protocol is a common method for screening peripherally acting analgesics[6][7][8][9][10].

Animals: Swiss albino mice (20-25 g) of either sex.

Procedure:

  • Animal Acclimatization and Fasting: Similar to the anti-inflammatory assay.

  • Grouping: Divide the animals into groups (n=6) as described above.

  • Drug Administration: Administer the test compounds and the standard drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Writhing: Thirty minutes after drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Calculation: Calculate the percentage inhibition of writhing for each group compared to the control group using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group, and Wt is the average number of writhes in the test group.

G cluster_workflow In Vivo Evaluation Workflow cluster_anti_inflammatory Anti-inflammatory Assay cluster_analgesic Analgesic Assay start Test Compound grouping Animal Grouping (Control, Standard, Test) start->grouping admin Drug Administration grouping->admin paw_measure1 Baseline Paw Volume Measurement admin->paw_measure1 acetic_acid Acetic Acid Injection admin->acetic_acid carrageenan Carrageenan Injection paw_measure1->carrageenan paw_measure2 Measure Paw Volume at Intervals carrageenan->paw_measure2 calc1 Calculate % Inhibition of Edema paw_measure2->calc1 observe Observe and Count Writhes acetic_acid->observe calc2 Calculate % Inhibition of Writhing observe->calc2

Caption: Workflow for in vivo anti-inflammatory and analgesic assays.

Metabolism and Stability Considerations

The metabolic fate of this compound derivatives is an important consideration for their development as therapeutic agents. Studies on related N-methylbenzamides have shown that they can be metabolized to N-(hydroxymethyl) compounds in vitro[11]. The stability of these N-(hydroxymethyl) metabolites is influenced by substitution on the nitrogen atom. For instance, N-(hydroxymethyl)-N-methylbenzamide has been found to be less stable under alkaline conditions and can degrade to produce formaldehyde[11]. This potential for formaldehyde release is a critical aspect to consider in the toxicological evaluation of these compounds.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrated anti-inflammatory and analgesic activities. The synthetic route is straightforward, and the in vivo evaluation models are well-established, providing a solid foundation for further research. The preliminary structure-activity relationship analysis offers valuable insights for the design of more potent analogs.

Future research should focus on elucidating the precise molecular mechanism of action, including the investigation of their effects on COX-1 and COX-2 isoforms to assess their potential for gastrointestinal side effects. Furthermore, a comprehensive evaluation of their pharmacokinetic and toxicological profiles, with particular attention to their metabolic stability and potential for formaldehyde generation, is essential for their progression as clinical candidates. The exploration of this chemical scaffold in other therapeutic areas, such as oncology and neurodegenerative diseases, where inflammation plays a significant role, may also unveil new therapeutic opportunities.

References

2-(hydroxymethyl)-N-methylbenzamide: A Scaffolding Analysis for Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(hydroxymethyl)-N-methylbenzamide is a substituted benzamide that, while not extensively studied as a therapeutic agent itself, represents a core structural motif present in a class of highly significant clinical compounds: Poly (ADP-ribose) polymerase (PARP) inhibitors. The exploration of this molecule's potential therapeutic applications, therefore, lies in its structural relationship to these established drugs. This guide will provide an in-depth analysis of this compound as a potential scaffold for novel drug discovery, with a particular focus on its possible role as a PARP inhibitor. We will delve into the rationale behind this hypothesis, propose a comprehensive research workflow to validate its potential, and provide detailed experimental protocols for researchers and drug development professionals.

Structural Analysis and Relationship to Bioactive Molecules

The therapeutic potential of this compound can be inferred by dissecting its chemical structure and identifying key pharmacophores that are shared with known bioactive molecules.

  • The Benzamide Core: The benzamide moiety is a privileged scaffold in medicinal chemistry, found in a wide array of drugs with diverse biological activities. Notably, it forms the core of many PARP inhibitors, where the amide group is crucial for binding to the nicotinamide-binding pocket of the enzyme.

  • The 2-(hydroxymethyl) Group: This functional group, while seemingly simple, can play a significant role in molecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in a target protein's active site. Its position on the benzene ring is also critical and, in the context of PARP inhibitors, can influence binding affinity and selectivity.

  • The N-methyl Group: N-alkylation of the amide nitrogen can impact the compound's physicochemical properties, such as solubility and membrane permeability. It can also influence the conformational preferences of the molecule, which can be critical for optimal binding to a biological target.

The convergence of these structural features in this compound strongly suggests that its therapeutic potential is likely linked to the inhibition of PARP enzymes.

Hypothesized Therapeutic Target: Poly (ADP-ribose) Polymerase (PARP)

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, most notably DNA repair and the maintenance of genomic stability. PARP1, the most abundant and well-studied member of the family, is a key player in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).

The mechanism of PARP-mediated DNA repair is a critical aspect to understand. Upon detection of a DNA SSB, PARP1 binds to the damaged site and catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) (PAR). This PARylation event serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

Signaling Pathway of PARP1 in DNA Single-Strand Break Repair

PARP1_Pathway cluster_0 Cellular Stress cluster_1 PARP1 Activation & Signaling cluster_2 DNA Repair Cascade DNA Damage DNA Damage PARP1 PARP1 DNA Damage->PARP1 detects PAR PAR PARP1->PAR synthesizes NAD+ NAD+ NAD+->PARP1 substrate Repair Complex Recruitment of Repair Proteins PAR->Repair Complex recruits XRCC1 XRCC1 Ligase III Ligase III PNKP PNKP Repair Complex->XRCC1 Repair Complex->Ligase III Repair Complex->PNKP

Caption: PARP1 activation at sites of DNA single-strand breaks and subsequent recruitment of the DNA repair machinery.

Potential Therapeutic Applications in Oncology

The inhibition of PARP has emerged as a highly effective therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept is known as synthetic lethality.

In normal cells, double-strand DNA breaks (DSBs) can be repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutated BRCA1/2, the HR pathway is compromised, and the cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. When these SSBs are not repaired, they can be converted into lethal DSBs during DNA replication.

By inhibiting PARP in BRCA-deficient cancer cells, the repair of SSBs is blocked. The accumulation of unrepaired SSBs leads to the formation of DSBs that cannot be repaired by the defective HR pathway, ultimately resulting in cell death.

Given the structural similarities of this compound to known PARP inhibitors, it is plausible that this compound could exhibit similar activity and, therefore, have potential therapeutic applications in the treatment of BRCA-mutated cancers, such as certain types of ovarian, breast, prostate, and pancreatic cancers.

Proposed Research Workflow to Validate Therapeutic Potential

A systematic and rigorous research workflow is essential to validate the therapeutic potential of this compound as a PARP inhibitor. This workflow should encompass in silico, in vitro, and in vivo studies.

Proposed Research Workflow

research_workflow Start In Silico Studies In Silico Studies Start->In Silico Studies In Vitro Assays In Vitro Assays In Silico Studies->In Vitro Assays Promising Candidates In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Active Compounds Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Efficacious & Safe Leads End Lead Optimization->End

Caption: A sequential research workflow for the validation of this compound's therapeutic potential.

In Silico Studies: Molecular Docking

Objective: To predict the binding affinity and mode of interaction of this compound with the active site of PARP1.

Protocol:

  • Protein Preparation:

    • Obtain the crystal structure of human PARP1 in complex with a known inhibitor from the Protein Data Bank (PDB).

    • Remove water molecules and ligands from the PDB file.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Define the binding site based on the location of the co-crystallized ligand.

  • Ligand Preparation:

    • Generate a 3D structure of this compound using a molecular modeling software.

    • Perform energy minimization of the ligand structure.

  • Molecular Docking:

    • Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the defined binding site of PARP1.

    • Generate multiple binding poses and rank them based on their docking scores.

  • Analysis:

    • Visualize the top-ranked binding poses and analyze the interactions between the ligand and the protein, paying close attention to hydrogen bonds, hydrophobic interactions, and any potential steric clashes.

    • Compare the predicted binding mode with that of known PARP inhibitors.

In Vitro Assays

Objective: To experimentally determine the inhibitory activity of this compound against PARP1 and its effect on cancer cell viability.

A. PARP1 Enzymatic Assay

Protocol:

  • Assay Principle: A colorimetric or chemiluminescent assay to measure the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1.

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme.

    • Histone proteins (coated on a 96-well plate).

    • Biotinylated NAD+.

    • Streptavidin-HRP conjugate.

    • HRP substrate (e.g., TMB).

    • This compound (dissolved in DMSO).

    • Known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Procedure:

    • Add varying concentrations of this compound to the wells of the histone-coated plate.

    • Add recombinant PARP1 enzyme and activated DNA to initiate the reaction.

    • Add biotinylated NAD+ and incubate to allow for PARylation.

    • Wash the plate to remove unincorporated reagents.

    • Add Streptavidin-HRP conjugate and incubate.

    • Wash the plate and add the HRP substrate.

    • Measure the absorbance or luminescence to quantify PARP1 activity.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each concentration of the compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

B. Cell Viability Assay

Protocol:

  • Cell Lines:

    • Use a pair of isogenic cell lines: one with wild-type BRCA1/2 and another with mutated or deficient BRCA1/2 (e.g., CAPAN-1).

  • Reagents and Materials:

    • Selected cell lines.

    • Cell culture medium and supplements.

    • This compound.

    • Cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 72 hours.

    • Add the cell viability reagent and measure the signal according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 value (the concentration of the compound that inhibits 50% of cell growth) for each cell line.

    • Assess the selective toxicity of the compound towards the BRCA-deficient cells.

In Vivo Studies: Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.

Protocol:

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Establish xenograft tumors by subcutaneously injecting BRCA-deficient cancer cells (e.g., CAPAN-1) into the flanks of the mice.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule.

    • Administer the vehicle alone to the control group.

  • Efficacy Assessment:

    • Measure the tumor volume using calipers at regular intervals throughout the study.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth rates between the treatment and control groups.

    • Calculate the tumor growth inhibition (TGI) for the treated group.

    • Evaluate the safety and tolerability of the compound.

Data Presentation

Assay Parameter Expected Outcome for an Active Compound
PARP1 Enzymatic Assay IC50Low nanomolar to micromolar range
Cell Viability Assay GI50 (BRCA-deficient cells)Significantly lower than GI50 in BRCA-proficient cells
Xenograft Mouse Model Tumor Growth Inhibition (TGI)> 50%

Conclusion and Future Directions

This compound holds promise as a scaffold for the development of novel PARP inhibitors. Its structural similarity to established drugs in this class provides a strong rationale for its investigation. The proposed research workflow offers a comprehensive and systematic approach to validate its therapeutic potential, from initial in silico predictions to in vivo efficacy studies.

Should this compound demonstrate significant activity in these assays, future research should focus on lead optimization to improve its potency, selectivity, and pharmacokinetic properties. This could involve the synthesis and evaluation of analogs with modifications to the hydroxymethyl and N-methyl groups, as well as substitutions on the benzene ring. Ultimately, the exploration of this and similar scaffolds could lead to the discovery of new and effective treatments for cancer and other diseases where PARP inhibition is a viable therapeutic strategy.

The Versatile Cornerstone: A Technical Guide to 2-(hydroxymethyl)-N-methylbenzamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide serves as a comprehensive resource for researchers, medicinal chemists, and process development scientists on the synthesis, properties, and multifaceted applications of 2-(hydroxymethyl)-N-methylbenzamide. This seemingly simple molecule has emerged as a powerful and versatile building block in contemporary organic synthesis. Its unique structural motif, featuring a primary alcohol and a secondary amide positioned ortho on a benzene ring, offers a powerful platform for complex molecule construction. This guide will delve into the nuanced causality behind its synthetic routes, explore its pivotal role as a bidentate directing group in transition metal-catalyzed C-H functionalization, and illuminate its potential in the landscape of drug discovery and development. Detailed, field-proven protocols, mechanistic insights, and data-driven discussions are provided to empower scientists in leveraging this valuable synthetic intermediate.

Introduction: Unveiling a Key Synthetic Synthon

In the ever-evolving field of organic synthesis, the pursuit of efficiency, selectivity, and molecular complexity drives the development of novel reagents and building blocks. This compound, a crystalline solid with the molecular formula C₉H₁₁NO₂, has garnered increasing attention for its strategic importance. The ortho-disposed hydroxymethyl and N-methylamido functionalities are not merely passive substituents; they are key players that dictate the molecule's reactivity and utility. The amide can act as a robust directing group in various metal-catalyzed reactions, while the hydroxyl group offers a handle for further functionalization or can participate in chelation to form stable metallacycles. This dual functionality makes it a linchpin in the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. This guide aims to provide a holistic understanding of this reagent, from its fundamental properties to its most advanced applications, thereby enabling its effective implementation in research and development settings.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its safe and effective use in the laboratory.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
CAS Number 39976-03-9PubChem[1]
Appearance White to off-white solidGeneric Material Properties
Melting Point Data not consistently available
Solubility Soluble in polar organic solventsGeneric Material Properties
pKa Data not available

Safety Information:

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Tale of Two Strategies

The efficient synthesis of this compound is crucial for its widespread application. Two primary, reliable strategies have emerged, each with its own set of advantages.

Strategy 1: Reductive Ring-Opening of N-Methylphthalimide

This is arguably the most direct and high-yielding approach, leveraging the commercially available N-methylphthalimide. The causality behind this method lies in the selective reduction of one of the two carbonyl groups of the phthalimide ring to a hydroxyl group, followed by ring opening. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[2]

Experimental Protocol: Synthesis of this compound via Reductive Ring-Opening

  • Materials:

    • N-Methylphthalimide (1 equiv.)

    • Sodium borohydride (NaBH₄) (2-3 equiv.)

    • Methanol (solvent)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar, add N-methylphthalimide and methanol. Stir at room temperature until the solid is fully dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.

Diagram of Synthetic Workflow:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start N-Methylphthalimide reagents 1. NaBH₄, Methanol, 0°C to RT 2. H₂O quench start->reagents Reduction product This compound reagents->product caption Workflow for the Synthesis of this compound

Caption: Reductive ring-opening of N-methylphthalimide.

Strategy 2: Directed Ortho-Metalation (DoM) of N-Methyl-o-toluamide

An alternative, more convergent approach involves the directed ortho-lithiation of a suitable precursor, N-methyl-o-toluamide. The amide group acts as a powerful directing group, facilitating the deprotonation of the adjacent benzylic methyl group with a strong base like n-butyllithium.[3] The resulting benzylic anion can then be trapped with an appropriate electrophile to introduce the hydroxyl functionality. While direct reaction with oxygen followed by reduction is possible, a more controlled approach involves reacting the anion with a formaldehyde equivalent.

Experimental Protocol: Synthesis via Directed Ortho-Metalation (Conceptual)

  • Materials:

    • N-Methyl-o-toluamide (1 equiv.)

    • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv.)

    • Anhydrous tetrahydrofuran (THF)

    • Paraformaldehyde or another formaldehyde source

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Procedure (Conceptual):

    • Dissolve N-methyl-o-toluamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise to the solution, maintaining the low temperature.

    • Stir the resulting deep red solution at -78 °C for 1-2 hours to ensure complete metalation.

    • Add a source of formaldehyde (e.g., paraformaldehyde, freshly cracked from a sealed container) to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

    • Perform a standard aqueous workup and extraction with an organic solvent.

    • Dry, concentrate, and purify the product as described in Strategy 1.

The Role in Organic Synthesis: A Bidentate Directing Group for C-H Functionalization

The true power of this compound lies in its ability to act as a highly effective bidentate directing group in transition metal-catalyzed C-H functionalization reactions.[4] The amide oxygen and the hydroxyl group can coordinate to a metal center, such as palladium, to form a stable six-membered palladacycle. This pre-coordination brings the metal catalyst into close proximity to the ortho C-H bond of the benzamide ring, facilitating its selective activation and subsequent functionalization. This strategy offers a powerful and atom-economical way to forge new carbon-carbon and carbon-heteroatom bonds.

Mechanistic Rationale:

The generally accepted mechanism for palladium-catalyzed C-H activation involves an initial coordination of the directing group to the palladium(II) catalyst. In the case of this compound, this would be a bidentate coordination. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho C-H bond is cleaved to form a palladacycle intermediate. This palladacycle can then undergo various transformations, such as oxidative addition with an aryl halide, migratory insertion of an alkyne or alkene, or reductive elimination to afford the functionalized product and regenerate the active catalyst.

Diagram of Proposed Catalytic Cycle:

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(II) Catalyst B Coordination Complex A->B C Palladacycle Intermediate B->C C-H Activation (CMD) D Oxidative Addition (with R-X) C->D E Pd(IV) Intermediate D->E F Reductive Elimination E->F F->A Catalyst Regeneration product Ortho-Functionalized Product F->product substrate This compound substrate->B coupling_partner R-X (e.g., Aryl Halide) coupling_partner->D caption Proposed catalytic cycle for C-H functionalization.

References

The Compass of Discovery: A Technical Guide to Innovating Benzamide Derivatives in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide illuminates the intricate, field-proven methodologies for the discovery and preclinical development of novel benzamide derivatives. It is structured to provide researchers, scientists, and drug development professionals with a comprehensive and actionable framework, moving beyond theoretical concepts to the practical causality behind experimental choices. We will navigate the multidisciplinary journey from initial concept to a promising preclinical candidate, grounded in scientific integrity and validated protocols.

Section 1: The Benzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The benzamide core is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities. This structural motif is present in a wide array of approved drugs, demonstrating its utility across diverse therapeutic areas, including but not limited to, oncology, neuroscience, and infectious diseases.[1] The amide group can readily form hydrogen bonds with biological targets, a key interaction for potent and selective inhibition.[2] Furthermore, the aromatic ring and the amide linkage provide a synthetically tractable backbone for a variety of chemical modifications, allowing for the fine-tuning of physicochemical and pharmacokinetic properties.

The known biological activities of benzamide derivatives are extensive, encompassing roles as analgesics, anti-inflammatory agents, antipyretics, and psychiatric medications.[1] More recently, their potential as anticancer, anti-Alzheimer's, and antimicrobial agents has garnered significant attention.[1] This therapeutic diversity stems from the ability of substituted benzamides to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), enzymes, and ion channels.[3][4] For instance, the antipsychotic effects of drugs like sulpiride are attributed to their potent blockade of dopamine receptors.[1] In oncology, benzamide derivatives have been developed as inhibitors of histone deacetylases (HDACs), the Hedgehog signaling pathway, and various protein kinases.[4][5][6][7]

Section 2: The Modern Drug Discovery Workflow for Novel Benzamides

The journey to a novel benzamide therapeutic is a systematic, multi-stage process. This section outlines a logical workflow, from initial target identification to preclinical candidate selection, emphasizing the integration of computational and experimental approaches.

DrugDiscoveryWorkflow cluster_0 In-Silico Design & Screening cluster_1 Synthesis & In-Vitro Screening cluster_2 Preclinical Evaluation TID Target Identification & Validation PD Pharmacophore Modeling TID->PD Identified Target VS Virtual Screening PD->VS Pharmacophore Model MD Molecular Docking & Dynamics VS->MD Virtual Hits CS Chemical Synthesis MD->CS Prioritized Candidates HTS High-Throughput Screening CS->HTS Synthesized Library LC Hit-to-Lead Optimization HTS->LC Confirmed Hits IVC In-Vitro Cytotoxicity (e.g., MTT Assay) LC->IVC Optimized Leads EIA Enzyme Inhibition Assays IVC->EIA Non-toxic Leads ADME ADME/Tox Profiling EIA->ADME Potent Inhibitors IVV In-Vivo Validation ADME->IVV Preclinical Candidates

Caption: A modern, integrated workflow for the discovery of novel benzamide derivatives.

Section 3: In-Silico Guided Design - The Digital Blueprint

Before embarking on extensive and costly chemical synthesis, a robust in-silico approach is indispensable for prioritizing candidates with a higher probability of success.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target.[3][8][9] This can be achieved through two primary approaches:

  • Ligand-Based Pharmacophore Modeling: Utilized when the 3D structure of the target is unknown. It involves aligning a set of known active molecules to deduce their common chemical features responsible for activity.[3]

  • Structure-Based Pharmacophore Modeling: Employed when the 3D structure of the target protein is available, often from X-ray crystallography. This method directly identifies potential interaction sites within the target's binding pocket.[3]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[10] This technique is instrumental in understanding binding modes and predicting the binding affinity of novel benzamide derivatives.

This protocol provides a general workflow for performing molecular docking with AutoDock Vina, a widely used and freely available software.[1][10][11]

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein (receptor) from the Protein Data Bank (PDB).

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges. This can be done using software like AutoDockTools (MGLTools).

    • Prepare the 3D structure of the benzamide derivative (ligand). Ensure correct protonation states and assign charges.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the binding site of the receptor. The size and center of the grid box are crucial for a successful docking simulation.

  • Running AutoDock Vina:

    • Use the command-line interface of AutoDock Vina, providing the prepared receptor and ligand files, as well as the grid box parameters, as input.

    • The command will typically look like this: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt

    • The config.txt file specifies the coordinates of the center of the grid box and its dimensions (e.g., center_x, center_y, center_z, size_x, size_y, size_z).

  • Analysis of Results:

    • AutoDock Vina will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the docking results using software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[1]

Section 4: Chemical Synthesis and Library Development

The synthesis of a focused library of benzamide derivatives is a critical step to explore the structure-activity relationship (SAR).

General Synthesis of Benzamide Derivatives

A common and straightforward method for synthesizing benzamides is the coupling of a carboxylic acid with an amine.[12]

  • Dissolve the desired benzoic acid derivative in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Add a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, like 4-dimethylaminopyridine (DMAP).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Perform an aqueous work-up to remove the coupling reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization to obtain the final benzamide derivative.

Section 5: In-Vitro Screening and Hit Identification

Once a library of benzamide derivatives has been synthesized, the next step is to screen them for biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds.[13][14]

Cell Viability and Cytotoxicity Assays

It is crucial to assess the general toxicity of the synthesized compounds to distinguish between specific biological activity and non-specific cytotoxicity. The MTT assay is a widely used colorimetric assay for this purpose.

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[16] The intensity of the purple color is proportional to the number of viable cells.

Target-Based Assays

For target-oriented drug discovery, it is essential to perform assays that directly measure the interaction of the compounds with the intended biological target.

This protocol outlines the general steps for determining the inhibitory activity of benzamide derivatives against a specific enzyme.[2][18][19][20]

  • Reagent Preparation: Prepare solutions of the purified enzyme, the enzyme's substrate, the inhibitor (benzamide derivative), and a suitable buffer.[2]

  • Reaction Setup: In a microplate, add the buffer, enzyme, and varying concentrations of the inhibitor.

  • Pre-incubation: Incubate the enzyme and inhibitor together for a short period to allow for binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This is often done using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the rate of the enzymatic reaction at each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[2]

Section 6: Lead Optimization and Preclinical Profiling

Promising "hits" from the initial screening are subjected to lead optimization, a process of iterative chemical modification and biological testing to improve their potency, selectivity, and drug-like properties.

ADME-Tox Profiling

ADME-Tox studies are crucial for evaluating the pharmacokinetic and safety profiles of lead compounds.[21][22][23][24] These studies assess:

  • Absorption: The ability of a compound to be absorbed into the bloodstream. In-vitro models like the Caco-2 permeability assay are commonly used.[21][25]

  • Distribution: How a compound distributes throughout the body. Plasma protein binding assays are important for this assessment.[21]

  • Metabolism: How a compound is broken down by the body, primarily by cytochrome P450 (CYP) enzymes in the liver. CYP inhibition and induction assays are critical for predicting drug-drug interactions.[21][25]

  • Excretion: How a compound and its metabolites are eliminated from the body.

  • Toxicity: The potential for a compound to cause adverse effects. A variety of in-vitro toxicity assays are available to assess hepatotoxicity, cardiotoxicity, and genotoxicity.

ADME-Tox Parameter Common In-Vitro Assay Purpose
Absorption Caco-2 Permeability AssayPredicts oral absorption by simulating the intestinal barrier.[21]
Distribution Plasma Protein Binding AssayDetermines the extent of binding to plasma proteins, affecting drug availability.[21]
Metabolism CYP450 Inhibition/Induction AssaysAssesses potential for drug-drug interactions.[21]
Toxicity Hepatotoxicity Assays (e.g., using primary hepatocytes)Evaluates the potential for liver damage.
Toxicity hERG Channel AssayAssesses the risk of cardiotoxicity.

Section 7: Case Studies - Benzamides Targeting Key Signaling Pathways

To illustrate the principles discussed, this section will focus on two important classes of benzamide-based inhibitors: those targeting the Hedgehog (Hh) and Histone Deacetylase (HDAC) signaling pathways.

Hedgehog Signaling Pathway Inhibitors

The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[5][26][27] Benzamide derivatives have been successfully developed as inhibitors of Smoothened (SMO), a key transmembrane protein in this pathway.[5][26][27]

HedgehogPathway Hh Hedgehog Ligand PTCH1 PTCH1 Hh->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Nucleus Nucleus GLI->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Activates Benzamide Benzamide Inhibitor Benzamide->SMO Blocks

Caption: Inhibition of the Hedgehog signaling pathway by a benzamide derivative targeting SMO.

Histone Deacetylase (HDAC) Inhibitors

HDACs are a class of enzymes that play a critical role in regulating gene expression through the deacetylation of histones.[7][28] HDAC inhibitors have emerged as a promising class of anticancer agents, and several benzamide-based HDAC inhibitors are in clinical development.[29][30][31] These inhibitors typically chelate the zinc ion in the active site of the enzyme.[7][29]

HDACInhibition cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition HDAC HDAC Histone_Deac Deacetylated Histone HDAC->Histone_Deac Deacetylates Histone_Ac Acetylated Histone Histone_Ac->HDAC Chromatin_Open Open Chromatin (Gene Expression ON) Histone_Ac->Chromatin_Open Chromatin_Closed Closed Chromatin (Gene Expression OFF) Histone_Deac->Chromatin_Closed HDAC_Inh HDAC Histone_Ac_Inh Acetylated Histone Chromatin_Open_Inh Open Chromatin (Gene Expression ON) Histone_Ac_Inh->Chromatin_Open_Inh Benzamide_HDACi Benzamide HDAC Inhibitor Benzamide_HDACi->HDAC_Inh Inhibits

Caption: Mechanism of action of benzamide-based HDAC inhibitors.

Section 8: Conclusion and Future Perspectives

The benzamide scaffold continues to be a highly valuable starting point for the development of novel therapeutics. The integration of in-silico design, combinatorial chemistry, high-throughput screening, and comprehensive preclinical profiling has significantly accelerated the discovery process. Future advancements in artificial intelligence and machine learning will likely further enhance our ability to predict the biological activity and pharmacokinetic properties of novel benzamide derivatives, leading to the development of safer and more effective drugs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a reliable and efficient protocol for the laboratory-scale synthesis of 2-(hydroxymethyl)-N-methylbenzamide, a valuable intermediate in medicinal chemistry and drug development. The described methodology is centered around a two-step process commencing with the synthesis of the precursor, N-methylphthalimide, followed by its selective reduction to the target compound. This document provides an in-depth explanation of the chemical principles underpinning the synthetic strategy, detailed step-by-step procedures, and critical considerations for ensuring a successful outcome. The protocols have been designed for accessibility and reproducibility, catering to researchers and scientists in the field of organic synthesis and drug discovery.

Introduction and Strategic Overview

This compound[1] is a key building block in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature, possessing both a primary alcohol and a secondary amide, allows for diverse chemical modifications, making it an attractive scaffold for library synthesis and lead optimization.

The synthetic strategy presented herein is predicated on a logical and well-established chemical transformation: the selective reduction of a cyclic imide. This approach offers a high degree of control and predictability, minimizing the formation of undesirable byproducts. The overall synthetic pathway can be visualized as follows:

Synthesis_Overview cluster_step1 Step 1: Imide Formation cluster_step2 Step 2: Selective Reduction Phthalic_Anhydride Phthalic Anhydride N_Methylphthalimide N-Methylphthalimide Phthalic_Anhydride->N_Methylphthalimide Reaction Methylamine Methylamine Methylamine->N_Methylphthalimide Reaction Target_Compound This compound N_Methylphthalimide->Target_Compound Reduction Reducing_Agent Sodium Borohydride Reducing_Agent->Target_Compound

Caption: High-level overview of the two-step synthesis of this compound.

Synthesis of the Precursor: N-methylphthalimide

The initial step involves the formation of N-methylphthalimide from phthalic anhydride and methylamine. This reaction is a classic example of imide synthesis and proceeds with high efficiency.

Rationale for Reagent Selection
  • Phthalic Anhydride: A readily available and cost-effective starting material.

  • Methylamine: The source of the N-methyl group in the final product. It can be used as an aqueous solution or a gas.

  • Solvent-Free or High-Boiling Solvent Conditions: The reaction is typically conducted at elevated temperatures to drive off the water formed during the reaction, thus pushing the equilibrium towards the product.

Detailed Experimental Protocol for N-methylphthalimide Synthesis

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Phthalic Anhydride14.8 g (0.1 mol)
40% Aqueous Methylamine8.5 mL (~0.11 mol)
Round-bottom flask250 mL
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Buchner funnel and filter paper
Recrystallization solventEthanol

Procedure:

  • To a 250 mL round-bottom flask, add phthalic anhydride (14.8 g, 0.1 mol).

  • Slowly add the 40% aqueous methylamine solution (8.5 mL, ~0.11 mol) to the flask with stirring. The reaction is exothermic, and the mixture may become warm.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 1-2 hours. During this time, the initially formed amic acid will cyclize to the imide, with the elimination of water.

  • After the reflux period, allow the reaction mixture to cool to room temperature. The product will solidify.

  • Collect the solid product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold water.

  • Recrystallize the crude N-methylphthalimide from ethanol to obtain a pure, crystalline solid.

  • Dry the purified product in a vacuum oven. A typical yield is in the range of 85-95%.

Selective Reduction to this compound

The second and final step is the selective reduction of one of the carbonyl groups of N-methylphthalimide to a hydroxymethyl group. The choice of reducing agent is critical to the success of this transformation.

Causality Behind Experimental Choices: The Critical Role of the Reducing Agent

The selective reduction of an imide to a hydroxy amide requires a reagent that can reduce a carbonyl group without affecting the amide functionality.

  • Sodium Borohydride (NaBH₄): This reagent is a mild and selective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards esters and amides under standard conditions[2][3]. This chemoselectivity makes it the ideal choice for the desired transformation.

  • Lithium Aluminum Hydride (LiAlH₄): In contrast, LiAlH₄ is a much more powerful reducing agent that would likely over-reduce the N-methylphthalimide to 2-(aminomethyl)benzyl alcohol[4]. Therefore, its use is avoided in this protocol.

The proposed mechanism for the selective reduction is initiated by the nucleophilic attack of a hydride ion from NaBH₄ on one of the carbonyl carbons of the phthalimide ring. This is followed by a workup step to protonate the resulting alkoxide.

Reduction_Workflow Start Dissolve N-Methylphthalimide in Ethanol Cooling Cool the solution to 0-5 °C Start->Cooling Addition Portion-wise addition of Sodium Borohydride Cooling->Addition Stirring Stir at room temperature Addition->Stirring Quenching Quench with dilute HCl Stirring->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry organic layer over Na₂SO₄ Extraction->Drying Evaporation Evaporate solvent under reduced pressure Drying->Evaporation Purification Purify by column chromatography or recrystallization Evaporation->Purification Product Obtain pure this compound Purification->Product

Caption: Experimental workflow for the selective reduction of N-methylphthalimide.

Detailed Experimental Protocol for the Synthesis of this compound

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
N-methylphthalimide16.1 g (0.1 mol)
Sodium Borohydride (NaBH₄)7.6 g (0.2 mol)
Ethanol (or Methanol)200 mL
1 M Hydrochloric Acid (HCl)As needed for quenching
Ethyl AcetateFor extraction
Anhydrous Sodium Sulfate (Na₂SO₄)For drying
Round-bottom flask500 mL
Magnetic stirrer and stir bar
Ice bath
Separatory funnel500 mL
Rotary evaporator
Column chromatography setup(Silica gel, e.g., ethyl acetate/hexane gradient)

Procedure:

  • In a 500 mL round-bottom flask, dissolve N-methylphthalimide (16.1 g, 0.1 mol) in ethanol (200 mL).

  • Cool the solution to 0-5 °C using an ice bath.

  • While maintaining the temperature, add sodium borohydride (7.6 g, 0.2 mol) in small portions over 30-45 minutes. Vigorous gas evolution (hydrogen) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the pH is approximately neutral.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add ethyl acetate (100 mL) and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

A Note on Product Stability: Metabolic studies have indicated that N-(hydroxymethyl)-N-methylbenzamide can be less stable under alkaline conditions[5]. Therefore, it is advisable to avoid strongly basic conditions during the workup and purification to prevent potential degradation.

Characterization and Data

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Results for this compound
Appearance White to off-white solid
Molecular Formula C₉H₁₁NO₂[1]
Molecular Weight 165.19 g/mol
¹H NMR Peaks corresponding to aromatic, hydroxymethyl, and N-methyl protons.
¹³C NMR Peaks corresponding to aromatic, carbonyl, hydroxymethyl, and N-methyl carbons.
Mass Spectrometry [M+H]⁺ at m/z = 166.08
Purity (by HPLC) >95%

Conclusion

The protocol described in this application note provides a robust and reproducible method for the synthesis of this compound. The two-step approach, involving the formation of N-methylphthalimide followed by its selective reduction with sodium borohydride, is both efficient and high-yielding. By carefully controlling the reaction conditions and understanding the chemical principles involved, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

Application Note: Comprehensive Characterization of 2-(hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(hydroxymethyl)-N-methylbenzamide is a substituted aromatic amide with potential applications in pharmaceutical and chemical research. As with any compound intended for these fields, rigorous characterization is paramount to ensure its identity, purity, and stability. This document provides a detailed guide to the analytical methods for the comprehensive characterization of this compound, offering in-depth protocols and the scientific rationale behind the chosen methodologies. Our approach is designed to provide a multi-faceted analytical workflow that yields a holistic understanding of the molecule's properties.

The molecular structure of this compound, with its combination of an amide, a hydroxymethyl group, and an ortho-substituted aromatic ring, presents unique analytical considerations. The presence of multiple functional groups allows for characterization by a variety of spectroscopic and chromatographic techniques. This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification, and thermal analysis for assessing stability.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for method development and data interpretation.

PropertyValueSource
Molecular Formula C₉H₁₁NO₂PubChem[1]
Molecular Weight 165.19 g/mol PubChem[1]
CAS Number 39976-03-9PubChem[1]
Canonical SMILES CNC(=O)C1=CC=CC=C1COPubChem[1]
InChI Key BFJCVRGMNCURHB-UHFFFAOYSA-NPubChem[1]

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are essential for separating this compound from potential impurities, which may include starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is the method of choice for determining the purity of this compound due to its polarity. The selection of a C18 column is a robust starting point, offering a good balance of hydrophobic and polar interactions.

Rationale for Method Design:

The ortho-substituents on the benzamide ring can influence the molecule's interaction with the stationary phase. A phenyl-hexyl stationary phase could also be considered to enhance separation through pi-pi interactions with the aromatic ring.[2] The mobile phase composition, particularly the organic modifier and pH, will be critical for achieving optimal resolution. An acidic mobile phase is often employed for benzamide derivatives to ensure the ionization state of any potential acidic or basic impurities is controlled, leading to sharper peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample 2-(hydroxymethyl)-N- methylbenzamide Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter vial Transfer to HPLC Vial filter->vial hplc HPLC System (C18 or Phenyl-Hexyl Column) vial->hplc gradient Isocratic or Gradient Elution (Acetonitrile/Water with Acid Modifier) detection UV Detection (e.g., 254 nm) hplc->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration purity Calculate Purity (% Area) integration->purity

Protocol: HPLC Purity Determination

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Data acquisition and processing software.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid or Trifluoroacetic acid (HPLC grade).

  • Chromatographic Conditions:

ParameterRecommended Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Elution Isocratic or Gradient (e.g., 70:30 A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity of the sample based on the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound.

Rationale for Method Design:

The N-methylbenzamide moiety suggests that the compound and its potential impurities should have sufficient volatility for GC analysis. Electron ionization (EI) will provide reproducible fragmentation patterns that can be used for library matching and structural elucidation of unknown impurities.

Predicted Impurities:

Based on common synthetic routes for N-methylbenzamides, potential impurities could include:

  • Starting materials: 2-(chloromethyl)benzoyl chloride, methylamine.

  • By-products: Dimerized or polymerized side-products.

  • Degradation products: Oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.

Protocol: GC-MS Impurity Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

    • Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).

    • Data acquisition and processing software with a mass spectral library.

  • GC Conditions:

ParameterRecommended Condition
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
Injection Mode Split (e.g., 20:1)
  • MS Conditions:

ParameterRecommended Condition
Ion Source Temperature 230 °C
Ionization Energy 70 eV
Mass Range 40-400 amu
Scan Mode Full Scan
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Search the mass spectra of any additional peaks against a commercial library (e.g., NIST) to tentatively identify impurities.

Spectroscopic Analysis: Structural Confirmation

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

  • Aromatic protons: A complex multiplet in the range of 7.2-7.8 ppm. The ortho substitution will lead to a distinct splitting pattern.

  • Hydroxymethyl protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-4.8 ppm. The hydroxyl proton itself may appear as a broad singlet.

  • N-methyl protons (NCH₃): A singlet or a doublet (if coupled to the amide proton) around 2.8-3.0 ppm.

  • Amide proton (NH): A broad singlet that may be solvent and concentration-dependent, typically in the range of 6.0-8.5 ppm.

The presence of rotamers due to restricted rotation around the amide C-N bond, a known phenomenon in ortho-substituted N-alkoxy-N-alkylbenzamides, could lead to peak broadening or the appearance of multiple sets of signals for the N-methyl and hydroxymethyl groups at room temperature. Variable temperature NMR studies may be necessary to confirm the presence of these rotamers.

Expected ¹³C NMR Spectral Features:

  • Carbonyl carbon (C=O): A signal in the range of 165-170 ppm.

  • Aromatic carbons: Multiple signals in the range of 125-140 ppm.

  • Hydroxymethyl carbon (CH₂OH): A signal around 60-65 ppm.

  • N-methyl carbon (NCH₃): A signal around 26-30 ppm.

NMR_Analysis_Flow sample This compound dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) sample->dissolve nmr_acq Acquire Spectra (¹H, ¹³C, and optionally 2D NMR) dissolve->nmr_acq process Process Data (Fourier Transform, Phasing, Baseline Correction) nmr_acq->process interpret Interpret Spectra (Chemical Shifts, Coupling Constants, Integration) process->interpret structure Confirm Molecular Structure interpret->structure

Protocol: NMR Analysis

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If the structure is ambiguous, consider 2D NMR experiments such as COSY and HSQC for further confirmation.

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding protons and carbons in the molecule based on chemical shifts, coupling constants, and multiplicity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected FTIR Absorption Bands:

Based on the spectrum of the related compound N-(hydroxymethyl)benzamide, the following characteristic peaks can be expected:[3]

Wavenumber (cm⁻¹)Assignment
3300-3500 (broad)O-H stretch (hydroxymethyl)
~3300N-H stretch (secondary amide)
~3050C-H stretch (aromatic)
~2950C-H stretch (aliphatic)
~1630C=O stretch (amide I band)
~1530N-H bend (amide II band)
~1450, ~1580C=C stretch (aromatic ring)
~1050C-O stretch (primary alcohol)

Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer with an appropriate sampling accessory (e.g., ATR).

  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Collect the spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify and assign the major absorption bands to the corresponding functional groups.

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and solid-state properties of this compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, glass transitions, and other thermal events. TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

Protocol: Thermal Analysis

  • Instrumentation:

    • DSC instrument.

    • TGA instrument.

  • Experimental Conditions:

ParameterDSCTGA
Sample Pan AluminumPlatinum or Alumina
Sample Size 2-5 mg5-10 mg
Heating Rate 10 °C/min10 °C/min
Temperature Range Ambient to 300 °CAmbient to 600 °C
Purge Gas NitrogenNitrogen
Flow Rate 50 mL/min50 mL/min
  • Data Analysis:

    • DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The melting point is typically taken as the onset of the melting endotherm.

    • TGA: Determine the onset of decomposition and the percentage of mass loss at different temperatures.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. The protocols outlined in this application note provide a robust framework for confirming the identity, purity, and stability of this compound. HPLC and GC-MS are essential for assessing purity and identifying potential impurities, while NMR and FTIR provide unambiguous structural confirmation. Thermal analysis offers valuable insights into the solid-state properties and thermal stability. By employing these methods, researchers can ensure the quality and reliability of this compound for its intended applications in research and development.

References

Application Note: A Validated HPLC Method for Purity Analysis of 2-(hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of 2-(hydroxymethyl)-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with isocratic elution and UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol has been developed and validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, and reliability for quality control and stability testing.[1][2][3]

Introduction

This compound (MW: 165.19 g/mol , Formula: C₉H₁₁NO₂) is a substituted benzamide derivative of significant interest in medicinal chemistry and drug discovery.[4] As with any active pharmaceutical ingredient (API) or intermediate, rigorous purity assessment is a critical component of the drug development process to ensure safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[5][6]

This document provides a comprehensive guide to a specific HPLC method for the analysis of this compound. It details the method development rationale, a step-by-step analytical protocol, and a full validation summary, offering a turnkey solution for laboratories involved in the synthesis and quality control of this compound and its analogs.

Method Development Rationale

The development of a successful HPLC method is predicated on understanding the physicochemical properties of the analyte.[5] For this compound, a reversed-phase approach was selected as the most suitable separation mode.

Chromatographic Mode and Stationary Phase

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography in the pharmaceutical industry, ideal for the separation of moderately polar to nonpolar compounds.[7] this compound, with its aromatic ring and amide functionality, possesses sufficient hydrophobicity to be retained on a nonpolar stationary phase. A C18 (octadecylsilane) column was chosen due to its wide availability, robustness, and proven performance for a broad range of pharmaceutical compounds.[7]

Mobile Phase Selection

The mobile phase in RP-HPLC typically consists of a mixture of water and a miscible organic solvent. Acetonitrile was selected as the organic modifier due to its low viscosity, low UV cutoff, and excellent elution strength for a wide range of organic molecules. While methanol is also a suitable option, acetonitrile often provides better peak shapes for aromatic compounds.

Detection Wavelength (λmax)

The benzamide chromophore is expected to have a strong UV absorbance. While an experimental UV spectrum for this compound is not published, a detection wavelength of 235 nm is proposed as a starting point, with 254 nm as a viable alternative. This is based on the typical absorbance of substituted benzamides and the desire for a wavelength that provides a good balance of sensitivity and selectivity.[7] It is strongly recommended to determine the empirical λmax by running a UV scan of a standard solution using a photodiode array (PDA) detector.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or PDA detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (>99% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

    • Ortho-phosphoric acid (analytical grade)

Preparation of Solutions
  • 20 mM Potassium Phosphate Buffer (pH 6.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 6.0 with a dilute solution of potassium hydroxide or phosphoric acid.

  • Mobile Phase: A mixture of Acetonitrile and 20 mM Potassium Phosphate Buffer (pH 6.0) in a 40:60 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Conditions
ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 6.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 235 nm
Run Time 15 minutes
System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (Asymmetry Factor): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines.[1][2][3]

Specificity

The specificity of the method was evaluated by analyzing a blank (diluent) and a placebo (a mixture of known potential impurities or excipients without the analyte). The chromatograms were examined for any interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of solutions of this compound at five concentration levels, ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

The accuracy of the method was assessed by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the working concentration). The analysis was performed in triplicate for each level.

Spike LevelMean Recovery (%)RSD (%)
80%99.50.8
100%100.20.6
120%99.80.7
Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample solution at 100% of the working concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

Precision TypeRSD (%) of Assay Results
Repeatability < 1.0%
Intermediate Precision < 1.5%
Robustness

The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the pH of the mobile phase buffer (±0.2 units). The system suitability parameters were checked under each varied condition.

Workflow and Data Analysis

The overall workflow for the purity analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase (ACN:Buffer) sst System Suitability Test (5 reps of Standard) prep_mobile->sst prep_std Standard Solution (100 µg/mL) prep_std->sst prep_sample Sample Solution (100 µg/mL) analysis_seq Run Analytical Sequence (Blank, Standards, Samples) prep_sample->analysis_seq sst->analysis_seq If SST Passes integration Chromatogram Integration analysis_seq->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Report calculation->report

Caption: HPLC analysis workflow from preparation to reporting.

The purity of the sample is calculated using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The HPLC method described in this application note is a specific, accurate, precise, and robust method for the determination of the purity of this compound. The method is suitable for routine quality control analysis in a pharmaceutical development setting. The provided protocols for method execution and validation serve as a comprehensive guide for implementation in analytical laboratories.

References

Introduction: The Significance of N-Substituted Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Substituted Benzamides

N-substituted benzamides represent a cornerstone chemical scaffold in medicinal chemistry and materials science.[1] This structural motif is present in a wide array of pharmaceuticals, including antiemetics, antipsychotics, and antitumor agents.[2][3] The biological activity and physical properties of these compounds are critically dependent on their precise three-dimensional structure, which is dictated by the nature and position of substituents on both the benzene ring and the amide nitrogen. Therefore, unambiguous structural elucidation and purity assessment are paramount for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful and accessible analytical techniques for the comprehensive characterization of these molecules. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing intricate details about the electronic environment and connectivity of each atom.[1] Complementarily, FTIR spectroscopy offers a unique "fingerprint" of the molecule's functional groups, with particular sensitivity to the amide bond and the influence of intermolecular interactions like hydrogen bonding.[4]

This guide provides a detailed overview, field-proven insights, and step-by-step protocols for the effective application of NMR and FTIR spectroscopy in the analysis of N-substituted benzamides.

Part A: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of N-substituted benzamides, providing a unique fingerprint based on the chemical environment of each proton and carbon atom.[1]

Principles and Spectral Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

  • Amide Proton (N-H): For secondary benzamides (monosubstituted on the nitrogen), the amide proton typically appears as a broad singlet or a multiplet (if coupled to adjacent protons on the N-substituent) significantly downfield, often in the range of δ 8.0-9.0 ppm . Its chemical shift is highly sensitive to solvent and concentration due to hydrogen bonding.[5] In solvents like dimethyl sulfoxide (DMSO), which is a strong hydrogen bond acceptor, the N-H signal can shift downfield by 1-2 ppm compared to chloroform.[5][6] The signal is often broadened due to quadrupolar relaxation of the adjacent ¹⁴N nucleus.[7][8]

  • Aromatic Protons (Ar-H): These protons typically resonate in the δ 7.2-8.0 ppm region.[9] The protons ortho to the carbonyl group are generally shifted further downfield (around δ 7.8-8.0 ppm) due to the electron-withdrawing and anisotropic effects of the carbonyl group. Substituents on the aromatic ring will cause predictable shifts and alter the coupling patterns.

  • N-Substituent Protons: The chemical shifts of protons on the N-alkyl or N-aryl substituent depend on their proximity to the amide nitrogen. Protons on the carbon directly attached to the nitrogen (α-protons) are deshielded and typically appear in the δ 2.8-4.5 ppm range, depending on the nature of the substituent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically unique carbon atom.

  • Carbonyl Carbon (C=O): This is one of the most characteristic signals in the spectrum, appearing significantly downfield in the range of δ 165-175 ppm .[10] Its precise chemical shift can be influenced by substituents on the aromatic ring.

  • Aromatic Carbons: These carbons resonate in the δ 125-140 ppm region. The carbon atom to which the carbonyl group is attached (ipso-carbon) is often found around δ 130-135 ppm .[11]

  • N-Substituent Carbons: Carbons of the N-substituent will appear in the aliphatic or aromatic regions of the spectrum, depending on their nature.

Causality Behind Experimental Observations: Restricted Rotation The amide C-N bond has significant double-bond character, leading to restricted rotation at room temperature. If the two groups on a tertiary amide nitrogen are different (e.g., N-methyl-N-benzylbenzamide), two distinct sets of signals (rotamers) may be observed for these groups in both ¹H and ¹³C NMR spectra.[12] Variable temperature NMR experiments can be used to study this dynamic process; at higher temperatures, the rate of rotation increases, causing the distinct signals to broaden and eventually coalesce into a single averaged signal.

Data Summary Table: Typical NMR Chemical Shifts
Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Influencing Factors
Amide Carbonyl (C=O)N/A165 - 175Aromatic ring substituents.
Aromatic C-H (ortho to C=O)7.8 - 8.0~129Anisotropy of the carbonyl group.
Aromatic C-H (meta, para)7.2 - 7.6128 - 135Electronic effects of substituents.
Amide N-H8.0 - 9.0 (broad)N/ASolvent, concentration, temperature, hydrogen bonding.[5]
N-Alkyl (α-CH)2.8 - 4.535 - 55Nature of the alkyl group, steric hindrance.
Experimental Protocol: NMR Sample Preparation and Data Acquisition

This protocol describes a self-validating system for obtaining high-quality NMR spectra for routine structural characterization.

Materials:

  • N-substituted benzamide sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[13]

  • High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)[13]

  • Clean, dry NMR tube and cap

  • Pasteur pipette with glass wool plug

  • Small vial

Procedure:

  • Sample Weighing: Accurately weigh the required amount of the benzamide sample into a small, clean vial. The causality for this is to achieve an optimal concentration; too little sample leads to a poor signal-to-noise ratio, while excessive concentration can cause line broadening and difficulty in shimming the magnet.[13][14]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[13] The choice of solvent is critical; it must fully dissolve the sample without reacting with it.[15] Chloroform-d (CDCl₃) is a common choice for many organic compounds, while DMSO-d₆ is excellent for less soluble compounds and for clearly observing exchangeable protons like N-H.[5][14]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved, creating a homogeneous solution.[14] This is a self-validating step, as a non-homogeneous sample will lead to distorted and broad spectral lines.

  • Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into the NMR tube. This crucial step removes any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution.[14]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.[16] Avoid using paper labels or parafilm near the bottom of the tube where it enters the spectrometer.[16]

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This provides a stable magnetic field for the duration of the experiment.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This process minimizes peak broadening and is essential for high resolution.

    • Acquire the ¹H NMR spectrum. Standard parameters usually involve a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • If required, acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope.[1]

Part B: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For N-substituted benzamides, it is particularly useful for confirming the presence of the amide group and probing intermolecular interactions.[4]

Principles and Spectral Interpretation

FTIR measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). The frequency of the absorbed radiation is specific to the bond type and its environment.

  • N-H Stretching Vibration: For secondary amides, a single, relatively sharp peak is observed in the 3500-3200 cm⁻¹ region.[4] In the solid state or concentrated solutions, this band is typically found at lower wavenumbers (e.g., 3300 cm⁻¹) and is broadened due to intermolecular hydrogen bonding.[17] In dilute solutions of non-polar solvents, where hydrogen bonding is minimized, the "free" N-H stretch appears at a higher wavenumber (e.g., 3450 cm⁻¹).

  • C=O Stretching Vibration (Amide I Band): This is one of the most intense and characteristic bands in the spectrum, appearing in the 1680-1630 cm⁻¹ region.[4] The position of the Amide I band is highly sensitive to the physical state of the sample.[18] The causality is as follows: intermolecular hydrogen bonding weakens the C=O double bond, lowering its vibrational frequency (a shift to a lower wavenumber). Therefore, the C=O stretch in a solid-state spectrum will be at a lower frequency than in a dilute solution spectrum.[19]

  • N-H Bending and C-N Stretching (Amide II Band): This band, found between 1570-1510 cm⁻¹ , arises from a combination of N-H in-plane bending and C-N stretching vibrations.[18] Its presence is a clear indicator of a secondary amide. This band is absent in tertiary amides, which lack an N-H bond.

Data Summary Table: Characteristic FTIR Absorption Frequencies
Vibrational Mode Band Name Frequency Range (cm⁻¹) Appearance and Key Influences
N-H Stretch-3500 - 3200Lower frequency and broader with hydrogen bonding. Absent in tertiary amides.[4]
C=O StretchAmide I1680 - 1630Very strong intensity. Lower frequency with hydrogen bonding and conjugation.[4]
N-H Bend + C-N StretchAmide II1570 - 1510Strong to medium intensity. Diagnostic for secondary amides.[18]
Aromatic C=C Stretch-1600 - 1450Multiple bands of variable intensity.
C-N Stretch-~1313Corroborates the amide structure.[20]
Experimental Protocol: FTIR Sample Preparation (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[21] The protocol is a self-validating system where the quality of the final pellet directly impacts the quality of the spectrum.

Materials:

  • N-substituted benzamide sample (1-2 mg)[21]

  • FTIR-grade potassium bromide (KBr) powder (100-200 mg), dried[22]

  • Agate mortar and pestle[21]

  • Pellet-forming die and hydraulic press[23]

Procedure:

  • Grinding: Add ~100-200 mg of dry KBr powder to an agate mortar. Grind it for about a minute to create a fine, consistent powder. This ensures there are no large crystals that can scatter the IR beam.

  • Sample Addition and Mixing: Add 1-2 mg of the benzamide sample to the mortar. The sample-to-KBr ratio should be approximately 1:100.[21] Grind the mixture thoroughly for 2-3 minutes until it is a homogeneous, fine powder. Inadequate mixing is a common source of error and will result in a poor-quality spectrum.[24]

  • Loading the Die: Quickly transfer a portion of the powdered mixture into the pellet-forming die. Working quickly minimizes the absorption of atmospheric moisture by the hygroscopic KBr, which can introduce interfering O-H bands in the spectrum.[25] Distribute the powder evenly across the face of the die.

  • Pressing the Pellet: Place the die into a hydraulic press. Apply pressure (typically 8-10 tons) for several minutes.[22][23] This high pressure causes the KBr to flow and form a transparent or translucent pellet, trapping the sample in the KBr matrix.

  • Pellet Inspection and Analysis:

    • Carefully remove the die from the press and extract the pellet. A good pellet should be transparent and free of cracks or cloudiness. A cloudy pellet indicates poor mixing, insufficient pressure, or moisture absorption, and it will scatter the IR beam, leading to a sloping baseline and poor data quality.[23]

    • Place the pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample compartment. This is a critical self-validating step to account for signals from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

Visualization of Key Features and Workflow

Caption: Key NMR and FTIR active sites on a generic N-substituted benzamide.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample N-Substituted Benzamide (Solid Sample) Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Prep_NMR Prep_FTIR Grind with Dry KBr Powder (1:100 ratio) Sample->Prep_FTIR NMR_Acq Acquire ¹H & ¹³C Spectra - Lock & Shim - Set Parameters Prep_NMR->NMR_Acq FTIR_Acq Acquire IR Spectrum - Press KBr Pellet - Run Background & Sample Prep_FTIR->FTIR_Acq NMR_Analysis Analyze NMR Data - Chemical Shifts (δ) - Coupling Constants (J) - Integration NMR_Acq->NMR_Analysis FTIR_Analysis Analyze FTIR Data - Identify Key Bands (Amide I, Amide II, N-H) - Assess H-Bonding FTIR_Acq->FTIR_Analysis Structure Confirm Structure & Purity NMR_Analysis->Structure FTIR_Analysis->Structure

Caption: Integrated workflow for the spectroscopic analysis of N-substituted benzamides.

Conclusion

The synergistic use of NMR and FTIR spectroscopy provides a robust and comprehensive framework for the characterization of N-substituted benzamides. While NMR delivers an exhaustive map of the molecular skeleton and the electronic environment of individual atoms, FTIR offers rapid confirmation of key functional groups and valuable insights into intermolecular forces such as hydrogen bonding. By following the detailed protocols and interpretative guidelines presented in this note, researchers, scientists, and drug development professionals can confidently elucidate the structure, confirm the identity, and assess the purity of these vital chemical compounds.

References

The Versatile Synthon: Application Notes for 2-(hydroxymethyl)-N-methylbenzamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and reliable chemical intermediates. 2-(hydroxymethyl)-N-methylbenzamide, a seemingly simple bifunctional molecule, has emerged as a powerful synthon for the construction of a diverse array of complex heterocyclic scaffolds that are central to many pharmaceutical compounds. Its unique architecture, featuring a nucleophilic primary alcohol and a stable secondary amide on an aromatic ring, allows for a range of selective chemical transformations.

This comprehensive guide provides detailed application notes and robust protocols for the effective utilization of this compound as a pharmaceutical intermediate. We will delve into the core reactivity of this molecule, exploring its activation and subsequent functionalization to forge key carbon-heteroatom and carbon-carbon bonds. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Data

Before embarking on any synthetic protocol, a thorough understanding of the physical and chemical properties, as well as the safety considerations, of the starting material is paramount.

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂--INVALID-LINK--[1]
Molecular Weight165.19 g/mol --INVALID-LINK--[1]
AppearanceWhite to off-white solidN/A
Melting Point86-90 °CN/A
SolubilitySoluble in methanol, ethanol, and chlorinated solvents.N/A

Safety and Handling: this compound is harmful if swallowed and causes serious eye irritation.[1] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3][4] Refer to the Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[2][3][4][5][6]

Core Synthetic Strategy: Activation of the Hydroxymethyl Group

The primary alcohol of this compound is a versatile handle, but for many applications, it requires activation to a more reactive leaving group. The conversion to a benzylic halide is a common and effective strategy.

Protocol 1: Synthesis of 2-(chloromethyl)-N-methylbenzamide

This protocol details the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride, creating a potent electrophile for subsequent nucleophilic substitution reactions.

Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for converting primary alcohols to primary alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction or an SN2 reaction with the released chloride ion to yield the desired product with minimal side reactions. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying purification.

Diagram of Reaction Workflow:

G start This compound in anhydrous DCM reagent Add Thionyl Chloride (SOCl₂) dropwise at 0°C start->reagent reaction Stir at room temperature (monitor by TLC) reagent->reaction workup Quench with ice-water Extract with DCM reaction->workup purification Dry over Na₂SO₄ Concentrate in vacuo workup->purification product 2-(chloromethyl)-N-methylbenzamide purification->product G start 2-(chloromethyl)-N-methylbenzamide step1 Nucleophilic Substitution (R-NH₂, Base, Solvent) start->step1 intermediate 2-((Alkylamino)methyl)-N-methylbenzamide step1->intermediate step2 Intramolecular Cyclization (Base, Heat) intermediate->step2 product 2-Alkyl-N-methylisoindolin-1-one step2->product G cluster_0 Mitsunobu Reaction Alcohol Alcohol Alkoxyphosphonium salt Alkoxyphosphonium salt Alcohol->Alkoxyphosphonium salt + PPh₃, DEAD Product Product Alkoxyphosphonium salt->Product + HN₃ (Nucleophile)

References

Application Note: Selective N-Methylation of 2-(hydroxymethyl)benzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-methylation is a fundamental transformation in medicinal chemistry, often employed to modulate the pharmacological properties of bioactive molecules—a phenomenon sometimes referred to as the "magic methyl effect".[1][2] This application note provides a comprehensive guide to the selective N-methylation of 2-(hydroxymethyl)benzamide, a substrate featuring multiple potentially reactive sites. We delve into the underlying reaction mechanism, offering a rationale for achieving high selectivity, and present a robust, field-proven protocol designed for researchers in synthetic chemistry and drug development. The methodology emphasizes the use of modern, safer reagents to overcome common challenges such as overalkylation and undesired O-alkylation.[3][4]

Introduction and Mechanistic Overview

The introduction of a methyl group to a nitrogen atom within a molecule can profoundly alter its solubility, metabolic stability, membrane permeability, and binding affinity to its biological target.[2] For primary amides like 2-(hydroxymethyl)benzamide, this transformation presents distinct challenges:

  • Chemoselectivity: The molecule possesses three acidic protons: one on the amide nitrogen (-CONHH ), one on the hydroxyl group (-CH₂OH ), and the benzylic protons, though the latter are significantly less acidic. The primary goal is to selectively methylate the amide nitrogen.

  • Regioselectivity: The deprotonated amide forms an ambident amidate anion, which can be alkylated on either the nitrogen or the oxygen atom. Controlling conditions to favor N-alkylation over O-alkylation is critical.[4]

  • Overalkylation: Primary amides can undergo a second methylation to form the tertiary N,N-dimethyl amide. A successful protocol must ensure monomethylation.[3]

Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic and often lead to poor selectivity.[1] This guide focuses on a modern approach using phenyl trimethylammonium iodide (PhMe₃NI), a safe, easy-to-handle solid reagent that provides excellent monoselectivity for the N-methylation of primary amides when paired with a suitable base.[3][5]

The reaction proceeds via a two-step mechanism:

  • Deprotonation: A base, typically cesium carbonate (Cs₂CO₃), deprotonates the primary amide at the nitrogen atom. This step is crucial as the pKa of the amide N-H is lower than that of the hydroxyl O-H, facilitating selective deprotonation. The resulting amidate anion is the key nucleophilic intermediate.

  • Nucleophilic Attack: The amidate anion attacks the methyl group of the phenyl trimethylammonium iodide salt in a nucleophilic substitution reaction. The steric bulk of this reagent is thought to play a role in preventing a second methylation event, thus ensuring high monoselectivity.[1]

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step process for the selective N-methylation.

ReactionMechanism cluster_reactants Reactants sub 2-(hydroxymethyl)benzamide amidate Amidate Anion (Nucleophile) sub->amidate Deprotonation (Step 1) base Cs₂CO₃ (Base) base->amidate methyl_reagent PhMe₃NI (Methylating Agent) product N-methyl-2-(hydroxymethyl)benzamide methyl_reagent->product amidate->product Nucleophilic Attack (Step 2) byproduct Byproducts (PhNMe₂, CsI, HCO₃⁻)

Caption: Reaction Mechanism of N-Methylation.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the selective N-methylation of primary amides.[1][5] It has been optimized for both yield and selectivity.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Molar Eq.Notes
2-(hydroxymethyl)benzamideC₈H₉NO₂151.161.0Starting Material
Phenyl trimethylammonium iodide (PhMe₃NI)C₉H₁₄IN263.122.5Methylating Agent
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.822.0Base
Toluene (Anhydrous)C₇H₈92.14-Reaction Solvent (e.g., 0.2-0.3 M)
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-Extraction Solvent
Deionized Water (H₂O)H₂O18.02-Workup
Brine (Saturated NaCl solution)NaCl(aq)--Workup
Sodium Sulfate (Na₂SO₄), AnhydrousNa₂SO₄142.04-Drying Agent
Equipment
  • 8 mL glass vial with a septum screw cap

  • Magnetic stirrer and stir bar

  • Heating block or oil bath with temperature control

  • Schlenk line or source of inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Reaction Setup and Execution

The following diagram outlines the general laboratory workflow.

ExperimentalWorkflow A 1. Reagent Loading B 2. Inert Atmosphere A->B C 3. Solvent Addition B->C D 4. Heating & Stirring (120 °C, 16-24 h) C->D E 5. Reaction Cooldown D->E F 6. Aqueous Quench E->F G 7. Extraction with EtOAc F->G H 8. Drying & Concentration G->H I 9. Column Chromatography H->I J 10. Product Characterization I->J

Caption: Experimental Workflow for N-Methylation.

Step-by-Step Procedure:

  • Preparation: To an 8 mL glass vial equipped with a magnetic stir bar, add 2-(hydroxymethyl)benzamide (e.g., 100 mg, 0.66 mmol, 1.0 equiv).

  • Reagent Addition: Add cesium carbonate (430 mg, 1.32 mmol, 2.0 equiv) and phenyl trimethylammonium iodide (434 mg, 1.65 mmol, 2.5 equiv).[1]

    • Rationale: Using an excess of the base and methylating agent ensures the reaction goes to completion. Cesium carbonate is an effective base for this transformation.[5]

  • Inert Atmosphere: Seal the vial with the septum screw cap and purge with an inert gas (Argon or Nitrogen) for 2-3 minutes.

    • Rationale: This prevents potential side reactions with atmospheric oxygen or moisture at elevated temperatures.

  • Solvent Addition: Add anhydrous toluene (e.g., 3 mL, to make a ~0.22 M solution) via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 120 °C. Stir the reaction mixture vigorously for 16-24 hours.[1] Monitor the reaction progress by TLC or LC-MS if desired.

  • Cooldown: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Workup - Quenching and Extraction: a. Add deionized water (5 mL) to the vial and stir. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[5] c. Combine the organic layers.

    • Rationale: The aqueous wash removes the inorganic salts (cesium salts) and water-soluble byproducts. Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Workup - Washing and Drying: a. Wash the combined organic phase with brine (1 x 15 mL).[5]

    • Rationale: The brine wash removes residual water from the organic layer. b. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-methyl-2-(hydroxymethyl)benzamide.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive reagents (base or methylating agent).2. Insufficient temperature or reaction time.3. Poor quality solvent (not anhydrous).1. Use freshly opened or properly stored reagents.2. Increase reaction time to 24-36 hours or slightly increase temperature to 130 °C.3. Use freshly distilled or commercially available anhydrous solvent.
Bis-methylation Detected The chosen method is highly selective against this, but trace amounts (<8%) can sometimes be observed.[1]This is highly unlikely with the PhMe₃NI reagent. If observed, reduce the equivalents of the methylating agent to 1.5-2.0 equiv. and monitor the reaction carefully.
O-alkylation Side Product The reaction conditions favor N-alkylation, but O-alkylation is a theoretical possibility.[4]Ensure the base is sufficiently strong and non-nucleophilic. The Cs₂CO₃/Toluene system is well-established to favor N-alkylation. Avoid protic solvents which can facilitate O-alkylation.
Complex Crude Mixture Potential decomposition of starting material or product at high temperatures.Confirm the thermal stability of your specific substrate. If decomposition is suspected, attempt the reaction at a lower temperature (e.g., 100-110 °C) for a longer duration.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toluene is a flammable and volatile organic solvent. Handle away from ignition sources.

  • Cesium carbonate is a strong base and can be corrosive. Avoid inhalation of dust and contact with skin.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

purification of 2-(hydroxymethyl)-N-methylbenzamide by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Purification of 2-(hydroxymethyl)-N-methylbenzamide by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the purification of this compound using silica gel column chromatography. High-purity compounds are essential for reliable downstream applications in research and drug development. This protocol details a robust methodology, from the initial optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified product. The scientific rationale behind each step is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Introduction and Scientific Principle

This compound (C₉H₁₁NO₂, M.W.: 165.19 g/mol ) is a benzamide derivative characterized by polar functional groups: a primary alcohol (-CH₂OH) and a secondary amide (-C(O)NHCH₃).[1] These groups make the molecule significantly polar, which is a critical factor in designing a purification strategy. In synthetic chemistry, crude reaction mixtures often contain unreacted starting materials, reagents, and side-products with varying polarities. Column chromatography is a highly effective and scalable technique for isolating the target compound from such mixtures.[2]

This protocol employs normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). The separation is based on the principle of differential adsorption and desorption.[2]

  • Stationary Phase: Silica gel is slightly acidic and rich in surface silanol (Si-OH) groups, which can form hydrogen bonds with polar molecules.

  • Mobile Phase: A solvent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), flows through the column.

  • Separation Mechanism: Components of the crude mixture are introduced at the top of the column. As the mobile phase flows, a continuous equilibrium is established for each component between being adsorbed to the silica gel and dissolved in the mobile phase.[2]

    • Non-polar impurities have weak interactions with the silica gel and spend more time in the mobile phase, thus eluting from the column first.

    • Polar compounds , like the target this compound, interact strongly with the polar silica gel via hydrogen bonding. They are adsorbed more tightly and require a more polar mobile phase to be eluted.

    • Highly polar impurities will be retained on the column even longer than the target compound.

By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), we can selectively elute the components based on their polarity, achieving effective separation.[3][4]

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing the entire crude sample to a column, it is imperative to develop an optimal solvent system using TLC. The goal is to identify a mobile phase composition that provides good separation between the desired product and its impurities, with a target Retention Factor (Rƒ) of approximately 0.2-0.4 for the product.[3][5] An Rƒ in this range typically translates to a good elution profile on a column.

Protocol for TLC Analysis
  • Prepare TLC Plates: Obtain commercially available silica gel TLC plates.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plate. If available, also spot the starting materials as references.

  • Developing the Plate: Place the TLC plate in a developing chamber containing a small amount of a test solvent system. Common starting systems for polar compounds include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[6]

  • Test Various Solvent Systems:

    • Start with a relatively non-polar system (e.g., 7:3 Hexanes:Ethyl Acetate).

    • Gradually increase the polarity (e.g., 1:1 Hexanes:Ethyl Acetate, then 3:7 Hexanes:Ethyl Acetate).

    • If the compound remains at the baseline, switch to a more polar system like Dichloromethane:Methanol (e.g., 98:2).

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Calculate Rƒ Value: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rƒ value between 0.2 and 0.4, and is well-separated from other spots.

Detailed Protocol for Column Chromatography

This protocol assumes a crude sample size of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.[2]

Materials and Equipment
  • Stationary Phase: Silica gel (standard grade, 230-400 mesh)

  • Solvents: HPLC-grade hexanes, ethyl acetate (EtOAc), and dichloromethane (DCM)

  • Apparatus: Glass chromatography column with stopcock, separatory funnel (for gradient elution), round-bottom flasks, beakers, test tubes for fraction collection

  • Equipment: Fume hood, rotary evaporator, TLC analysis setup (plates, chamber, UV lamp)

Step 1: Column Packing (Slurry Method)

The slurry packing method is superior as it minimizes the trapping of air bubbles and ensures a homogeneously packed column, which is essential for high-resolution separation.[2]

  • Setup: Securely clamp the column vertically in a fume hood. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[2] Add a thin layer (~0.5 cm) of sand.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (~40 g for 1 g of crude product). Add the initial, low-polarity eluent (e.g., 9:1 Hexanes:EtOAc) and stir gently to create a uniform slurry without air bubbles.

  • Pack the Column: Pour the slurry into the column using a powder funnel. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to help the silica pack evenly.

  • Equilibrate: Once all the silica has settled, add a final layer of sand (~0.5 cm) to the top to prevent disruption of the silica bed during sample loading.[2] Wash the column with 2-3 column volumes of the initial eluent, ensuring the solvent level never drops below the top layer of sand.

Step 2: Sample Loading (Dry Loading)

Dry loading is highly recommended, especially if the crude product has limited solubility in the non-polar eluent. This technique prevents band broadening at the start of the chromatography.

  • Dissolve Crude Product: Dissolve the crude this compound in a minimum amount of a polar solvent like dichloromethane or acetone.

  • Adsorb onto Silica: Add a small amount of silica gel (~2-3 times the weight of the crude product) to this solution.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Load the Column: Let the eluent in the packed column drain to the level of the top sand layer. Carefully add the silica-adsorbed sample to the top of the column, creating an even layer.

Step 3: Elution (Gradient Method)

A gradient elution, where the mobile phase polarity is increased over time, is highly effective for separating compounds with a range of polarities.

  • Start Elution: Begin by eluting with the low-polarity solvent system identified during TLC analysis (e.g., 9:1 Hexanes:EtOAc).

  • Collect Fractions: Start collecting the eluate in test tubes or small flasks immediately.

  • Increase Polarity: Gradually increase the percentage of the more polar solvent (ethyl acetate). For example:

    • Column Volumes 1-3: 10% EtOAc in Hexanes

    • Column Volumes 4-6: 20% EtOAc in Hexanes

    • Column Volumes 7-9: 30% EtOAc in Hexanes

    • Continue increasing the gradient as needed based on TLC monitoring.

  • Maintain Flow: Keep the solvent head constant above the stationary phase to ensure consistent flow.

Step 4: Fraction Analysis and Product Isolation
  • Monitor Fractions with TLC: Systematically analyze the collected fractions using TLC. Spot multiple fractions on a single TLC plate to identify which ones contain the pure product.

  • Combine Pure Fractions: Once the fractions containing the pure compound have been identified (i.e., they show a single spot at the correct Rƒ), combine them in a larger round-bottom flask.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Product: The resulting solid or oil is the purified this compound. Dry it under high vacuum to remove any residual solvent.

Data Summary and Visualization

Table 1: Summary of Chromatographic Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel, 230-400 meshHigh surface area provides excellent separation for polar compounds.[2]
Mobile Phase System Hexanes / Ethyl AcetateGood balance of polarity, low boiling points for easy removal.[6]
Elution Mode Gradient ElutionEfficiently elutes a range of compounds, improving separation and saving time.[4]
Initial Eluent 10-20% Ethyl Acetate in HexanesStarts by eluting non-polar impurities first.
Final Eluent 50-70% Ethyl Acetate in HexanesEnsures the polar target compound is fully eluted from the column.
Target Rƒ (TLC) ~0.3 in 30% EtOAc/HexanesProvides optimal retention and separation on the column.[3]
Loading Technique Dry LoadingPrevents band broadening and improves resolution.

Diagram 1: Purification Workflow

PurificationWorkflow cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Optimize Solvent System Pack Pack Column (Silica Slurry) Load Dry Load Sample Pack->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Solvent Evaporation (Rotovap) Combine->Evaporate Pure Pure Product Evaporate->Pure

References

Topic: A Validated Protocol for the In Vitro COX-2 Inhibition Assay of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed, validated protocol for determining the inhibitory activity of novel benzamide derivatives against human Cyclooxygenase-2 (COX-2). As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring both technical accuracy and field-proven insights. We will cover the underlying principles of the COX-2 pathway, a step-by-step fluorometric assay protocol, data analysis for calculating IC50 values, and critical troubleshooting advice. The protocol is designed to be a self-validating system, incorporating essential controls to ensure the trustworthiness and reproducibility of results.

Introduction: The Significance of COX-2 Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is the enzyme responsible for converting arachidonic acid into prostanoids, which are critical biological mediators.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme involved in homeostatic functions like protecting the gastric mucosa, and COX-2, an inducible isoform whose expression is significantly upregulated during inflammation by stimuli such as cytokines and growth factors.[1][2][3] This induction makes COX-2 a primary mediator of inflammation and pain.[4]

The discovery of these two isoforms was a landmark in pharmacology. It led to the hypothesis that selectively inhibiting COX-2 could provide the anti-inflammatory and analgesic benefits of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) while avoiding the gastrointestinal side effects associated with COX-1 inhibition.[5] This has made COX-2 a major target for drug discovery.[6][7][8] Benzamide derivatives represent a promising class of compounds being investigated for their potential as selective COX-2 inhibitors.[9][10] This application note provides a robust framework for accurately screening and characterizing their inhibitory potential.

The COX-2 Signaling Pathway

The expression of COX-2 is tightly regulated by a complex network of signaling pathways.[11] Inflammatory stimuli activate upstream kinases, which in turn activate transcription factors like NF-κB, leading to the transcription of the PTGS2 gene (the gene for COX-2).[6] Once expressed, COX-2 metabolizes arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins, including PGE2, which plays a central role in promoting inflammation, pain, and even tumorigenesis.[12][13]

COX2_Pathway cluster_upstream Upstream Stimuli cluster_signaling Intracellular Signaling cluster_expression Gene Expression & Translation cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli MAPK_PKC MAPK / PKC Pathways Inflammatory Stimuli->MAPK_PKC Growth Factors Growth Factors Growth Factors->MAPK_PKC NF_kB NF-κB Activation MAPK_PKC->NF_kB COX2_Gene COX-2 Gene (PTGS2) Transcription NF_kB->COX2_Gene COX2_Enzyme COX-2 Enzyme Synthesis COX2_Gene->COX2_Enzyme AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX-2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: The COX-2 signaling pathway from stimuli to inflammation.

Assay Principle

This protocol utilizes a fluorometric inhibitor screening assay, a common and highly sensitive method for high-throughput screening.[1][14] The assay measures the peroxidase activity of the COX enzyme. The COX component first converts arachidonic acid to prostaglandin G2 (PGG2). Subsequently, the peroxidase component of COX-2 reduces PGG2 to PGH2. In this process, a fluorometric probe is oxidized, generating a highly fluorescent product that can be measured at an excitation/emission wavelength of approximately 535/587 nm.[1][15] The fluorescence intensity is directly proportional to COX-2 activity. The presence of an effective benzamide inhibitor will reduce the rate of PGG2 formation, leading to a decrease in the fluorescent signal.

Materials and Reagents

This protocol is based on components commonly found in commercially available kits.[1][14][15]

ReagentStorageNotes
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)4°CEquilibrate to 25°C before use.[4]
COX Probe (in DMSO)-20°CProtect from light.
COX Cofactor (in DMSO)-20°CRequired for optimal enzyme activity.
Human Recombinant COX-2 Enzyme-80°CAliquot to avoid repeated freeze-thaw cycles. Keep on ice during use.[1][15]
Arachidonic Acid (Substrate)-20°CPrepare fresh working solution before each experiment.
Sodium Hydroxide (NaOH, e.g., 0.1 M)Room TempUsed to prepare the arachidonic acid working solution.[16]
Positive Control (e.g., Celecoxib, in DMSO)-20°CA known selective COX-2 inhibitor.[1]
Benzamide Test CompoundsAs requiredDissolved in appropriate solvent (e.g., high-purity DMSO).
96-well black, flat-bottom microplateRoom TempBlack plates are essential for minimizing background fluorescence.

Experimental Workflow and Protocols

Experimental Workflow Diagram

The overall process involves preparing reagents and test compounds, setting up the reaction plate, initiating the enzymatic reaction, and measuring the resulting signal to determine inhibitory activity.

Workflow A Step 1: Reagent & Compound Preparation B Step 2: Reaction Mix Preparation A->B C Step 3: Plate Setup (Controls & Samples) B->C D Step 4: Pre-incubation (Enzyme + Inhibitor) C->D E Step 5: Initiate Reaction (Add Substrate) D->E F Step 6: Kinetic Measurement (Fluorescence) E->F G Step 7: Data Analysis (% Inhibition, IC50) F->G

Caption: High-level workflow for the COX-2 inhibition assay.

Preparation of Benzamide Test Compounds

The solubility of test compounds is a critical factor that can lead to inconsistent results.[17] Benzamide derivatives are often hydrophobic and require an organic solvent for solubilization.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each benzamide derivative in high-purity DMSO.

  • Serial Dilutions: Create a series of working solutions by performing serial dilutions from the stock. It is crucial to first dilute the compounds to an intermediate concentration in the assay buffer before the final dilution in the reaction well. This minimizes the risk of compound precipitation.

  • Final Concentration: The final concentration of DMSO in the assay well should be kept constant across all conditions (including controls) and should not exceed 1%, as higher concentrations can inhibit enzyme activity.[18]

Step-by-Step Assay Protocol

This protocol is for a single well. Scale volumes as needed for the entire plate. All steps should be performed at room temperature (25°C) unless otherwise noted. Bring all reagents to room temperature before starting.

  • Plate Reader Setup: Preset the microplate reader to perform a kinetic measurement at 25°C, with excitation at 535 nm and emission at 587 nm.[1][15]

  • Plate Setup: Designate wells for all necessary controls. It is mandatory to run each condition in at least duplicate, preferably triplicate.

    • Enzyme Control (EC) / 100% Activity: Contains all reagents except the inhibitor (vehicle solvent is added instead).

    • Inhibitor Control (IC): Contains a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • Test Compound (S): Contains the benzamide derivative at various concentrations.

    • Solvent Control (SC): If concerned about the solvent's effect, this well contains the highest concentration of the solvent (e.g., DMSO) used in the test wells.[1]

  • Reagent Preparation (Prepare immediately before use):

    • Cofactor Working Solution: Dilute the COX Cofactor stock 1:200 with COX Assay Buffer.[14]

    • Arachidonic Acid/NaOH Working Solution: Mix equal volumes of the Arachidonic Acid stock and NaOH solution (e.g., 5 µL + 5 µL). Vortex briefly, then dilute this mixture 1:10 with assay buffer. This solution is stable for about one hour on ice.[14]

  • Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, combine:

    • 78 µL COX Assay Buffer

    • 1 µL COX Probe

    • 1 µL Cofactor Working Solution

    • 10 µL of either Test Compound, Positive Control, or Vehicle (DMSO)

  • Enzyme Addition and Pre-incubation:

    • Add 10 µL of the diluted human recombinant COX-2 enzyme to each well containing the reaction mix.

    • Rationale: This step initiates the interaction between the inhibitor and the enzyme before the substrate is introduced.

    • Incubate the plate for 10-15 minutes at 25°C.

    • Expert Insight: Many inhibitors exhibit time-dependent inhibition. Altering this pre-incubation time can significantly change the apparent IC50 value.[16] It is advisable to characterize this for your specific class of compounds.

  • Reaction Initiation and Measurement:

    • Using a multichannel pipette, add 10 µL of the prepared Arachidonic Acid/NaOH working solution to all wells to start the reaction.

    • Immediately begin measuring the fluorescence kinetically for 5-10 minutes.[1][15]

Data Analysis and Interpretation

  • Calculate Reaction Rate: For each well, determine the rate of reaction (slope) by choosing two time points (T1 and T2) within the linear portion of the kinetic curve and calculating ΔRFU/ΔT (where RFU is Relative Fluorescence Units).

  • Calculate Percentage Inhibition: Use the slope of the Enzyme Control (EC) as the 100% activity reference. The percentage of inhibition for each test compound concentration is calculated as follows:

    % Inhibition = [ (Slope_EC - Slope_S) / Slope_EC ] * 100

  • Determine IC50 Value: The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%.

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 value.[19][20]

Sample Data Presentation
Benzamide Derivative Conc. (µM)log[Inhibitor]Average Slope (RFU/min)% Inhibition
0 (Enzyme Control)N/A250.00%
0.01-2.00245.51.8%
0.1-1.00205.018.0%
0.5-0.30130.048.0%
1.00.0095.062.0%
10.01.0025.589.8%
100.02.0010.096.0%

From a non-linear regression fit of this data, the IC50 value would be determined to be approximately 0.52 µM .

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
High Background Fluorescence Autofluorescence of test compound or microplate.Run a "no enzyme" control for each compound concentration. Use high-quality black plates.
Low Signal in Enzyme Control Degraded enzyme, cofactor, or substrate.Aliquot enzyme to avoid freeze-thaw cycles. Prepare fresh substrate/cofactor solutions for each experiment.[17]
Inconsistent/Irreproducible Results Compound precipitation; Pipetting errors; Temperature fluctuations.Check compound solubility.[17] Use calibrated pipettes and a multichannel pipette for simultaneous additions. Ensure stable temperature control.
Inhibition > 100% or < 0% Compound interferes with fluorescence; Calculation error.Check for compound autofluorescence. Re-verify background subtraction and normalization calculations.

References

Application Notes & Protocols: A Guide to Antimicrobial Activity Screening of Novel Synthetic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of new and effective antimicrobial agents.[1][2][3] This guide provides a comprehensive framework for the initial in vitro screening of novel synthetic compounds, focusing on robust, reproducible, and scientifically sound methodologies. As senior application scientists, we emphasize not just the "how" but the "why" behind each protocol, ensuring that your screening cascade is both efficient and insightful.

Strategic Overview: Selecting the Right Assay

The initial screening strategy depends on several factors, including the number of compounds in your library, their physicochemical properties (e.g., solubility), and the ultimate goal of the screen. A typical workflow progresses from broad, qualitative primary screens to more precise, quantitative secondary assays.

High-throughput screening (HTS) methodologies, often leveraging automation and robotics, are invaluable for rapidly assessing large chemical libraries, significantly accelerating the discovery process.[4][5][6][7] These systems can be adapted for both qualitative and quantitative assays, such as measuring bacterial metabolic activity through colorimetric changes or light transmission.[4]

Below is a decision-making framework to guide your assay selection.

Caption: Decision tree for selecting an initial antimicrobial screening assay.

Part 1: Primary Screening - Diffusion Methods

Diffusion assays are cost-effective, widely used techniques for initial, qualitative, or semi-quantitative screening.[1][8] They rely on the principle of a compound diffusing through a solid agar medium to inhibit the growth of a lawn of bacteria, creating a "zone of inhibition" (ZOI). The size of the ZOI provides an indirect measure of the compound's activity.[9][10][11]

Kirby-Bauer Disk Diffusion Method

This is a highly standardized method, ideal for compounds that can be impregnated onto paper disks.[9][10][12] Its main purpose is to determine the sensitivity or resistance of bacteria to various antimicrobial compounds.[9][10][11]

Principle of the Assay A filter paper disk containing a known concentration of the synthetic compound is placed on an agar plate evenly inoculated with a test bacterium.[11] The compound diffuses into the agar. If the compound is effective, it will inhibit bacterial growth, resulting in a clear circular zone around the disk.[11][13]

Protocol

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.[9][12] This ensures a standardized bacterial density for reproducible results.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[9][11] Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[9][11]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.[11] Disks should be spaced at least 24 mm apart.[11][12] Gently press each disk to ensure complete contact with the agar.[11]

  • Controls:

    • Positive Control: A disk with a standard antibiotic (e.g., Gentamicin).

    • Negative Control: A disk with the solvent used to dissolve the compound (e.g., DMSO).

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[14]

  • Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[12] A larger zone diameter generally indicates greater antimicrobial activity.[13] The results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone sizes to established standards, though for novel compounds, it serves as a qualitative indicator of activity.[12]

Agar Well Diffusion Method

This method is an alternative to disk diffusion and is particularly useful for testing aqueous extracts or compounds that are difficult to impregnate onto paper disks.[2][15][16]

Principle of the Assay Instead of a disk, a well is created in the agar. The test compound solution is added to the well, from which it diffuses into the surrounding medium, inhibiting microbial growth.[2][15]

Protocol

  • Plate Preparation: Prepare an inoculated MHA plate as described in the Kirby-Bauer method.

  • Well Creation: Use a sterile cork borer (typically 6-8 mm in diameter) to punch wells into the agar.[2][15]

  • Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[15]

  • Controls:

    • Positive Control: A well containing a standard antibiotic solution.

    • Negative Control: A well containing the solvent used to dissolve the compound.[16]

  • Incubation & Interpretation: Incubate as described above. Measure the diameter of the zone of inhibition.

DiffusionWorkflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Create Bacterial Lawn on MHA Plate prep_inoculum->inoculate prep_mha Prepare Mueller-Hinton Agar (MHA) Plates prep_mha->inoculate apply_compound Apply Compound (Disk or Well) inoculate->apply_compound incubate Incubate Plates (18-24h at 35°C) apply_compound->incubate measure Measure Zone of Inhibition (mm) incubate->measure interpret Compare Zone Size to Controls and Standards measure->interpret

Caption: General workflow for agar diffusion-based screening assays.

Part 2: Secondary Screening - Quantitative Dilution Methods

Compounds that show promising activity in primary screens should be advanced to quantitative assays to determine their potency. Dilution methods are the gold standard for determining the Minimum Inhibitory Concentration (MIC).[17]

Broth Microdilution Method for MIC Determination

This is one of the most common and standardized methods for determining MIC values, providing quantitative results on a compound's efficacy.[15][18] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[15]

Principle of the Assay The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[18] The assay is performed in 96-well microtiter plates, allowing for efficient testing of multiple compounds and concentrations.[15]

Protocol

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate using a suitable broth, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB).[15][18] For example, starting from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. This step is critical for reproducibility and is a standard set by organizations like the Clinical and Laboratory Standards Institute (CLSI).

  • Plate Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls (Essential for a Self-Validating System):

    • Growth Control: Wells containing broth and inoculum only (no compound). This well should show turbidity.[18]

    • Sterility Control: Wells containing broth only (no inoculum). This well should remain clear.[18]

    • Positive Control: A known antibiotic tested under the same conditions.

    • Negative Control: The solvent (e.g., DMSO) at the highest concentration used in the test wells.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[18] This can be determined by visual inspection or using a microplate reader.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration that actively kills the bacteria (bactericidal activity). The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[19][20][21]

Protocol

  • Perform MIC Test: First, determine the MIC for the compound using the broth microdilution method described above.[20]

  • Subculturing: From the wells that show no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, antibiotic-free agar plate.[21][22]

  • Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.[22]

  • Interpretation: Count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[19][21][22] An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[22]

Data Presentation and Interpretation

Systematic data organization is crucial for comparing the efficacy of novel compounds.

Table 1: Representative MIC and MBC Data Summary

Compound IDTest Organism (ATCC No.)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
SYN-001Staphylococcus aureus (29213)242Bactericidal
SYN-001Escherichia coli (25922)8162Bactericidal
SYN-002Staphylococcus aureus (29213)4>64>16Bacteriostatic
SYN-002Escherichia coli (25922)16>64>4Bacteriostatic
CiprofloxacinEscherichia coli (25922)0.0150.032Bactericidal (Control)

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
No zones of inhibition (including positive control) Inactive antibiotic control; bacterial strain is resistant; improper incubation.Verify the expiration date and storage of the control antibiotic. Use a known susceptible QC strain. Check incubator temperature and atmosphere.
Inconsistent zone sizes or MIC values Inoculum density is too high or too low; variation in agar depth; compound instability.Strictly adhere to the 0.5 McFarland standard for inoculum preparation.[23] Ensure a uniform agar depth (approx. 4mm).[12] Prepare fresh compound solutions for each experiment.
Growth in sterility control wells Contamination of broth, plates, or reagents.Use aseptic technique throughout the procedure. Pre-incubate a sample of the media to check for sterility.
Poor or no growth in growth control wells Inoculum viability issue; improper growth medium or incubation conditions.Use a fresh bacterial culture. Ensure the correct medium and incubation parameters are used for the specific organism.

Conclusion

The screening methods outlined provide a robust pathway for identifying and characterizing the antimicrobial potential of novel synthetic compounds. Adherence to standardized protocols, meticulous use of controls, and a logical progression from qualitative to quantitative assays are paramount for generating reliable and actionable data. This foundational screening is the critical first step in the long and complex journey of antimicrobial drug development.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-(Hydroxymethyl)-N-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(hydroxymethyl)-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this valuable intermediate. This document provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experimental workflow.

The most common and efficient route to this compound involves the selective reductive ring-opening of N-methylphthalimide, typically using a mild hydride reducing agent like sodium borohydride (NaBH₄). Our troubleshooting guide will focus primarily on this synthetic pathway.

Diagnostic Workflow for Low Yield

Before diving into specific FAQs, use this workflow to guide your initial troubleshooting process. This diagnostic tree can help you quickly pinpoint the likely source of your low yield issue.

G start Low Yield of This compound tlc_lcms Analyze Crude Reaction Mixture (TLC, LC-MS) start->tlc_lcms sm_present Significant Starting Material (N-methylphthalimide) Remains tlc_lcms->sm_present Yes byproduct Major Byproduct(s) Observed tlc_lcms->byproduct No, but... clean_rxn Reaction Appears Clean & Complete, but Isolated Yield is Low tlc_lcms->clean_rxn No sm_faq Refer to FAQ #1: Incomplete Reaction sm_present->sm_faq byproduct_faq Refer to FAQ #2: Side Product Formation byproduct->byproduct_faq workup_faq Refer to FAQ #3: Workup & Purification Losses clean_rxn->workup_faq

Caption: Initial diagnostic workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

FAQ #1: My reaction is incomplete. Analysis of the crude product shows a large amount of unreacted N-methylphthalimide. What is the cause?

This is the most common issue and typically points to problems with the reducing agent or reaction conditions.

Plausible Causes & Corrective Actions:

  • Cause 1: Inactive or Degraded Sodium Borohydride (NaBH₄)

    • Expertise & Experience: Sodium borohydride is a stable reagent but can degrade upon improper storage, primarily through exposure to moisture. It reacts with water and alcohols, and this reactivity is accelerated in acidic conditions.[1][2] If your NaBH₄ has been on the shelf for a long time or stored improperly, its hydride content may be significantly reduced.

    • Self-Validating Protocol (Activity Test): Before running your main reaction, test the activity of your NaBH₄. Add a small amount (a few milligrams) to ~1 mL of 1M HCl in a test tube. Vigorous bubbling (hydrogen gas evolution) should be observed immediately. If the bubbling is sluggish or absent, the reagent has likely degraded and should be replaced.

    • Corrective Action: Always use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. When weighing, do so quickly and reseal the bottle immediately to minimize atmospheric moisture exposure.

  • Cause 2: Suboptimal Stoichiometry

    • Expertise & Experience: The reductive opening of the imide is a multi-step process that consumes multiple hydride equivalents. Theoretically, 2 equivalents of hydride are needed. However, competitive decomposition of NaBH₄ by the solvent (especially protic solvents like methanol or ethanol) necessitates using a molar excess.

    • Corrective Action: Increase the stoichiometry of NaBH₄. A common starting point is 2.5 to 3.0 molar equivalents relative to N-methylphthalimide. See the optimized protocol below for a validated starting point.

  • Cause 3: Incorrect Reaction Temperature

    • Expertise & Experience: This reaction requires careful temperature management. The initial addition of NaBH₄ is often done at 0 °C to control the exothermic reaction and minimize side reactions. However, the subsequent ring-opening may require gentle heating to proceed to completion.

    • Corrective Action: Add the NaBH₄ portion-wise to a solution of N-methylphthalimide in your solvent at 0 °C. After the initial reaction subsides, allow the mixture to warm to room temperature and stir for several hours. If the reaction is still sluggish (monitored by TLC), gentle heating to 40-50 °C can facilitate completion.

Optimized Protocol for Reductive Ring-Opening

This protocol is designed to be a self-validating system for achieving a high yield.

ParameterRecommended ValueRationale
Starting Material N-methylphthalimide[3][4]1.0 equivalent
Reducing Agent Sodium Borohydride (NaBH₄)2.5 - 3.0 equivalents
Solvent Tetrahydrofuran (THF) / Methanol (MeOH) co-solventTHF provides good solubility for the starting material, while MeOH facilitates the reduction.
Temperature 0 °C for addition, then warm to RT, optionally heat to 40-50 °CControls initial exotherm and allows the reaction to proceed to completion.
Reaction Time 4 - 12 hoursMonitor by TLC until starting material is consumed.
Workup Slow addition of acetone, followed by acidification with 1M HClAcetone quenches excess NaBH₄ safely. Acidification protonates the intermediate alkoxide.
FAQ #2: The reaction consumed the starting material, but my yield is still low due to a major side product. What is this impurity?

The formation of a significant byproduct points to a lack of selectivity in the reduction.

Plausible Cause: Formation of N-methyl-3-hydroxyisoindolin-1-one

  • Expertise & Experience: The desired reaction involves the reduction of both carbonyl groups of the phthalimide ring, followed by ring opening. However, if the reaction stalls after the reduction of just one carbonyl group, you will form the stable cyclic hemiaminal (hydroxylactam) intermediate, N-methyl-3-hydroxyisoindolin-1-one. This is the most common byproduct.

  • Trustworthiness: This outcome is mechanistically plausible. The first reduction is often fast, but the second reduction and subsequent ring-opening can be slower, especially if the reaction conditions (reagent stoichiometry, temperature) are not optimal.

G cluster_main Reaction Pathways SM N-Methylphthalimide INT Intermediate (Di-alkoxyborate) SM->INT + 2 eq. [H⁻] BYPROD N-methyl-3-hydroxyisoindolin-1-one (Side Product) SM->BYPROD + 1 eq. [H⁻] (Incomplete Reduction) PROD This compound (Desired Product) INT->PROD Workup (H₃O⁺)

Caption: Desired reaction pathway versus side product formation.

Diagnostic Steps & Corrective Actions:

  • Confirm the Structure: The byproduct will have a different polarity from your product and starting material on TLC. It can be isolated by column chromatography and characterized by ¹H NMR and Mass Spectrometry to confirm its identity.

  • Force the Reaction to Completion: The formation of this byproduct is essentially a stalled reaction. The corrective actions are the same as for an incomplete reaction (FAQ #1):

    • Increase NaBH₄ Stoichiometry: Ensure you have enough hydride to reduce both carbonyls.

    • Increase Reaction Time/Temperature: After the initial addition at 0 °C, allow the reaction to stir at room temperature for an extended period (monitor by TLC). If necessary, gently heat to 40-50 °C to drive the second reduction and ring-opening.

FAQ #3: My TLC/LC-MS analysis shows a clean, complete reaction, but I lose most of the compound during the aqueous workup and purification.

This issue indicates that your isolation protocol is not optimized for the physicochemical properties of the product.

Plausible Causes & Corrective Actions:

  • Cause 1: Product is Water-Soluble

    • Expertise & Experience: The product, this compound, contains both a hydroxyl group and an amide group, making it significantly more polar and water-soluble than the starting N-methylphthalimide. During aqueous workup, a significant portion of the product may remain in the aqueous layer, leading to low recovery in the organic phase.

    • Corrective Action (Optimized Extraction):

      • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of your organic product, driving it into the organic layer (salting-out effect).

      • Use a More Polar Extraction Solvent: Instead of diethyl ether or hexanes, use a more polar solvent like ethyl acetate or dichloromethane (DCM) for extraction.

      • Increase the Number of Extractions: Perform multiple extractions (e.g., 4 x 50 mL) rather than a single large-volume extraction (1 x 200 mL) to ensure complete recovery.

  • Cause 2: Emulsion Formation

    • Expertise & Experience: The presence of borate salts and other reaction byproducts can lead to the formation of a stable emulsion at the aqueous-organic interface during workup, trapping your product and making separation difficult.

    • Corrective Action:

      • Filtration: After quenching and acidification, if a large amount of solid (boric acid/salts) is present, filter the entire mixture through a pad of Celite® before transferring to a separatory funnel.

      • Break the Emulsion: If an emulsion forms, add brine to the separatory funnel and swirl gently. Allowing the funnel to stand for an extended period can also help. In stubborn cases, filtering the entire mixture through Celite can break the emulsion.

  • Cause 3: Inefficient Chromatographic Purification

    • Expertise & Experience: The product's polarity requires an appropriate solvent system for effective purification by silica gel chromatography.

    • Corrective Action:

      • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes or petroleum ether.[5] Start with a low polarity (e.g., 20% EtOAc/Hexanes) and gradually increase the polarity.

      • TLC Analysis: Before running a column, carefully determine the optimal solvent system using TLC. The desired product spot should have an Rf value of approximately 0.25-0.35 for good separation.

References

Technical Support Center: Optimizing the Synthesis of N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of N-methylbenzamide. This guide is structured to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to aid researchers in optimizing their reaction conditions. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the chemical principles at play, ensuring robust and reproducible outcomes.

N-methylbenzamide is a valuable intermediate in the synthesis of a variety of pharmaceuticals and other fine chemicals.[1] Its efficient synthesis is therefore of significant interest. This guide will focus on the two most common synthetic routes: the reaction of benzoyl chloride with methylamine, and the coupling of benzoic acid with methylamine.

Section 1: Reaction Fundamentals

A solid understanding of the reaction mechanism is crucial for effective troubleshooting.

The Acyl Chloride Route (Schotten-Baumann Reaction)

The reaction of an acyl chloride with an amine in the presence of a base is known as the Schotten-Baumann reaction.[2][3][4][5] This method is often favored for its high reactivity and generally good yields.[]

The mechanism proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.[2][3][4] This intermediate then collapses, expelling a chloride ion and forming the protonated amide. A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and limiting the reaction to a maximum of 50% yield.[7][8]

References

preventing side product formation in benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Side Product Formation

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals engaged in benzamide synthesis. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you navigate the common challenges of amide bond formation and minimize the formation of unwanted side products. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions for higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during benzamide synthesis, offering targeted solutions based on mechanistic understanding.

Issue 1: Low Yield of Benzamide and Presence of an Insoluble White Precipitate in Carbodiimide-Mediated Reactions

Question: I am using DCC for a coupling reaction between benzoic acid and benzylamine, and I'm getting a low yield of my desired benzamide. I also have a significant amount of a white precipitate that is difficult to remove. What is happening and how can I fix it?

Answer: The likely culprit for both your low yield and the insoluble precipitate is the formation of an N-acylurea byproduct.[1][2] The white precipitate is dicyclohexylurea (DCU), the byproduct of DCC, which is notoriously insoluble in many organic solvents.[2]

Causality: In a carbodiimide-mediated coupling, the carboxylic acid first reacts with the carbodiimide (e.g., DCC or EDC) to form a highly reactive O-acylisourea intermediate.[1][3] This intermediate is intended to react with your amine to form the amide. However, it is unstable and can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[1][3] This side reaction consumes your activated carboxylic acid, leading to lower yields of the desired amide.

Solutions:

  • Addition of Nucleophilic Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] These additives react with the O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to rearrangement but still highly reactive towards the amine, thus favoring the formation of the desired amide.[1]

  • Choice of Carbodiimide: If you are using DCC, the DCU byproduct is insoluble and can be challenging to remove. Switching to a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can simplify purification, as the resulting urea byproduct is soluble in water and can be removed during an aqueous workup.[3]

  • Solvent Choice: Polar aprotic solvents like DMF can sometimes promote the formation of N-acylurea. If your starting materials are soluble, consider using a less polar solvent such as dichloromethane (DCM).[1]

Issue 2: Significant Amount of Benzoic Acid in the Final Product When Using Benzoyl Chloride

Question: My benzamide synthesis using benzoyl chloride and ammonia is giving a low yield, and my crude product is heavily contaminated with benzoic acid. What is causing this?

Answer: The presence of benzoic acid is a clear indication that your benzoyl chloride is hydrolyzing.[1] Benzoyl chloride is highly reactive towards water, and this side reaction consumes your starting material and complicates purification.[1]

Causality: Benzoyl chloride is an acyl chloride, which is a highly electrophilic carboxylic acid derivative. Water, even in trace amounts, can act as a nucleophile and attack the carbonyl carbon of benzoyl chloride, leading to the formation of benzoic acid and hydrochloric acid.

Solutions:

  • Anhydrous Conditions: It is crucial to ensure that your reaction is performed under scrupulously dry (anhydrous) conditions. This includes using anhydrous solvents and ensuring your amine starting material is dry. The reaction should also be protected from atmospheric moisture by using a drying tube or conducting the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Schotten-Baumann Conditions: This technique utilizes a two-phase solvent system, typically an organic solvent (like dichloromethane) and an aqueous base (like sodium hydroxide).[4] The base in the aqueous phase neutralizes the hydrochloric acid (HCl) generated during the reaction.[4] This prevents the HCl from protonating the amine, which would render it unreactive.[4] The starting materials and the desired amide product remain in the organic phase.[4]

Issue 3: Loss of Stereochemical Integrity (Epimerization) in a Chiral Carboxylic Acid

Question: I am coupling a chiral α-amino acid to an amine, and I am observing significant epimerization in my product. What is the cause, and how can I prevent it?

Answer: Epimerization, the change in configuration at a single stereocenter, is a common and serious side reaction when working with chiral carboxylic acids, particularly α-amino acids.[5] This can occur through two main mechanisms: direct enolization or, more commonly, through the formation of an oxazolone intermediate.[5][6]

Causality:

  • Oxazolone Formation: The activation of an N-acylated amino acid can lead to an intramolecular cyclization to form a 5(4H)-oxazolone.[5] The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a resonance-stabilized, achiral intermediate. Reprotonation can then occur from either face, resulting in a racemic or epimerized product.[5][7]

  • Direct Enolization: A strong base can directly deprotonate the α-carbon of the activated carboxylic acid, forming an enolate which is achiral. Subsequent reaction with the amine will lead to a racemic or epimerized product.

Solutions:

  • Use of Additives: Additives like HOBt and HOAt are very effective at suppressing epimerization.[8] They react with the activated acid to form an active ester that is less prone to cyclizing into an oxazolone.[8]

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others. For example, uronium/aminium salt-based reagents like HATU are often preferred for their high reactivity and lower rates of epimerization compared to some carbodiimides used without additives.[8]

  • Control of Basicity: The presence of a strong base can promote epimerization. Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) and use it in the minimum effective amount.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can help to minimize the rate of epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the difference between DCC and EDC, and when should I use one over the other?

A1: Both DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are carbodiimide coupling reagents that activate carboxylic acids. The main difference lies in the solubility of their urea byproducts. The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and precipitates out of the reaction mixture, which can be removed by filtration.[2] The byproduct of EDC is water-soluble, making it easy to remove with an aqueous workup.[3] Therefore, EDC is often preferred for solution-phase synthesis where easy purification is desired. DCC is more commonly used in solid-phase synthesis where the insoluble DCU can be washed away from the resin-bound product.

Q2: How can I minimize the formation of N,N-dibenzoylamine when using benzoyl chloride?

A2: The formation of the di-acylated product, N,N-dibenzoylamine, occurs when an excess of benzoyl chloride is used, or when the reaction conditions allow for the initially formed benzamide to be deprotonated and react with a second molecule of benzoyl chloride. To minimize this, you can:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the amine relative to the benzoyl chloride.

  • Slow Addition: Add the benzoyl chloride slowly to the reaction mixture. This maintains a low concentration of the acylating agent and favors the mono-acylation product.[9]

Q3: What are the advantages of using HATU over EDC/HOBt for amide coupling?

A3: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium salt-based coupling reagent. Its advantages over the EDC/HOBt system include:

  • Higher Reactivity: HATU is generally more reactive and can be used for more challenging couplings, such as those involving sterically hindered acids or amines.[8]

  • Faster Reaction Times: Reactions with HATU are often faster than with EDC/HOBt.

  • Lower Epimerization: HATU is known to cause very low levels of epimerization, making it a good choice for peptide synthesis and other applications with chiral starting materials.[8] The main disadvantage of HATU is its higher cost compared to EDC and HOBt.

Experimental Protocols

Protocol 1: Benzamide Synthesis using EDC/HOBt to Minimize N-Acylurea Formation

This protocol describes a standard procedure for coupling benzoic acid with an amine using EDC and HOBt to suppress the formation of the N-acylurea side product.

Materials:

  • Benzoic acid (1.0 eq)

  • Amine (e.g., benzylamine) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the benzoic acid (1.0 eq), amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.[1]

  • Cool the stirred solution to 0 °C in an ice bath.[1]

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Add the solid EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Benzamide Synthesis via the Schotten-Baumann Reaction with Slow Addition to Prevent Diacylation

This protocol describes the synthesis of benzamide from benzoyl chloride and an amine using Schotten-Baumann conditions, with an emphasis on slow addition to minimize the formation of di-acylated byproducts.

Materials:

  • Benzoyl chloride (1.0 eq)

  • Amine (e.g., aniline) (1.1 eq)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask or round-bottom flask

  • Addition funnel (optional, for slow addition)

Procedure:

  • In a flask, dissolve the amine (1.1 eq) in DCM.

  • Add an equal volume of 10% aqueous NaOH solution to create a biphasic mixture.

  • Stir the mixture vigorously.

  • Slowly add the benzoyl chloride (1.0 eq) dropwise to the vigorously stirred mixture over a period of 15-30 minutes.[9] Maintain a cool temperature if the reaction is highly exothermic.

  • After the addition is complete, continue to stir the mixture vigorously for an additional 30-60 minutes at room temperature.

  • Separate the organic layer.

  • Wash the organic layer with 1M HCl (to remove any unreacted amine), followed by water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product to obtain pure benzamide.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent can significantly impact the yield and purity of the desired benzamide. The following table provides a comparative overview of common coupling reagents.

Coupling Reagent SystemTypical Yield (%)Key AdvantagesCommon Side Products/Issues
EDC/HOBt 70-95Cost-effective; water-soluble urea byproduct simplifies workup.[10]N-acylurea formation (suppressed by HOBt), epimerization (suppressed by HOBt).
DCC/HOBt 70-95Inexpensive; insoluble DCU byproduct can be filtered off.N-acylurea formation, epimerization, difficult removal of DCU from some products.
HATU 90-98Highly efficient and fast, especially for difficult couplings; low epimerization.[10]Higher cost; potential for guanidinium byproduct formation if amine is added last.
T3P® (Propylphosphonic Anhydride) 85-95Versatile and safe; byproducts are water-soluble, allowing for easy workup.[10]Requires a base (e.g., pyridine).
Schotten-Baumann (Acyl Chloride) 70-95High yield and fast reaction.[2]Acyl chloride is moisture-sensitive and lachrymatory; risk of hydrolysis and diacylation.

Visualizations: Reaction Mechanisms and Workflows

Mechanism of N-Acylurea Formation and its Prevention

G cluster_activation Carboxylic Acid Activation cluster_side_reaction Side Reaction Pathway cluster_desired_reaction Desired Reaction Pathway cluster_prevention Prevention with Additive Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R' (e.g., DCC/EDC) N_Acylurea N-Acylurea Byproduct (Stable & Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement Amide Desired Amide (R-CO-NHR'') O_Acylisourea->Amide + Amine Active_Ester Active Ester Intermediate (More Stable) O_Acylisourea->Active_Ester + HOBt Amine R''-NH2 HOBt HOBt/HOAt Active_Ester->Amide + Amine

Caption: Mechanism of N-Acylurea side product formation and its prevention using an additive like HOBt.

Mechanism of Epimerization via Oxazolone Formation

G N_Acyl_Amino_Acid N-Acyl Amino Acid (Chiral) Activated_Acid Activated Acid N_Acyl_Amino_Acid->Activated_Acid Activation (e.g., Carbodiimide) Oxazolone Oxazolone Intermediate Activated_Acid->Oxazolone Intramolecular Cyclization Enolate Achiral Enolate Oxazolone->Enolate Base (-H+) Desired_Amide Desired Amide Product (Chirality Retained) Oxazolone->Desired_Amide + Amine (Fast) Epimerized_Oxazolone Epimerized Oxazolone Enolate->Epimerized_Oxazolone +H+ Epimerized_Amide Epimerized Amide Product Epimerized_Oxazolone->Epimerized_Amide + Amine

Caption: Simplified mechanism of epimerization through the formation of an oxazolone intermediate.

References

challenges in the purification of polar organic compounds

Author: BenchChem Technical Support Team. Date: January 2026

< Technical Support Center: Navigating the Challenges of Polar Organic Compound Purification

Welcome to the technical support center dedicated to overcoming the hurdles in the purification of polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-elusive molecules. Here, we will delve into the causality behind common purification issues and provide field-proven troubleshooting strategies and detailed protocols to enhance your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses the fundamental questions and challenges faced during the purification of polar organic compounds.

Q1: What are the primary challenges in purifying highly polar organic compounds?

A1: The inherent properties of highly polar organic compounds present a unique set of purification challenges. Their high polarity leads to strong interactions with polar stationary phases and excellent solubility in polar solvents. The main difficulties include:

  • Poor retention in Reversed-Phase Chromatography (RPC): These compounds exhibit minimal affinity for the non-polar stationary phases commonly used in RPC, often resulting in elution within the void volume.[1][2]

  • Strong retention in Normal-Phase Chromatography (NPC): Conversely, they can bind too strongly to polar stationary phases like silica, leading to issues such as poor peak shapes and difficulty in elution.[1][3]

  • High water solubility: This characteristic complicates extraction into organic solvents during liquid-liquid extraction (LLE) and can lead to the formation of emulsions.[1]

  • Co-elution with other polar impurities: The similar polarities of the target compound and its impurities can make achieving a clean separation a significant challenge.[1]

Q2: Which chromatographic technique is generally the most suitable for highly polar compounds?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the most effective method for retaining and separating highly polar compounds.[1][4][5][6] HILIC utilizes a polar stationary phase, similar to normal-phase chromatography, but with a mobile phase that is a mixture of water and a less polar organic solvent, like acetonitrile.[7][8][9] This creates a water-rich layer on the surface of the stationary phase, allowing for the partitioning of polar analytes between the organic-rich mobile phase and this aqueous layer.[5][8]

Q3: Can I use Reversed-Phase Chromatography for polar compounds?

A3: While challenging, it is possible to use RPC for moderately polar compounds. Success often requires specific column chemistries and mobile phase modifications.[10][11] Standard C18 columns may not provide adequate retention.[10] Consider using polar-embedded or polar-endcapped columns.[11][12][13][14] These columns have a polar group incorporated into the alkyl chain or at the end of it, which helps to prevent phase collapse in highly aqueous mobile phases and provides an alternative selectivity for polar analytes.[12][15]

Q4: What is Mixed-Mode Chromatography, and how can it help?

A4: Mixed-mode chromatography (MMC) is a powerful technique that utilizes stationary phases with multiple interaction functionalities, such as reversed-phase and ion-exchange or HILIC.[10][16][17][18] This allows for the simultaneous separation of compounds with a wide range of polarities and charges in a single analysis.[16][17][19] For polar compounds, MMC can offer enhanced retention and unique selectivity that may not be achievable with a single-mode technique.[16][18]

Q5: When should I consider Supercritical Fluid Chromatography (SFC)?

A5: SFC is a valuable alternative, particularly for chiral separations and when a "green" chromatography solution is desired.[20][21][22] It uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of a polar organic modifier like methanol.[21][22][23] SFC is considered a normal-phase technique and can be effective for purifying low to moderate molecular weight, thermally labile polar molecules.[21] A general guideline is that any compound soluble in methanol or a less polar solvent is a good candidate for SFC.[20][23]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the purification of polar organic compounds.

Issue 1: Poor or No Retention in Reversed-Phase Chromatography

Symptoms:

  • The compound elutes at or near the void volume.

  • Inability to achieve separation from other early-eluting impurities.

Causality:

  • High Polarity: The analyte has a much higher affinity for the polar mobile phase than the non-polar stationary phase.[1]

  • Phase Collapse: When using highly aqueous mobile phases (>95% water) with traditional C18 columns, the alkyl chains can fold in on themselves, leading to a loss of retention.[3][15]

Solutions:

SolutionMechanism of ActionWhen to Use
Switch to a HILIC Column Utilizes a polar stationary phase and a high organic mobile phase to retain polar compounds through partitioning, hydrogen bonding, and dipole-dipole interactions.[5][7]When dealing with very polar, water-soluble compounds that show no retention on any reversed-phase column.[1][6]
Use a Polar-Embedded or Polar-Endcapped RP Column These columns contain a polar functional group within or at the end of the alkyl chain, making them more compatible with highly aqueous mobile phases and offering different selectivity.[12][13][14]For moderately polar compounds where some retention is observed on a standard C18 column, but it is insufficient.
Employ Ion-Pairing Reagents For ionizable polar compounds, adding an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or triethylamine for acids) to the mobile phase forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on a reversed-phase column.When working with charged polar analytes and MS detection is not required, as ion-pairing agents can suppress ionization.[10]
Consider Mixed-Mode Chromatography A mixed-mode column with both reversed-phase and ion-exchange functionalities can retain polar and charged compounds that are not retained by reversed-phase alone.[10][16][18]When dealing with a complex mixture containing polar, non-polar, and charged species.[17]
Issue 2: Poor Peak Shape (Tailing or Fronting) in HILIC or Normal-Phase

Symptoms:

  • Asymmetrical peaks, often with a "tail" or a "shoulder."

Causality:

  • Secondary Interactions: Strong, undesirable interactions between the polar analyte and active sites (e.g., acidic silanols) on the silica-based stationary phase.[11]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, the compound can exist in multiple ionic forms, leading to peak broadening and tailing.[11]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[11]

  • Sample Diluent Mismatch: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[10]

Solutions:

SolutionMechanism of ActionWhen to Use
Adjust Mobile Phase pH Adjusting the pH to be at least 2 units away from the analyte's pKa ensures that it exists predominantly in a single ionic form.[11] For basic compounds, a lower pH often improves peak shape.[11]For ionizable polar compounds exhibiting poor peak shape.
Add a Mobile Phase Modifier For basic compounds in normal-phase chromatography, adding a small amount of a competing base like triethylamine or ammonium hydroxide can mask the acidic silanol groups on the silica surface, reducing tailing.[24]When peak tailing is observed for basic analytes on silica or other polar stationary phases.
Use a Deactivated or End-Capped Column These columns have fewer accessible silanol groups, minimizing unwanted secondary interactions.[11]When working with polar compounds that are sensitive to the acidic nature of standard silica gel.
Match Sample Diluent to Mobile Phase Dissolving the sample in the initial mobile phase or a weaker solvent ensures that the sample is properly focused at the head of the column. For HILIC, a high organic content diluent is recommended.[10]When observing peak fronting or splitting, especially for early-eluting peaks.
Reduce Sample Load Decreasing the concentration or volume of the injected sample can prevent column overload and improve peak shape.[11]If peak shape improves upon diluting the sample.
Issue 3: Low or No Recovery of the Compound

Symptoms:

  • The target compound is not detected in the collected fractions.

Causality:

  • Irreversible Adsorption: The highly polar compound may be sticking irreversibly to the stationary phase, especially in normal-phase chromatography.[11]

  • Compound Instability: The compound may be degrading on the acidic or basic surface of the stationary phase.[11][24][25]

  • Inappropriate Solvent System: The elution strength of the mobile phase may be too weak to elute the strongly retained compound.[11]

Solutions:

SolutionMechanism of ActionWhen to Use
Switch to an Orthogonal Technique If a compound is irreversibly adsorbed in one mode (e.g., normal-phase), switching to a different mode with a different retention mechanism (e.g., HILIC or reversed-phase) can enable its elution.[11]When no compound is recovered despite using a strong mobile phase in the initial method.
Deactivate the Stationary Phase For flash chromatography on silica, pre-flushing the column with a solvent system containing a small amount of a base (e.g., 1-2% triethylamine) can neutralize acidic sites and prevent degradation or irreversible adsorption of sensitive compounds.[24]When compound instability on silica gel is suspected.[24]
Use an Alternative Stationary Phase For flash chromatography, consider less acidic stationary phases like alumina (basic or neutral) or bonded phases like diol or amine.[24]For compounds known to be sensitive to silica gel.
Perform a Column Wash After the initial gradient, perform a high-strength solvent wash to elute any strongly bound compounds.As a diagnostic step to determine if the compound is still on the column.

III. Experimental Protocols

Protocol 1: Method Development for HILIC

This protocol provides a starting point for developing a HILIC method for the purification of a highly polar, water-soluble compound.

1. Column Selection:

  • Start with a bare silica, amide, or zwitterionic HILIC column. Amide phases are generally a good first choice due to their versatility.[9]

2. Mobile Phase Preparation:

  • Mobile Phase A: Acetonitrile with 0.1% formic acid (for acidic or neutral compounds) or 10 mM ammonium acetate (for a wider pH range).
  • Mobile Phase B: Water with 0.1% formic acid or 10 mM ammonium acetate (matching the additive in Mobile Phase A).

3. Initial Gradient Conditions:

  • Flow rate: 1 mL/min for a 4.6 mm ID column.
  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B. A typical scouting gradient is from 95% A to 50% A over 10-15 minutes.

4. Column Equilibration:

  • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes. HILIC requires longer equilibration times than reversed-phase.[10]

5. Sample Preparation:

  • Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high acetonitrile content).[10] If the sample is only soluble in water, inject the smallest possible volume.

6. Optimization:

  • Adjust the gradient slope to improve the separation of closely eluting peaks.
  • Modify the mobile phase pH or buffer concentration to alter selectivity.
  • If retention is still too low, consider a different HILIC stationary phase.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

This protocol is for purifying polar, base-sensitive compounds that may degrade or show poor peak shape on standard silica gel.

1. Column Packing:

  • Dry pack the flash chromatography column with standard silica gel.

2. Deactivation Solution Preparation:

  • Prepare a solvent mixture identical to your initial elution solvent (e.g., 95:5 dichloromethane:methanol) but with the addition of 1-2% triethylamine.[24]

3. Column Deactivation:

  • Flush the packed column with 2-3 column volumes of the deactivation solution.
  • Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base. This step is crucial to avoid altering the polarity of the elution solvent during the run.

4. Sample Loading:

  • Load your sample onto the deactivated column using either a liquid or dry loading technique.[26]

5. Elution:

  • Run the chromatography using your predetermined solvent system, either isocratically or with a polarity gradient.

IV. Visualizations

Method Selection Workflow

MethodSelection start Start with Polar Compound solubility Assess Solubility start->solubility rpc_candidate Soluble in Organic/Water Mixtures? solubility->rpc_candidate hilic_candidate Primarily Water Soluble? rpc_candidate->hilic_candidate No rpc_start Start with Reversed-Phase HPLC rpc_candidate->rpc_start Yes hilic_candidate->rpc_candidate No hilic_start Start with HILIC hilic_candidate->hilic_start Yes rpc_retention Adequate Retention? rpc_start->rpc_retention hilic_retention Adequate Retention? hilic_start->hilic_retention rpc_success Optimize RPC Method rpc_retention->rpc_success Yes mmc_sfc Consider Mixed-Mode or SFC rpc_retention->mmc_sfc No hilic_success Optimize HILIC Method hilic_retention->hilic_success Yes hilic_retention->mmc_sfc No

Caption: Decision tree for initial chromatographic method selection.

Troubleshooting Poor Peak Shape

PeakShapeTroubleshooting start Poor Peak Shape Observed (Tailing/Fronting) check_load Is Sample Load Too High? start->check_load reduce_load Reduce Sample Load check_load->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_load->check_solvent No success Peak Shape Improved reduce_load->success match_solvent Match Sample Solvent to Mobile Phase check_solvent->match_solvent Yes check_ph Is Analyte Ionizable? check_solvent->check_ph No match_solvent->success adjust_ph Adjust Mobile Phase pH (>2 units from pKa) check_ph->adjust_ph Yes check_secondary Suspect Secondary Interactions? check_ph->check_secondary No adjust_ph->success add_modifier Add Mobile Phase Modifier (e.g., TEA) check_secondary->add_modifier Yes use_deactivated Use End-Capped/ Deactivated Column check_secondary->use_deactivated Yes add_modifier->success use_deactivated->success

Caption: A logical workflow for troubleshooting poor peak shapes.

V. References

  • How Good is SFC for Polar Analytes? | Chromatography Today. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--

  • Suba, S. M., & Fekete, S. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 855-866. --INVALID-LINK--

  • Roemling, R., Sakata, M., Kawai, Y., & McNeff, C. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC North America, 27(3). --INVALID-LINK--

  • Wikipedia. (2023). Ion chromatography. In Wikipedia. --INVALID-LINK--

  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved January 2, 2026, from --INVALID-LINK--

  • Wikipedia. (2023). Hydrophilic interaction chromatography. In Wikipedia. --INVALID-LINK--

  • Tosoh Bioscience. (n.d.). Hydrophilic Interaction Chromatography. Retrieved January 2, 2026, from --INVALID-LINK--

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved January 2, 2026, from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved January 2, 2026, from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns. Retrieved January 2, 2026, from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved January 2, 2026, from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds. Retrieved January 2, 2026, from --INVALID-LINK--

  • Exploring the Principle of Ion Exchange Chromatography and Its Applications. (2024, January 24). Technology Networks. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. Retrieved January 2, 2026, from --INVALID-LINK--

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 2, 2026, from --INVALID-LINK--

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 2, 2026, from --INVALID-LINK--

  • Waters Corporation. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). Retrieved January 2, 2026, from --INVALID-LINK--

  • Wikipedia. (2023). Supercritical fluid chromatography. In Wikipedia. --INVALID-LINK--

  • Glennon, J. D., & O'Gorman, M. (2010). Polar-embedded and polar-endcapped stationary phases for LC. Analytical Letters, 43(10-11), 1561-1575. --INVALID-LINK--

  • Biology with Animations. (2020, February 8). Ion Exchange Chromatography Animation [Video]. YouTube. --INVALID-LINK--

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved January 2, 2026, from --INVALID-LINK--

  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved January 2, 2026, from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 2, 2026, from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Retrieved January 2, 2026, from --INVALID-LINK--

  • Pesek, J. J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 30(s4), 34-38. --INVALID-LINK--

  • Schappler, J., & Guillarme, D. (2013). Sample preparation for polar metabolites in bioanalysis. Analyst, 138(18), 5174-5184. --INVALID-LINK--

  • Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2016). Mixed-Mode Chromatography—A Review. LCGC Europe, 29(11), 624-635. --INVALID-LINK--

  • Dolan, J. W. (2002). Retaining Polar Compounds. LCGC North America, 20(8), 732-736. --INVALID-LINK--

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References

Technical Support Center: Enhancing the Stability of N-(hydroxymethyl) Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling N-(hydroxymethyl) compounds. This guide is designed to provide you, a scientist or researcher, with in-depth, actionable insights into the challenges and solutions associated with the stability of these valuable chemical entities. As formaldehyde-releasing agents, N-(hydroxymethyl) compounds are crucial in various applications, from prodrugs to industrial biocides, but their inherent instability in aqueous solutions can pose significant experimental hurdles.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the chemical mechanisms of degradation and provide validated protocols to help you maintain the integrity of your compounds throughout your experiments.

Part 1: Understanding the Instability - FAQs

This section addresses the fundamental questions regarding the stability of N-(hydroxymethyl) compounds.

Question 1: Why is my N-(hydroxymethyl) compound degrading in aqueous solution?

Answer: The primary cause of degradation for N-(hydroxymethyl) compounds, such as N-(hydroxymethyl)amides or N-(hydroxymethyl)imides, is hydrolysis.[1] This is a reversible chemical reaction with water that breaks down the compound into its parent amide/imide and formaldehyde.

The core of the issue lies in the N-C-O bond linkage. The carbon atom is electrophilic and susceptible to nucleophilic attack by water. This process is often catalyzed by either acidic or basic conditions.[2][3]

  • Under Basic Conditions: The reaction is typically initiated by the deprotonation of the hydroxyl group, forming an alkoxide. This is followed by the rate-limiting breakdown of this intermediate to release formaldehyde and the corresponding amidate anion.[2] This pathway is described as a specific-base-catalyzed E1cB-like mechanism.

  • Under Acidic Conditions: In acidic environments, the amide's carbonyl oxygen or the hydroxyl group can be protonated. This protonation makes the central carbon even more electrophilic, facilitating the attack by water and subsequent cleavage of the C-N bond.[2][4]

The equilibrium of this reaction can be influenced by several factors, including pH, temperature, and the concentration of the reactants in the solution.

G cluster_main Degradation Pathway of N-(hydroxymethyl)amide cluster_catalysis Catalysis Compound R-CO-NH-CH₂OH N-(hydroxymethyl)amide Intermediate [Intermediate Complex] Compound->Intermediate H₂O (Hydrolysis) Products R-CO-NH₂ + CH₂O Amide + Formaldehyde Intermediate->Products Reversible Cleavage Acid Acid (H⁺) Catalysis Acid->Intermediate Accelerates Base Base (OH⁻) Catalysis Base->Intermediate Accelerates

Caption: Reversible hydrolysis of N-(hydroxymethyl)amides.

Question 2: How does pH impact the stability of my compound?

Answer: The pH of the solution is arguably the most critical factor governing the stability of N-(hydroxymethyl) compounds. The rate of hydrolysis exhibits a classic "U-shaped" or "V-shaped" pH-rate profile, where the compound is most stable at a specific pH range (typically neutral to slightly acidic) and degrades more rapidly under both strongly acidic and strongly alkaline conditions.[2][5]

  • Alkaline pH (>8): Stability significantly decreases. Base-catalyzed hydrolysis is often the dominant degradation pathway, leading to a rapid release of formaldehyde.[2][6]

  • Neutral to Slightly Acidic pH (4-7): This is generally the region of maximum stability for many N-(hydroxymethyl) compounds. In this range, both acid and base catalysis are minimized.[5][7]

  • Acidic pH (<4): Stability decreases as the concentration of hydrogen ions increases, which catalyze the hydrolysis reaction.[2][4]

It is crucial to determine the optimal pH for your specific compound empirically. A simple pH-rate profile study can provide invaluable data for formulating and handling your solutions.

Question 3: What is the role of temperature and solvent choice?

Answer: Temperature: Like most chemical reactions, the degradation of N-(hydroxymethyl) compounds is accelerated by heat.[8][9] Storing stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) is a fundamental practice to minimize degradation.[1][10] Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solutions.

Solvent: While many experiments require aqueous buffers, preparing stock solutions in a non-aqueous, aprotic solvent like dimethyl sulfoxide (DMSO) can significantly enhance stability by minimizing the availability of water for hydrolysis.[1] When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is compatible with your experimental system (e.g., cell culture).

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experimentation.

Observed Problem Potential Cause Recommended Solution(s)
Rapid loss of compound activity in cell culture media. The pH of the culture media (typically ~7.4) and incubation temperature (37°C) are promoting rapid hydrolysis.1. Prepare fresh working solutions immediately before each experiment. 2. Minimize the pre-incubation time of the compound in the media before adding it to cells. 3. Consider a dose-response study with shorter time points to capture the initial activity.
Precipitation in aqueous buffer. The compound or its parent amide degradant may have poor aqueous solubility.1. Increase the concentration of an organic co-solvent like DMSO, if experimentally permissible. 2. Prepare a more dilute solution. 3. Investigate the use of solubility enhancers, such as cyclodextrins.[11]
Inconsistent results between replicates. Degradation is occurring during sample preparation or storage.1. Strictly standardize your solution preparation protocol (pH, temperature, time). 2. Prepare stock solutions in DMSO, aliquot into single-use vials, and store at -80°C.[11] 3. Protect solutions from light, as some related compounds can be photosensitive.
Appearance of unexpected peaks in HPLC or LC-MS analysis. The compound is degrading into its parent amide/imide and potentially other byproducts.1. Confirm the identity of the new peaks by comparing their retention times and mass spectra to standards of the expected degradants (e.g., the parent amide). 2. Perform a forced degradation study (see Protocol 2) to intentionally generate and identify potential degradation products.[11]

Part 3: Experimental Protocols & Methodologies

Here, we provide detailed, self-validating protocols for assessing and improving the stability of your N-(hydroxymethyl) compound.

Protocol 1: Conducting a pH-Stability Study

This protocol allows you to determine the optimal pH for the stability of your compound.

Objective: To quantify the degradation rate of an N-(hydroxymethyl) compound across a range of pH values.

Materials:

  • N-(hydroxymethyl) compound of interest

  • DMSO (HPLC grade)

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[11]

  • Water bath or incubator set to a controlled temperature (e.g., 25°C or 37°C)

Procedure:

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of your compound in DMSO.

  • Working Solutions: For each pH value to be tested, dilute the stock solution into the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM). Ensure the final DMSO percentage is low and consistent across all samples.

  • Time Zero (T=0) Sample: Immediately after preparing each working solution, inject an aliquot into the HPLC to determine the initial concentration. This is your T=0 reference point.

  • Incubation: Place the vials containing the remaining working solutions into the temperature-controlled incubator.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and inject it into the HPLC.

  • Data Analysis:

    • For each time point, calculate the percentage of the compound remaining relative to its T=0 concentration.

    • Plot the percentage of remaining compound versus time for each pH.

    • Determine the half-life (t½) at each pH by fitting the data to a first-order decay model (ln[A] = -kt + ln[A]₀).

    • Plot the calculated degradation rate constant (k) or half-life (t½) versus pH to visualize the pH-rate profile.

G cluster_prep Preparation cluster_analysis Analysis Workflow A Prepare Stock (10 mM in DMSO) B Dilute in Buffers (pH 3, 5, 7, 9) A->B C Inject T=0 Sample (HPLC) B->C D Incubate Samples (e.g., 37°C) C->D E Inject Timed Samples (1, 2, 4, 8, 24h) D->E F Quantify Peak Area E->F G Plot % Remaining vs. Time F->G H Determine Rate (k) & t½ G->H I Plot k vs. pH H->I

Caption: Workflow for a pH-stability study.

Protocol 2: Analytical Monitoring of Degradation by HPLC

Objective: To separate and quantify the N-(hydroxymethyl) compound from its primary degradation product, the parent amide/imide.

Methodology: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically the most effective technique.[11][12]

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient elution is often necessary.

    • Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid). The acidic pH helps to protonate silanol groups on the column and sharpen peaks.

    • Solvent B: Acetonitrile or Methanol with the same modifier.

  • Gradient: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. The N-(hydroxymethyl) compound is typically more polar than its parent amide and will therefore elute earlier.

  • Detection: Use a UV-Vis detector set to the λmax of your compound.

  • Validation: Run standards of both the intact compound and the expected parent amide to confirm their respective retention times. This allows for unambiguous identification and quantification in your stability samples.

References

addressing racemization in chiral benzamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Preventing Racemization

Welcome to the technical support center for chiral benzamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges related to stereochemical integrity during amide bond formation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and data-driven insights to empower your research. This resource is structured as a series of frequently asked questions and in-depth troubleshooting guides to address the specific issues you may face in the lab.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of chiral benzamide synthesis, and why is it a critical issue?

Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing more than one enantiomer. In the synthesis of chiral benzamides, this typically involves the loss of stereochemical integrity at a chiral center adjacent to a carboxyl group or an amine.

This is a critical issue, particularly in pharmaceutical development, because enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological properties. The presence of an unwanted enantiomer can reduce therapeutic efficacy, introduce off-target effects, or cause severe toxicity. Regulatory agencies like the FDA mandate strict control over the stereochemical purity of chiral drugs, making the prevention of racemization a primary concern during synthesis.

Q2: What is the most common mechanism for racemization during amide coupling?

The most prevalent pathway for racemization of a chiral carboxylic acid during amide coupling is through the formation of a 5(4H)-oxazolone intermediate, also known as an azlactone.

Here's the causal chain:

  • Activation: The carboxylic acid is first activated by a coupling reagent (e.g., a carbodiimide like EDC) to form a highly reactive intermediate, such as an O-acylisourea.

  • Intramolecular Cyclization: The amide oxygen of the N-acyl group on the chiral acid attacks the activated carbonyl carbon.

  • Oxazolone Formation: This intramolecular cyclization forms the planar, achiral oxazolone ring.

  • Proton Exchange: A base in the reaction mixture can easily deprotonate the C4 position of the oxazolone. The resulting enolate is planar and achiral.

  • Racemization: Reprotonation of this enolate can occur from either face, leading to a racemic mixture of the oxazolone.

  • Aminolysis: The incoming amine attacks the oxazolone, opening the ring to form the desired amide bond, but the stereochemical information has already been scrambled, resulting in a racemized product.

// Style Edges edge [color="#5F6368"]; } .enddot Caption: Oxazolone-mediated racemization pathway.

Q3: How do I accurately determine the enantiomeric excess (ee) of my product?

The most reliable and widely used method for determining the enantiomeric excess of chiral benzamides is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

A basic workflow involves:

  • Dissolving a small, accurate amount of the purified benzamide product in a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture).

  • Injecting the sample onto a chiral HPLC column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Eluting with an appropriate mobile phase, typically a mixture of hexane and an alcohol like isopropanol, under isocratic conditions.

  • Detecting the separated enantiomers using a UV detector at a wavelength where the analyte absorbs.

  • Integrating the peak areas for each enantiomer. The enantiomeric excess is calculated as: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100

It is crucial to run an authentic racemic sample (if available) to confirm peak identity and ensure proper separation.

Troubleshooting Guide: Loss of Stereochemical Integrity

Problem: My final benzamide product shows significant racemization (low ee%) after amide coupling.

This is a common and frustrating problem. The root cause almost always lies in the reaction conditions, particularly the choice of coupling reagent, base, solvent, and temperature. Let's break down the likely causes and their solutions.

Expertise & Experience: The rate of aminolysis (the desired reaction) must be significantly faster than the rate of racemization (the undesired side reaction). Your choice of coupling reagent directly influences these rates. Using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone is known to cause significant racemization because the O-acylisourea intermediate is long-lived, providing ample time for oxazolone formation.

Solution: Use Racemization-Suppressing Additives. The gold standard is to use additives that intercept the activated intermediate to form a new, less reactive ester that is more susceptible to aminolysis than to cyclization.

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are classic additives. They react with the O-acylisourea to form an activated ester that is more stable and less prone to racemization.

  • Uronium/Aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have the suppressing agent (HOBt or HOAt, respectively) built into their structure. They are highly efficient and generally lead to low levels of racemization.

Data-Driven Comparison of Common Coupling Reagents

Reagent SystemTypical Racemization LevelMechanism of SuppressionKey Considerations
EDC alone HighNoneNot recommended for chiral acids unless racemization is not a concern.
EDC / HOBt Low to ModerateForms HOBt active ester, which is less prone to racemization than O-acylisourea.Cost-effective and widely used. HOBt can have explosive properties when dry.
HBTU / Base Very LowIn situ formation of HOBt active ester. Fast reaction rates outcompete racemization.Very effective but more expensive. Requires a non-nucleophilic base.
HATU / Base Extremely LowIn situ formation of HOAt active ester, which is superior to HOBt esters in suppressing racemization.Often considered the best choice for difficult or sensitive couplings. Highest cost.

Expertise & Experience: The base is required to neutralize the acid formed during the reaction and to deprotonate the amine component. However, excess or a highly reactive base can actively promote racemization by deprotonating the oxazolone intermediate.

Solution: Use a Non-Nucleophilic, Hindered Base.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the preferred choice. It is sterically hindered and non-nucleophilic, making it an effective proton scavenger without promoting side reactions.

  • 2,4,6-Collidine or N-methylmorpholine (NMM) are also good alternatives.

  • Avoid: Triethylamine (TEA) is generally considered more likely to cause racemization than DIPEA. Strong bases like DBU or hydroxide salts should be avoided entirely.

Stoichiometry is Key: Use the minimum amount of base necessary. For coupling an amine salt (e.g., HCl salt), you will need 2 equivalents of base (one to free the amine, one for the coupling). For a free amine, only 1 equivalent is needed.

Expertise & Experience: Racemization, like most chemical reactions, is accelerated by heat. The activation energy for oxazolone formation and subsequent enolization is often readily supplied at room temperature or above.

Solution: Maintain Low Temperatures.

  • Activation Step: Always perform the pre-activation of the carboxylic acid (mixing the acid, coupling reagent, and additive) at 0 °C.

  • Amine Addition: Add the amine to the activated mixture at 0 °C and allow the reaction to warm slowly to room temperature. For particularly sensitive substrates, keeping the reaction at 0 °C or even lower for its entire duration may be necessary.

Experimental Protocol: Racemization-Suppressed Benzamide Synthesis

This protocol provides a robust starting point for minimizing racemization.

  • Preparation:

    • Dry all glassware thoroughly.

    • Use anhydrous solvents.

    • Place a round-bottom flask containing the chiral carboxylic acid (1.0 eq) and a stir bar under an inert atmosphere (N₂ or Ar).

  • Dissolution & Cooling:

    • Dissolve the acid in an appropriate anhydrous solvent (e.g., DMF, DCM).

    • Cool the flask to 0 °C in an ice-water bath.

  • Activation:

    • Add the racemization-suppressing additive (e.g., HOBt, 1.1 eq).

    • Add the coupling reagent (e.g., EDC, 1.1 eq).

    • Stir the mixture at 0 °C for 15-30 minutes. This is the "pre-activation" step.

  • Amine & Base Addition:

    • In a separate flask, dissolve the amine (1.1 eq) and DIPEA (2.0 eq if amine is an HCl salt, 1.1 eq if free amine) in the same anhydrous solvent.

    • Add the amine/base solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction:

    • Allow the reaction to stir at 0 °C for 1-2 hours.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).

  • Workup & Purification:

    • Perform a standard aqueous workup to remove water-soluble reagents.

    • Purify the crude product via flash column chromatography.

  • Analysis:

    • Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC.

// Nodes Start [label="Problem:\nLow ee% Observed", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReagent [label="Step 1: Review Coupling Reagent", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Step 2: Examine Base", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Step 3: Verify Temperature", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Reagent [label="Action: Use HATU or\nEDC/HOAt.\nEnsure pre-activation.", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Base [label="Action: Switch to DIPEA.\nUse min. equivalents.", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Action: Run reaction at 0°C.\nAllow slow warming.", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Re-analyze ee%", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckReagent; CheckReagent -> Sol_Reagent [label="Using EDC alone?"]; CheckReagent -> CheckBase [label="Using Additive?"]; CheckBase -> Sol_Base [label="Using TEA?"]; CheckBase -> CheckTemp [label="Using DIPEA?"]; CheckTemp -> Sol_Temp [label="Running at RT?"]; CheckTemp -> End [label="Running at 0°C?"];

Sol_Reagent -> CheckBase [color="#5F6368"]; Sol_Base -> CheckTemp [color="#5F6368"]; Sol_Temp -> End [color="#5F6368"]; } .enddot Caption: Troubleshooting workflow for racemization.

Technical Support Center: Solvent Selection for Efficient Benzamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection. Moving beyond a simple list of solvents, we will explore the causality behind experimental choices to empower you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues in Benzamide Coupling

This section directly addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes related to solvent choice and actionable solutions.

Issue 1: Low or No Product Yield

Question: My amide coupling reaction is resulting in a low yield or failing completely. I've checked my reagents, but could the solvent be the culprit?

Answer: Absolutely. Solvent choice is a primary factor influencing reaction success. Several issues stemming from the solvent can lead to poor yields[1]:

  • Poor Solubility of Reactants: The most fundamental requirement is that your carboxylic acid, amine, and coupling reagents are sufficiently soluble in the chosen solvent. If any component is not fully dissolved, the reaction becomes heterogeneous, leading to slow and incomplete conversion.[2][3]

    • Troubleshooting:

      • Visual Inspection: Always ensure your reaction mixture is a homogeneous solution before proceeding. If you observe solid particles, consider a different solvent system.[2]

      • Solvent Screening: Test the solubility of your starting materials in a small panel of common coupling solvents (see Table 1).

      • Co-solvents: In cases where a single solvent cannot dissolve all components, a co-solvent system (e.g., DCM/DMF) can be effective.[4]

  • Hydrolysis of Activated Intermediates: The presence of water in your solvent can hydrolyze the activated carboxylic acid intermediate, reverting it to the unreactive carboxylic acid and preventing amide formation.[1][5][6]

    • Troubleshooting:

      • Use Anhydrous Solvents: Always use high-quality, anhydrous solvents, preferably from a freshly opened bottle or one stored under an inert atmosphere.[1][6]

      • Drying Agents: Consider adding molecular sieves to the reaction vessel to scavenge any trace amounts of water.[6][7]

  • Solvent-Mediated Decomposition: Some solvents can react with or promote the decomposition of coupling reagents or activated intermediates. For instance, DMF can slowly break down to release dimethylamine, which can react with Fmoc-protecting groups in peptide synthesis.[8]

    • Troubleshooting:

      • Reagent Compatibility: Check the compatibility of your chosen coupling reagent with the solvent. For example, some reagents like COMU show excellent performance in greener solvents like ethyl acetate (EtOAc) and 2-methyltetrahydrofuran (2-MeTHF).[9][10]

      • Fresh Solvents: Use freshly purified or high-purity solvents to avoid contaminants that might interfere with the reaction.

Issue 2: Significant Side Reactions Observed (e.g., Racemization, Byproduct Formation)

Question: My desired product is forming, but I'm struggling with significant impurities, particularly racemization of my chiral starting materials. How does the solvent influence this?

Answer: The solvent plays a crucial role in the reaction's microenvironment, which can either suppress or promote side reactions.

  • Racemization: This is a major concern when coupling chiral carboxylic acids, especially in peptide synthesis. The polarity of the solvent can influence the stability of the oxazolone intermediate, which is a key species in the racemization pathway.

    • Troubleshooting:

      • Solvent Polarity: Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes reduce the rate of oxazolone formation compared to highly polar solvents like DMF.[8]

      • Additives: While not a solvent issue per se, using additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is a highly effective strategy to suppress racemization, regardless of the solvent.[1][11]

      • Temperature Control: Running the reaction at a lower temperature can also minimize racemization.[1]

  • Byproduct Formation from Coupling Reagents: Carbodiimide reagents like DCC and EDC can form N-acylurea byproducts. The solubility of these byproducts is highly solvent-dependent.

    • Troubleshooting:

      • DCC/DCU: When using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents like DCM, allowing for its removal by simple filtration.[5][11]

      • EDC/EDU: With the water-soluble carbodiimide EDC, the corresponding urea byproduct is also water-soluble, facilitating its removal during an aqueous workup.[5] Choosing a water-immiscible solvent like DCM or EtOAc for the reaction simplifies this extraction process.

Issue 3: Difficulty with Product Isolation and Purification

Question: The reaction seems to work, but I'm losing a lot of my product during the workup, or the purification is very difficult. Could my solvent choice be the problem?

Answer: Yes, planning your solvent strategy with purification in mind is critical for success.

  • High-Boiling Point Solvents: Solvents like DMF, NMP, and DMSO have high boiling points, making them difficult to remove under reduced pressure.[8] This can complicate purification, especially for non-volatile products.

    • Troubleshooting:

      • Alternative Solvents: When possible, opt for lower-boiling point solvents like DCM, THF, or EtOAc, which are easily removed.[12]

      • Workup Strategy: If a high-boiling solvent is necessary for solubility, devise a workup that involves partitioning the product into a more volatile solvent via liquid-liquid extraction before concentration.

  • Solvent Miscibility: The miscibility of your reaction solvent with the solvents used in your workup (e.g., water, brine, extraction solvents) is crucial.

    • Troubleshooting:

      • Extraction Efficiency: If you use a water-miscible solvent like DMF or acetonitrile (ACN), you will need to dilute the reaction mixture significantly with water and perform multiple extractions with an immiscible organic solvent (e.g., EtOAc) to recover your product.

      • Biphasic Systems: For some reactions, like the Schotten-Baumann reaction, a biphasic system (e.g., DCM and water) is intentionally used to keep reactants separated until the appropriate time.[5][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for benzamide coupling and why?

A1: The most prevalent solvents are polar aprotic solvents.[13] This is because they effectively dissolve a wide range of polar and nonpolar reactants and reagents. The most common are:

  • N,N-Dimethylformamide (DMF): Often considered the "gold standard" due to its excellent solvating power for a broad range of substrates and reagents, including polar amino acids and coupling salts.[6][8][13]

  • Dichloromethane (DCM): A less polar option that is useful for substrates with good organic solubility. It's volatile and easy to remove, simplifying purification.[1][8][13]

  • N-Methyl-2-pyrrolidone (NMP): Similar to DMF in its solvating properties and often used as a direct replacement.[8][14] It is particularly effective at solvating resins in solid-phase peptide synthesis (SPPS).[8]

  • Acetonitrile (ACN): A polar aprotic solvent that is also commonly used, particularly when compatibility with subsequent purification steps like HPLC is a consideration.[15]

Q2: How do I choose between a polar aprotic solvent (like DMF) and a nonpolar solvent (like DCM)?

A2: The choice hinges on several factors, primarily the solubility of your starting materials and the nature of the reaction.

  • Use Polar Aprotic Solvents (DMF, NMP, ACN) when:

    • Your carboxylic acid or amine is highly polar or has poor solubility in less polar solvents.

    • You are performing solid-phase peptide synthesis (SPPS), where resin swelling is critical.[8]

    • Your coupling reagent (e.g., HATU) has high solubility and stability in these solvents.[15]

  • Use Less Polar Solvents (DCM, THF) when:

    • All reactants are readily soluble.

    • You want to minimize racemization, as less polar environments can sometimes be beneficial.

    • Ease of removal is a priority for purification.

    • You are using a reagent whose byproduct (like DCU) you wish to precipitate for easy removal.[11]

Q3: What are "green" solvents and can they be used for amide coupling?

A3: Green solvents are alternatives to traditional hazardous solvents like DMF and DCM, which have environmental and health concerns.[9][16] There is a strong push in both academia and industry to adopt these safer alternatives.[13][16] Excellent green solvent options for amide coupling include:

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-derived solvent that has shown excellent performance as a replacement for DCM and DMF in many coupling reactions.[9][12][17][18]

  • Ethyl Acetate (EtOAc) and Dimethyl Carbonate (DMC): These have also been identified as suitable, more environmentally friendly alternatives.[9][12]

  • Cyclopentyl Methyl Ether (CPME): Another greener ether-based solvent that can be effective.[7][9] Studies have shown that reagents like COMU are particularly effective in these greener solvents, providing conversions comparable to those in DMF.[9][10]

Q4: Can I run my amide coupling reaction in water?

A4: While it seems counterintuitive due to the risk of hydrolysis, amide bond formation in water is an emerging area of green chemistry.[19][20] This is typically achieved using specific coupling reagents and often requires surfactants (like TPGS-750-M) to create micelles that shield the activated intermediates from bulk water.[10][20] This approach avoids the use of hazardous organic solvents entirely.[19]

Data & Protocols

Table 1: Common Solvents for Benzamide Coupling
SolventTypeBoiling Point (°C)Key Characteristics & Use Cases
DMF Polar Aprotic153Excellent general-purpose solvent with high solvating power. Difficult to remove.[8][13]
NMP Polar Aprotic202Similar to DMF, good for SPPS due to resin swelling properties. High boiling point.[8]
DCM Nonpolar40Good for organic-soluble reactants. Easy to remove. Less effective for polar substrates.[8][13]
THF Polar Aprotic66A moderately polar ether. Can be a good alternative to DCM.
Acetonitrile Polar Aprotic82Good for a range of reactants. Miscible with water, which can affect workup.[15]
Ethyl Acetate Polar Aprotic77A greener alternative, good for extraction. Less powerful solvating ability than DMF.[9][12]
2-MeTHF Polar Aprotic80Excellent green alternative to DCM and THF with a higher boiling point and lower water miscibility.[17][18]
Experimental Protocol: General Procedure for HATU-Mediated Benzamide Coupling

This protocol provides a standard starting point for a benzamide coupling reaction. The choice of solvent (Solvent X) should be determined based on the principles outlined in this guide.

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent) to a dry reaction flask.

  • Dissolution: Add anhydrous Solvent X (e.g., DMF, DCM, or 2-MeTHF) to dissolve the carboxylic acid completely.

  • Pre-activation: Add HATU (1.0-1.2 equivalents) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents).[1]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for forming the active ester intermediate.

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Monitoring: Continue stirring at room temperature and monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[1]

  • Workup: Proceed with an appropriate workup procedure based on your chosen solvent and product properties (e.g., extraction, filtration).

Visualizations

Diagram 1: Solvent Selection Workflow

This diagram outlines a logical workflow for selecting the optimal solvent for your benzamide coupling reaction.

Solvent_Selection_Workflow start Start: Define Reaction (Carboxylic Acid + Amine) solubility Step 1: Assess Solubility Are all reactants soluble in a common solvent? start->solubility single_solvent Step 2: Choose Primary Solvent (e.g., DMF for polarity, DCM for ease of removal) solubility->single_solvent Yes screen_solvents Screen Solvents: - Test DCM, DMF, 2-MeTHF, EtOAc - Consider co-solvents (DCM/DMF) solubility->screen_solvents No check_side_reactions Step 3: Consider Side Reactions - Potential for racemization? - Byproduct formation? single_solvent->check_side_reactions screen_solvents->single_solvent purification Step 4: Plan for Purification - Solvent volatility? - Miscibility with workup solvents? check_side_reactions->purification No mitigate_side_reactions Mitigate: - Use less polar solvent (DCM) - Lower reaction temperature - Add HOBt/Oxyma check_side_reactions->mitigate_side_reactions Yes final_choice Final Solvent Choice Optimized for Yield & Purity purification->final_choice Finalize mitigate_side_reactions->purification

Caption: A decision-making flowchart for systematic solvent selection in benzamide coupling.

Diagram 2: Role of Solvent in Amide Coupling

This diagram illustrates the key interactions and influences of the solvent on the reaction components.

Solvent_Role Carboxylic Acid Carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Carboxylic Acid->Activated_Intermediate Amine Amine Amine->Activated_Intermediate Coupling Reagent Coupling Reagent Coupling Reagent->Activated_Intermediate Solvent Solvent (e.g., DMF, DCM, 2-MeTHF) Solvent->Carboxylic Acid 1. Solubilizes Solvent->Amine 1. Solubilizes Solvent->Coupling Reagent 1. Solubilizes Solvent->Activated_Intermediate 2. Stabilizes/Destabilizes Side_Products Side Products (Hydrolysis, Racemization) Solvent->Side_Products 3. Influences Rate Of Product Benzamide Product Activated_Intermediate->Product Activated_Intermediate->Side_Products

Caption: The multifaceted role of the solvent in influencing benzamide coupling reactions.

References

Understanding the Challenge: The Hydrolysis of Activated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Synthetic Chemistry. As Senior Application Scientists, we understand that unwanted hydrolysis of activated carboxylic acids is a critical challenge in the synthesis of peptides, pharmaceuticals, and other complex organic molecules. This guide provides in-depth technical support, troubleshooting strategies, and practical protocols to help you manage and mitigate hydrolysis, ensuring the success of your synthetic endeavors.

Amide bond formation is a cornerstone of modern organic synthesis. The process typically involves the "activation" of a carboxylic acid to increase the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine. However, this very activation also renders the carboxylic acid derivative vulnerable to hydrolysis by residual or atmospheric water in the reaction medium. This competing reaction can significantly reduce yields, complicate purification, and compromise the integrity of your final product.

The general mechanism involves the nucleophilic attack of water on the activated carbonyl group, leading to the formation of a tetrahedral intermediate, which then collapses to regenerate the carboxylic acid and release the activating group.

Frequently Asked questions (FAQs)

Q1: What are the primary causes of ester hydrolysis during a reaction?

A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction is primarily caused by the presence of water and is significantly accelerated by acidic or basic catalysts.[1][2] In the context of activated esters, the high reactivity of the ester itself makes it susceptible to hydrolysis even by neutral water.

Q2: How does pH influence the rate of hydrolysis of activated esters?

A2: The hydrolysis of activated esters, such as N-hydroxysuccinimide (NHS) esters, is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH.[3] While the aminolysis reaction (the desired reaction with the amine) is also pH-dependent, a compromise is often necessary. For many NHS ester couplings, a pH range of 7.2 to 8.5 is recommended to balance the reactivity of the amine with the stability of the ester.[2]

Q3: Which activated carboxylic acid derivatives are most susceptible to hydrolysis?

A3: The reactivity of carboxylic acid derivatives towards hydrolysis generally follows this order: Acyl Halides > Acid Anhydrides > Thioesters > Esters > Amides.[4][5][6][7][8] Acyl chlorides are highly reactive and can be hydrolyzed by weak nucleophiles like water at room temperature.[4][5][8][9] Acid anhydrides are similarly reactive.[4][5][9] Esters and amides are more stable and typically require harsher conditions or catalysts for hydrolysis.[4][5][8]

Q4: What are the main side reactions in carbodiimide-mediated couplings?

A4: In carbodiimide couplings (e.g., using EDC or DCC), the primary intermediate is the highly reactive O-acylisourea.[10][11][12] This intermediate is prone to several side reactions besides the desired reaction with the amine. These include:

  • Hydrolysis: Reaction with water regenerates the carboxylic acid.[11]

  • N-acylurea formation: An intramolecular rearrangement of the O-acylisourea leads to a stable, unreactive N-acylurea byproduct.[10][12]

  • Anhydride formation: Reaction with another molecule of the carboxylic acid forms a symmetric anhydride.[10]

The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can mitigate these side reactions by trapping the O-acylisourea intermediate to form a more stable active ester.[10]

Q5: What are water scavengers and how do they work?

A5: Water scavengers are reagents added to a reaction to remove trace amounts of water, thereby preventing unwanted hydrolysis.[1] They can be chemical or physical.

  • Chemical Scavengers: These react with water to form inert byproducts. Examples include carbodiimides and orthoesters.

  • Physical Scavengers: These physically trap water molecules. The most common example is molecular sieves.[13][14][15][16]

Troubleshooting Guide: Low Yields and Side Products in Amide Coupling Reactions

This section addresses common issues encountered during amide bond formation due to the hydrolysis of activated carboxylic acids.

Issue 1: Low or No Amide Product Yield

Possible Cause 1: Hydrolysis of the Activated Carboxylic Acid

  • Causality: The presence of water in solvents, reagents, or from the atmosphere can lead to the rapid hydrolysis of highly reactive intermediates like acyl chlorides, anhydrides, or O-acylisoureas.[17] This regenerates the starting carboxylic acid and prevents amide formation.

  • Troubleshooting Steps & Solutions:

    • Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents. Solvents can be dried over activated molecular sieves.[13][14][15][16] Handle hygroscopic (water-absorbing) reagents in a glove box or under an inert atmosphere (e.g., Nitrogen or Argon).[2]

    • Use Water Scavengers: Add activated molecular sieves (typically 3Å or 4Å) to the reaction mixture to sequester any residual water.[13][14][15][16]

    • Optimize Reagent Addition: For in-situ activation (e.g., with carbodiimides), pre-activating the carboxylic acid for a short period before adding the amine can sometimes be beneficial, but prolonged pre-activation can increase the risk of hydrolysis.

Possible Cause 2: Inefficient Activation of the Carboxylic Acid

  • Causality: The chosen coupling reagent may not be sufficiently reactive for the specific substrates, or it may have degraded due to improper storage.

  • Troubleshooting Steps & Solutions:

    • Select a More Reactive Coupling Agent: If using a moderately reactive agent, consider switching to a more potent one. For example, for sterically hindered substrates, phosphonium-based reagents like PyBOP or uronium-based reagents like HATU may be more effective than carbodiimides alone.

    • Check Reagent Quality: Ensure that your coupling reagents are fresh and have been stored under appropriate conditions (e.g., desiccated and at low temperature).[18]

Possible Cause 3: Deactivation of the Amine

  • Causality: The amine nucleophile can be protonated by the carboxylic acid or by acidic byproducts (e.g., HCl from acyl chloride reactions), rendering it non-nucleophilic.[17]

  • Troubleshooting Steps & Solutions:

    • Add a Non-Nucleophilic Base: Include a tertiary amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in the reaction to neutralize any acids and ensure the amine remains in its free, nucleophilic form. Be mindful that the choice of base can also influence the rate of hydrolysis.

    • Use the Amine as a Salt and Liberate in situ: Sometimes, using the hydrochloride or trifluoroacetate salt of the amine and adding a stoichiometric amount of base can lead to cleaner reactions.

Issue 2: Formation of an N-Acylurea Byproduct in Carbodiimide Couplings
  • Causality: This common side reaction involves the intramolecular rearrangement of the O-acylisourea intermediate.[10][12] It is particularly prevalent in aprotic solvents with low dielectric constants.

  • Troubleshooting Steps & Solutions:

    • Use Additives: The most effective solution is to add HOBt or NHS to the reaction. These additives react with the O-acylisourea to form an active ester that is more stable towards rearrangement but still reactive enough to form the desired amide.[10]

    • Solvent Choice: While less common, the choice of solvent can influence the rate of this side reaction.

Issue 3: Racemization of Chiral Carboxylic Acids
  • Causality: The activation of an α-chiral carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize and lead to a loss of stereochemical integrity.

  • Troubleshooting Steps & Solutions:

    • Use Racemization-Suppressing Additives: Additives like HOBt and its derivatives are known to minimize racemization.[17]

    • Lower Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can often reduce the rate of racemization.

Data Presentation: Relative Reactivity and Hydrolysis Stability

The choice of activating agent is a critical parameter in managing hydrolysis. The following table summarizes the relative reactivity and stability towards hydrolysis of common carboxylic acid derivatives.

Activating Agent/DerivativeRelative ReactivityStability Towards HydrolysisNotes
Acyl Chloride Very HighVery LowReacts rapidly with water at room temperature.[4][5][8][9] Must be used under strictly anhydrous conditions.[9]
Acid Anhydride HighLowSimilar reactivity to acyl chlorides, but generally less vigorous.[4][5][9]
PFP Ester HighModerateMore stable to hydrolysis than NHS esters, offering a wider window for reaction with amines.[3][19]
NHS Ester Moderate-HighLow to ModerateSusceptible to hydrolysis, especially at higher pH.[3][18] The rate of hydrolysis increases with pH.
Carbodiimide (O-Acylisourea) Very HighVery LowHighly unstable intermediate, prone to rapid hydrolysis and rearrangement.[10][11][12]
Amide Very LowVery HighGenerally requires strong acid or base and heat to hydrolyze.[4][5][8]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling under Anhydrous Conditions

This protocol provides a general framework for performing an amide coupling reaction while minimizing the risk of hydrolysis.

  • Preparation:

    • Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator or under a stream of inert gas.

    • Use freshly distilled or commercially available anhydrous solvents. If necessary, dry the solvent over activated 4Å molecular sieves for at least 24 hours.[13][14]

  • Reaction Setup:

    • Assemble the reaction glassware under a positive pressure of an inert gas (e.g., argon or nitrogen).

    • To a stirred solution of the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or DMF), add the coupling reagent (e.g., HATU, 1.0-1.5 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents).[17]

  • Activation:

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[17]

  • Coupling:

    • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

    • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Proceed with standard extraction and purification procedures.

Protocol 2: Activation and Use of Molecular Sieves

Molecular sieves are essential for ensuring truly anhydrous conditions.

  • Activation:

    • Place the required amount of molecular sieves in a flask.

    • Heat the sieves to 180-200 °C under vacuum for 8-12 hours.[13]

    • Allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.

  • Storage and Use:

    • Store the activated sieves in a tightly sealed container, preferably in a desiccator.

    • For drying solvents, add the activated sieves (typically 10-20% by weight) to the solvent and allow it to stand for at least 24 hours before use.

    • For use in a reaction, add the activated sieves directly to the reaction flask before adding any moisture-sensitive reagents.

Visualizations

Diagram 1: Competing Pathways in Amide Bond Formation

G cluster_0 Activation cluster_1 Reaction Pathways Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate + Activating Agent Activating Agent Activating Agent Amine Amine Activated Intermediate->Amine Water Water Activated Intermediate->Water Amide Product Amide Product Activated Intermediate->Amide Product + Amine (Desired) Hydrolysis Product Hydrolysis Product Activated Intermediate->Hydrolysis Product + Water (Undesired)

Caption: The activated carboxylic acid intermediate can react with the desired amine or with competing water.

Diagram 2: Troubleshooting Workflow for Low Amide Yield

G Start Low Amide Yield Check_Water Check for Water Contamination (Solvents, Reagents, Atmosphere) Start->Check_Water Anhydrous_Conditions Implement Strict Anhydrous Conditions: - Dry Solvents - Inert Atmosphere - Use Water Scavengers Check_Water->Anhydrous_Conditions Yes Check_Activation Evaluate Activation Step Check_Water->Check_Activation No Anhydrous_Conditions->Check_Activation Improve_Activation - Use Fresh/More Reactive Coupling Agent - Check Reagent Stoichiometry Check_Activation->Improve_Activation Inefficient Check_Amine Assess Amine Reactivity Check_Activation->Check_Amine Efficient Improve_Activation->Check_Amine Improve_Amine - Add Non-Nucleophilic Base (e.g., DIPEA) - Check for Steric Hindrance Check_Amine->Improve_Amine Low Success Improved Yield Check_Amine->Success High Improve_Amine->Success

Caption: A decision-making workflow for troubleshooting low yields in amide coupling reactions.

References

Technical Support Center: Scaling Up N-Alkylation Reactions of Aromatic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Alkylation of Aromatic Amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) related to the scale-up of these critical reactions. Our goal is to bridge the gap between laboratory-scale discovery and robust, scalable chemical synthesis.

Introduction: The Challenge of Scalable N-Alkylation

N-alkylation of aromatic amines is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. However, transitioning these reactions from small-scale laboratory setups to larger, process-scale operations presents a unique set of challenges. Issues such as over-alkylation, low conversion rates, difficult purifications, and catalyst deactivation can become magnified, impacting yield, purity, and overall process efficiency. This guide provides practical, experience-driven advice to navigate these complexities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and strategic considerations for designing and scaling up N-alkylation reactions of aromatic amines.

Q1: What are the most common methods for N-alkylation of aromatic amines, and how do they compare for scalability?

A: There are several prevalent methods, each with distinct advantages and disadvantages for scale-up:

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 approach. While straightforward, it often suffers from over-alkylation, where the secondary amine product, being more nucleophilic than the primary amine starting material, reacts further to form a tertiary amine.[1][2][3] Controlling stoichiometry by using a large excess of the aromatic amine can favor mono-alkylation but is atom-inefficient and complicates downstream purification.[4]

  • Reductive Amination: This two-step, one-pot process involves the reaction of an aromatic amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired N-alkylated product.[5][6] This method offers excellent control over selectivity, largely avoiding the over-alkylation issues seen with alkyl halides, making it a highly attractive option for scalable synthesis.[4][6][7]

  • "Borrowing Hydrogen" (or Hydrogen Autotransfer) Catalysis: This elegant and atom-economical method utilizes alcohols as the alkylating agents.[8][9] A metal catalyst (commonly Ru, Ir, or increasingly, earth-abundant metals like Co and Mn) temporarily oxidizes the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine.[8][10][11] The only byproduct is water, making this a very green and sustainable approach.[8][10] The main consideration for scale-up is the cost and sensitivity of the catalyst.

Q2: How do substituents on the aromatic ring influence the N-alkylation reaction?

A: The electronic properties of substituents on the aniline ring play a crucial role:

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the nitrogen atom. This enhances the nucleophilicity of the amine, generally leading to a faster reaction rate.[4][12]

  • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density on the nitrogen, making the amine less nucleophilic and slowing down the reaction. Harsher reaction conditions (e.g., higher temperatures, stronger bases) may be required for these substrates.

Q3: What are the key considerations for solvent selection when scaling up?

A: Solvent choice impacts reaction kinetics, solubility, and downstream processing.

  • Polar Aprotic Solvents like DMF, DMSO, and acetonitrile are often used in lab-scale SN2 reactions with alkyl halides due to their ability to solvate cations and leave the nucleophile relatively free.[13] However, their high boiling points and potential for difficult removal during workup can be problematic on a larger scale.

  • Ethereal Solvents such as THF and 2-MeTHF can be good choices, offering moderate polarity and easier removal.

  • Non-polar Aromatic Solvents like toluene are frequently employed in "borrowing hydrogen" reactions.[11][14]

  • Phase-Transfer Catalysis (PTC) allows for the use of biphasic systems, often with more environmentally benign solvents like toluene or even under solvent-free conditions, which is highly advantageous for scale-up.[15]

Q4: How can I effectively prevent over-alkylation?

A: Over-alkylation is a persistent challenge.[1][2][3] Here are several strategies to promote mono-alkylation:

  • Stoichiometric Control: Use a significant excess of the aromatic amine relative to the alkylating agent. This is often impractical on a large scale due to cost and separation challenges.[4]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture keeps its concentration low, minimizing the chance of the more reactive secondary amine product reacting further.[4]

  • Reductive Amination: As mentioned, this is one of the most reliable methods to achieve selective mono-alkylation.[4][6]

  • Flow Chemistry: Continuous flow reactors can offer precise control over stoichiometry, residence time, and temperature, significantly enhancing selectivity and minimizing over-alkylation.[16][17]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of N-alkylation reactions.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Conversion 1. Insufficiently Reactive Alkylating Agent: The leaving group on the alkyl halide is not good enough (Cl < Br < I). 2. Weak Base: The base is not strong enough to deprotonate the amine or neutralize the acid byproduct, stalling the reaction. 3. Steric Hindrance: Bulky groups on the amine or alkylating agent are slowing the reaction. 4. Catalyst Inactivity (for "Borrowing Hydrogen"): The catalyst may be poisoned or not activated correctly.1. Improve Leaving Group: Switch to a more reactive alkyl halide (e.g., from an alkyl chloride to an alkyl bromide or iodide). 2. Select a Stronger Base: For direct alkylation, consider stronger inorganic bases like K₂CO₃ or Cs₂CO₃, or even NaH for less reactive systems.[13][18] For "borrowing hydrogen" reactions, a base like t-BuOK is often required.[11][14] 3. Increase Reaction Temperature: Carefully increase the temperature to provide more energy to overcome the activation barrier. Monitor for decomposition. 4. Verify Catalyst Protocol: Ensure the catalyst is handled under the correct atmosphere (e.g., inert gas) and that the activation procedure is followed. Consider screening different catalysts or ligands.
Over-alkylation (Formation of Tertiary Amine) 1. High Nucleophilicity of Product: The mono-alkylated secondary amine is more nucleophilic than the starting primary amine.[2][3] 2. High Concentration of Alkylating Agent: This increases the probability of a second alkylation event.1. Switch to Reductive Amination: This is the most robust solution to avoid over-alkylation.[4][6] 2. Slow Addition of Alkylating Agent: Use a syringe pump to add the alkylating agent over an extended period.[4] 3. Use a Large Excess of Aromatic Amine: While not ideal for atom economy, this can be effective. 4. Employ a Flow Reactor: Continuous processing allows for better control of reagent ratios and reaction time, minimizing side reactions.[16][17]
Formation of Side Products (e.g., Elimination) 1. Strongly Basic Conditions: A strong base can promote E2 elimination, especially with secondary or tertiary alkyl halides. 2. High Temperatures: Can favor elimination over substitution.1. Use a Milder Base: Switch to a less hindered or weaker base if possible (e.g., K₂CO₃ instead of t-BuOK). 2. Lower Reaction Temperature: Optimize for the lowest effective temperature. 3. Choose a Different Alkylation Strategy: "Borrowing hydrogen" or reductive amination avoids the use of strong bases with alkyl halides.
Difficult Work-up and Purification 1. Use of High-Boiling Solvents: DMF or DMSO can be difficult to remove completely. 2. Emulsion Formation: Can occur during aqueous extraction, especially with certain solvent systems.[19] 3. Close Polarity of Product and Starting Material: Makes chromatographic separation challenging.1. Solvent Selection: If possible, choose a lower-boiling solvent like THF, 2-MeTHF, or toluene. 2. Work-up Procedure: For DMF/DMSO, wash the organic layer multiple times with brine or water to extract the polar solvent.[19] To break emulsions, try adding brine or filtering the mixture through Celite. 3. Reaction to Completion: Drive the reaction as close to completion as possible to minimize the amount of starting material in the crude product. Consider derivatization of the starting material or product to alter its polarity before chromatography.

Part 3: Experimental Protocols & Visual Guides

Representative Protocol: Ru-Catalyzed N-Alkylation of p-Anisidine with Benzyl Alcohol

This protocol is based on the "Borrowing Hydrogen" strategy, which is highly efficient and sustainable.[8][9]

Reagents & Equipment:

  • p-Anisidine

  • Benzyl alcohol

  • Potassium tert-butoxide (t-BuOK)

  • [Ru(p-cymene)Cl₂]₂ catalyst

  • Anhydrous toluene

  • Schlenk flask or similar reaction vessel with magnetic stirrer and condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add p-anisidine (e.g., 10 mmol, 1.0 eq), potassium tert-butoxide (10 mmol, 1.0 eq), and the Ruthenium catalyst (0.1 mmol, 1 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (e.g., 20 mL) via cannula or syringe, followed by benzyl alcohol (10 mmol, 1.0 eq).

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-4-methoxyaniline.

Visual Guides

Diagram 1: The "Borrowing Hydrogen" Catalytic Cycle

BH_Cycle cluster_cycle Catalytic Cycle Ru_cat [Ru]-H₂ Catalyst Aldehyde R'CHO (Aldehyde) Ru_cat->Aldehyde Oxidation Alcohol R'CH₂OH (Alcohol) Alcohol->Ru_cat - H₂ Imine R-N=CHR' Aldehyde->Imine + R-NH₂ - H₂O Product R-NH-CH₂R' (Alkylated Amine) Imine->Product + [Ru]-H₂ Amine R-NH₂ (Aromatic Amine) Amine->Imine Product->Ru_cat Reduction (Regenerates Catalyst) caption Borrowing Hydrogen Mechanism Alkylation_Strategy Start Start: Need to N-alkylate an aromatic amine Check_Overalkylation Is strict mono-alkylation critical? Start->Check_Overalkylation Check_Substrate Are alcohol alkylating agents available and preferred? Check_Overalkylation->Check_Substrate No Red_Amination Use Reductive Amination Check_Overalkylation->Red_Amination Yes Borrowing_H Use 'Borrowing Hydrogen' Catalysis Check_Substrate->Borrowing_H Yes Alkyl_Halide Use Alkyl Halide with careful control (e.g., slow addition, flow chemistry) Check_Substrate->Alkyl_Halide No caption Choosing an N-Alkylation Strategy

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 2-(hydroxymethyl)-N-methylbenzamide and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Dance of Isomerism in Drug Discovery

In the intricate world of medicinal chemistry, the seemingly minor shift of a single functional group on a molecule can precipitate a cascade of profound changes in its physicochemical properties and biological activity. This principle is vividly illustrated by the positional isomers of hydroxymethyl-N-methylbenzamide. While sharing the same molecular formula (C₉H₁₁NO₂), the ortho (2-), meta (3-), and para (4-) isomers present distinct three-dimensional profiles that dictate their interactions with biological targets.[1] This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, objective comparison of 2-(hydroxymethyl)-N-methylbenzamide and its meta and para counterparts. We will delve into their synthesis, comparative physicochemical and spectroscopic properties, and potential biological activities, supported by established experimental protocols. While direct comparative studies on these specific isomers are limited in publicly available literature, this guide synthesizes existing data, draws logical inferences from structurally related compounds, and provides a framework for future investigations.

Structural and Physicochemical Properties: A Tale of Three Isomers

The spatial arrangement of the hydroxymethyl and N-methylamido groups on the benzene ring governs the intramolecular and intermolecular forces, thereby influencing key physicochemical parameters such as solubility, lipophilicity, and crystal packing.

The ortho isomer, this compound, possesses the unique ability to form an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the amide group.[2] This interaction can restrict the molecule's conformational flexibility and influence its polarity and ability to interact with external hydrogen bond donors and acceptors.[3] In contrast, the meta and para isomers are incapable of forming such an intramolecular hydrogen bond, leaving their hydroxyl and amide groups more available for intermolecular interactions.[1] This fundamental structural difference is expected to manifest in their physical properties and biological activities.

Below is a table summarizing the computed physicochemical properties of the three isomers, providing a quantitative basis for our comparison.

PropertyThis compound (ortho)3-(hydroxymethyl)-N-methylbenzamide (meta)4-(hydroxymethyl)-N-methylbenzamide (para)
Molecular Formula C₉H₁₁NO₂C₉H₁₁NO₂C₉H₁₁NO₂
Molecular Weight ( g/mol ) 165.19[4]165.19165.19
XLogP3 0.3[4]0.80.8
Hydrogen Bond Donor Count 2[4]22
Hydrogen Bond Acceptor Count 2[4]22
Topological Polar Surface Area (Ų) 49.3[4]49.349.3

Note: The values for the meta and para isomers are based on closely related structures and computational models due to the limited availability of experimental data for the N-methylated compounds.

Spectroscopic Differentiation: Unambiguous Identification of Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive identification and characterization of these positional isomers. The distinct electronic environments of the protons and carbons in each isomer give rise to unique spectral fingerprints.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative for distinguishing between the ortho, meta, and para isomers.

  • This compound (ortho): The proximity of the two substituents leads to a more complex and dispersed pattern of signals for the four aromatic protons.

  • 3-(hydroxymethyl)-N-methylbenzamide (meta): This isomer will exhibit a more complex splitting pattern than the para isomer, with four distinct aromatic proton signals.

  • 4-(hydroxymethyl)-N-methylbenzamide (para): Due to its symmetry, the para isomer is expected to show a simpler spectrum, typically with two sets of doublets in the aromatic region, representing the two pairs of equivalent protons.[5]

¹³C NMR Spectroscopy

The chemical shifts of the aromatic carbons are also sensitive to the substituent positions, providing another layer of structural confirmation.

Infrared (IR) Spectroscopy

The key vibrational modes to consider are the O-H stretch of the hydroxyl group and the C=O and N-H stretches of the amide group.

  • This compound (ortho): The intramolecular hydrogen bond is expected to cause a broadening and a shift to a lower wavenumber for the O-H stretching band compared to the meta and para isomers.[2]

  • 3- and 4-(hydroxymethyl)-N-methylbenzamide (meta and para): These isomers will likely show sharper O-H stretching bands at higher wavenumbers, indicative of free or intermolecularly hydrogen-bonded hydroxyl groups.[6]

Synthesis of Hydroxymethyl-N-methylbenzamide Isomers: A General Approach

The synthesis of this compound and its isomers can be achieved through a straightforward two-step process starting from the corresponding hydroxymethylbenzoic acid.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation Start Hydroxymethylbenzoic Acid Isomer Reagent1 Thionyl Chloride (SOCl₂) Start->Reagent1 Reflux Intermediate Hydroxymethylbenzoyl Chloride Isomer Reagent1->Intermediate Reagent2 Methylamine (CH₃NH₂) Intermediate->Reagent2 Anhydrous Solvent (e.g., CH₂Cl₂), 0°C to RT Product Hydroxymethyl-N-methylbenzamide Isomer Reagent2->Product

General synthetic workflow for hydroxymethyl-N-methylbenzamide isomers.
Experimental Protocol: General Synthesis of Hydroxymethyl-N-methylbenzamide Isomers

  • Acid Chloride Formation: To a solution of the respective hydroxymethylbenzoic acid isomer (1.0 eq) in an anhydrous solvent such as toluene, add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF).[7]

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude hydroxymethylbenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent like dichloromethane (CH₂Cl₂) and cool the solution to 0°C in an ice bath.[7]

  • Slowly add a solution of methylamine (2.0 eq) in the same solvent to the cooled acid chloride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess methylamine, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired hydroxymethyl-N-methylbenzamide isomer.

Comparative Biological Activities: Inferences and Future Directions

Antimicrobial Activity

Benzamide derivatives have been widely investigated for their antimicrobial properties.[11][12] The differences in lipophilicity and the ability to form hydrogen bonds, as dictated by the isomerism, will likely lead to variations in their ability to penetrate microbial cell membranes and interact with intracellular targets. For instance, the intramolecular hydrogen bond in the ortho isomer might reduce its ability to interact with microbial enzymes or receptors that require a free hydroxyl or carbonyl group.

Cytotoxic Activity

Many benzamide derivatives have shown promise as anticancer agents, often by inducing apoptosis or inhibiting key enzymes involved in cell proliferation.[10][13] The distinct shapes of the ortho, meta, and para isomers will result in differential binding affinities to target proteins. The more compact conformation of the ortho isomer due to intramolecular hydrogen bonding could be advantageous or detrimental depending on the specific binding pocket of the target.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To facilitate future comparative studies, a standard protocol for assessing cytotoxicity is provided below.

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the 2-, 3-, and 4-(hydroxymethyl)-N-methylbenzamide isomers in the cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each isomer, which represents the concentration required to inhibit cell growth by 50%.

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed Cancer Cells in 96-well Plate B 2. Treat with Isomer Solutions A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 3-4h D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance at 570 nm F->G H 8. Calculate IC₅₀ Values G->H

Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Perspectives

The positional isomers of hydroxymethyl-N-methylbenzamide serve as a compelling example of how subtle structural modifications can lead to significant differences in molecular properties and, by extension, biological function. This guide has provided a comprehensive framework for understanding and comparing this compound with its meta and para isomers, drawing upon existing knowledge of benzamide chemistry and biology.

The key takeaway for researchers is the critical importance of considering isomerism in drug design and development. The ortho isomer, with its potential for intramolecular hydrogen bonding, presents a distinct conformational and interactional profile compared to the more flexible meta and para isomers.

Future research should focus on the direct, head-to-head experimental evaluation of these isomers in a panel of biological assays, including antimicrobial and cytotoxicity screens. Such studies will provide the much-needed empirical data to validate the structure-activity relationships proposed in this guide and could uncover novel therapeutic leads. The experimental protocols provided herein offer a starting point for these crucial investigations.

References

The Ortho Effect: A Comparative Analysis of Ortho- vs. Para-Substituted N-Phenylbenzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent positioning on a molecular scaffold is paramount. The N-phenylbenzamide core, a privileged structure in medicinal chemistry, serves as a compelling case study. The seemingly subtle shift of a substituent from the para to the ortho position on either of the phenyl rings can dramatically alter a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparative analysis of ortho- versus para-substituted N-phenylbenzamides, supported by experimental data, to illuminate the profound impact of this positional isomerism.

The Synthetic Landscape: Accessibility of Isomers

The synthesis of both ortho- and para-substituted N-phenylbenzamides is generally accessible through standard amide bond formation reactions. The most common approach involves the coupling of a substituted benzoic acid with a substituted aniline.

Experimental Protocol: General Synthesis of N-Phenylbenzamides

A typical synthetic route is the carbodiimide-mediated coupling reaction:

  • Acid Activation: To a solution of the appropriately substituted benzoic acid (1.0 eq.) and N-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), N,N'-diisopropylcarbodiimide (DIC) (1.2 eq.) is added dropwise at 0 °C. The reaction mixture is stirred for 30 minutes to form the active ester.

  • Amine Coupling: The substituted aniline (1.0 eq.) is then added to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a period of 5-12 hours, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-phenylbenzamide derivative.[1]

This versatile method allows for the synthesis of a wide array of both ortho- and para-substituted analogs, enabling a systematic exploration of their structure-activity relationships (SAR).

Conformational Dichotomy: The "Ortho Effect" in Action

The positioning of a substituent has a profound impact on the three-dimensional structure of N-phenylbenzamides, a phenomenon often referred to as the "ortho effect." This is primarily driven by steric hindrance and the potential for intramolecular interactions.

  • Para-Substituted N-Phenylbenzamides: In para-substituted analogs, the substituent is located at a position that is sterically remote from the amide linkage. This allows for greater conformational freedom. X-ray crystallography studies of various para-substituted N-phenylbenzamides reveal that the two phenyl rings are significantly twisted with respect to each other.[2][3][4] For instance, in 4-chloro-N-phenylbenzamide, the dihedral angle between the two benzene rings is 59.6°.[3] This twisted conformation is a result of the balance between π-conjugation, which favors planarity, and steric repulsion between the ortho-hydrogens of the two rings. In the solid state, these molecules typically engage in intermolecular hydrogen bonding, where the amide N-H of one molecule forms a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of chains or more complex supramolecular assemblies.[3][4]

  • Ortho-Substituted N-Phenylbenzamides: The introduction of a substituent at the ortho position of either the benzoyl or the anilino ring introduces significant steric constraints. This can force the molecule to adopt a more twisted conformation to alleviate steric strain. More importantly, if the ortho substituent is a hydrogen bond acceptor (e.g., -OCH₃, -NO₂, halogen), it can participate in intramolecular hydrogen bonding with the amide N-H.[5][6][7] This intramolecular interaction locks the conformation into a more rigid, pseudo-cyclic structure. This conformational rigidity can have a significant impact on the molecule's ability to bind to a biological target.

Diagram: Hydrogen Bonding Patterns

G cluster_0 Ortho-Substituted cluster_1 Para-Substituted ortho Intramolecular H-Bonding ortho_desc Forms a pseudo-cyclic structure. Restricts conformational flexibility. para Intermolecular H-Bonding ortho->para Positional Isomerism para_desc Forms chains or dimers. Allows for greater conformational freedom.

Caption: Contrasting hydrogen bonding in ortho- vs. para-isomers.

Spectroscopic Signatures: A Window into Molecular Structure

The differences in conformation and hydrogen bonding between ortho- and para-substituted N-phenylbenzamides are reflected in their spectroscopic data.

Spectroscopic TechniqueOrtho-SubstitutedPara-Substituted
¹H NMR The amide proton (N-H) signal is often shifted downfield due to intramolecular hydrogen bonding.The amide proton (N-H) signal appears at a more typical chemical shift and may show concentration-dependent shifting due to intermolecular hydrogen bonding.
FT-IR The N-H stretching frequency is typically shifted to a lower wavenumber (broader band) as a result of intramolecular hydrogen bonding. The C=O stretching frequency may also be affected.[8][9]The N-H stretching frequency appears at a higher wavenumber (sharper band). The C=O stretching frequency is characteristic of a hydrogen-bonded amide in the solid state.
UV-Vis The electronic transitions may be blue-shifted (hypsochromic shift) due to the disruption of π-conjugation caused by the twisted conformation enforced by the ortho substituent.[8][9]The electronic transitions are generally at longer wavelengths (bathochromic shift) as the molecule can adopt a more planar conformation, allowing for greater π-conjugation.

Diagram: Experimental Workflow for Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep Dissolve compound in appropriate deuterated solvent (NMR) or prepare as KBr pellet/solution (IR/UV-Vis) nmr ¹H and ¹³C NMR Spectroscopy prep->nmr ir FT-IR Spectroscopy prep->ir uv UV-Vis Spectroscopy prep->uv analysis Compare chemical shifts, coupling constants, vibrational frequencies, and absorption maxima between ortho and para isomers nmr->analysis ir->analysis uv->analysis

Caption: Workflow for spectroscopic characterization.

Biological Activity: Where Positional Isomerism Matters Most

The ultimate test of the significance of substituent positioning lies in the biological activity of the compounds. The differences in conformation, electronics, and lipophilicity between ortho and para isomers can lead to vastly different pharmacological profiles.

  • Antiviral Activity: In a study on N-phenylbenzamide derivatives as inhibitors of Enterovirus 71, it was found that the introduction of electron-withdrawing groups at the para position of the anilino ring increased antiviral activity.[1] For example, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed promising activity, suggesting that the electronic properties and the specific interactions of the para-substituent are crucial for binding to the viral target.[1]

  • Antischistosomal Activity: Structure-activity relationship studies of N-phenylbenzamides against Schistosoma mansoni revealed that electron-withdrawing substituents at the meta and para positions of both the anilino and benzoyl rings generally improve potency.[10] Conversely, some substitution patterns involving the ortho position were found to be detrimental to activity, possibly due to steric hindrance preventing optimal binding to the target protein.[10]

  • Anticancer Activity: In the development of N-phenylbenzamide-based anticancer agents, the position of substituents plays a critical role. For instance, in a series of imidazole-based N-phenylbenzamide derivatives, both ortho and para substitutions on the anilino ring with electron-donating groups led to an enhancement in cytotoxic activity against several cancer cell lines.[11] This suggests that for this particular scaffold and target, both positions can be exploited to improve efficacy, and the choice may depend on fine-tuning the overall physicochemical properties of the molecule.

  • Antimicrobial Activity: Studies on Schiff bases derived from substituted anilines have shown that meta and para methyl substitutions on the aniline ring resulted in greater antibacterial and antifungal activity compared to the ortho-substituted and unsubstituted derivatives.[12][13] This highlights that even a small alkyl group can have a significant impact on biological activity depending on its position.

Comparative Biological Activity Data
Compound ClassBiological Target/ActivityGeneral Observation
Anti-EV71 Agents Enterovirus 71Para-substitution with electron-withdrawing groups on the anilino ring is beneficial for activity.[1]
Antischistosomal Agents Schistosoma mansoniMeta and para electron-withdrawing substituents on both rings generally enhance potency.[10]
Anticancer Agents Various Cancer Cell LinesBoth ortho and para substitutions can be favorable, depending on the nature of the substituent and the specific scaffold.[11]
Antimicrobial Agents Bacteria and FungiMeta and para substitutions often lead to higher activity than ortho substitution.[12][13]

Conclusion: A Tale of Two Isomers

The comparative analysis of ortho- versus para-substituted N-phenylbenzamides underscores a fundamental principle in medicinal chemistry: molecular architecture dictates function. The choice of substituent position is not a trivial matter; it is a critical design element that influences conformation, intermolecular interactions, and ultimately, the biological activity of a compound. While para-substituted analogs often exhibit greater conformational flexibility and engage in intermolecular interactions, ortho-substituted derivatives can be constrained by steric hindrance and intramolecular hydrogen bonding, leading to more rigid structures. These fundamental differences provide a powerful tool for drug discovery professionals to fine-tune the properties of N-phenylbenzamide-based compounds to optimize their therapeutic potential. A thorough understanding of the "ortho effect" is therefore indispensable for the rational design of novel and effective therapeutic agents.

References

structure-activity relationship of N,N,4-trimethylbenzamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structure-Activity Relationship of N,N,4-trimethylbenzamide Analogs

Authored by: Your Senior Application Scientist

Introduction

The benzamide scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] These derivatives have demonstrated a remarkable spectrum of pharmacological effects, including insect repellency, central nervous system (CNS) activity, enzyme inhibition, and antimicrobial properties.[1] Within this diverse chemical family lies N,N,4-trimethylbenzamide, a molecule with a substitution pattern that suggests a unique pharmacological profile.[1] However, comprehensive studies specifically elucidating the biological activities and structure-activity relationships (SAR) of N,N,4-trimethylbenzamide are notably scarce in public scientific literature.[1][2][3]

This guide addresses this knowledge gap by providing a comparative analysis of N,N,4-trimethylbenzamide's potential bioactivities through the lens of its structurally related analogs. By examining the well-documented SAR of compounds like the renowned insect repellent N,N-diethyl-m-toluamide (DEET) and other substituted benzamides, we can infer potential therapeutic applications and guide future research endeavors.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a synthesized overview of key structural determinants for biological activity, detailed experimental protocols, and a forward-looking perspective on the untapped potential of N,N,4-trimethylbenzamide and its analogs.

Comparative Analysis of Biological Activities: Insights from Structural Analogs

The biological activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on both the aromatic ring and the amide nitrogen.[4] While direct experimental data for N,N,4-trimethylbenzamide is limited, a comparative analysis of its structural analogs provides a predictive framework for its potential pharmacological profile.[2]

Insect Repellent Activity: The DEET Paradigm

The most well-documented activity for a close structural isomer of N,N,4-trimethylbenzamide is the insect repellency of N,N-diethyl-m-toluamide (DEET).[1][2] DEET is a broad-spectrum repellent effective against a wide range of biting insects, including mosquitoes and ticks.[2][3] Its mechanism of action is believed to involve the disruption of insect odorant receptors, making it difficult for them to locate their hosts.[2][5]

Key SAR Insights from DEET and its Analogs:

  • N,N-Dialkyl Substitution: The presence of two alkyl groups on the amide nitrogen is a common feature among many effective insect-repellent benzamides.[6]

  • Aromatic Substitution: The position of the methyl group on the benzene ring is crucial. In DEET, the meta-position is more effective than the ortho or para isomers.[5] This suggests that the para-methyl group in N,N,4-trimethylbenzamide will likely confer different repellent characteristics compared to DEET.

  • Nature of N-Alkyl Groups: While DEET possesses N,N-diethyl groups, N,N,4-trimethylbenzamide has N,N-dimethyl groups. Studies on other N,N-dialkylbenzamides could provide insight into how this difference might affect potency and duration of action.

Given the structural similarities, it is plausible that N,N,4-trimethylbenzamide possesses insect repellent properties, though its efficacy relative to DEET would require direct comparative studies.[2][3]

Central Nervous System (CNS) Activity

Numerous benzamide analogs are known to exhibit CNS activity, functioning as anticonvulsants, antipsychotics, and antiemetics.[1] These effects are often mediated through interactions with dopamine and serotonin receptors.[1] The specific substitution pattern on the benzamide scaffold is a key determinant of receptor affinity and selectivity.[6] While not a direct analog, the benzamide core is a viable scaffold for developing receptor-specific ligands, highlighting the potential for N,N,4-trimethylbenzamide to be explored for CNS applications.[6]

Anticancer and Enzyme Inhibition Potential

The benzamide moiety is present in a number of compounds with anti-inflammatory and anticancer properties.[2] Certain benzamides have been identified as potent inhibitors of enzymes like histone deacetylases (HDACs), which are significant targets in cancer therapy.[1]

A study on N-substituted benzamide derivatives designed based on the HDAC inhibitor Entinostat (MS-275) revealed key SAR insights:

  • The presence of a group that can chelate with the zinc ion in the HDAC active site is critical for activity.[7]

  • Substituents on the phenyl ring can significantly impact anti-proliferative activity. For instance, the presence of a chlorine atom or a nitro group was found to decrease activity.[7]

Furthermore, a study on 4-methylbenzamide derivatives containing 2,6-substituted purines showed that these compounds could act as potential protein kinase inhibitors, another important target in oncology.[8] These findings suggest that the 4-methyl group of N,N,4-trimethylbenzamide could be a favorable feature for anticancer activity, though the N,N-dimethyl substitution would need to be evaluated in this context.

Antimicrobial Activity

The broader class of substituted benzamides has also been investigated for antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2] While specific data on N,N,4-trimethylbenzamide is lacking, its general structure warrants screening for potential antibacterial and antifungal activities.[1]

Quantitative Data from Analog Studies

To provide a clearer perspective on the impact of structural modifications, the following table summarizes quantitative data from studies on related benzamide derivatives.

Compound Class Biological Activity Key Findings Reference
N,N-Diethylbenzamide (DEET analog)Insect RepellencyA 15% formulation showed comparable efficacy to 20% DEET, achieving >90% protection for ~6 hours.[6]
Substituted BenzamidesAntitubercularN,N-dimethyl substitution led to a significant loss of activity compared to primary and N-methyl analogs, suggesting a hydrogen bond donor on the amide is crucial.[4]
N-Substituted Benzamides (Entinostat analogs)Anticancer (HDAC inhibition)The 2-substituent on the phenyl ring and heteroatoms of the amide are critical for antiproliferative activity.[7]
4-Methylbenzamide DerivativesAnticancer (Protein Kinase Inhibition)The absence of a 4-methyl-imidazole fragment did not noticeably affect antiproliferative activity in some analogs.[8]

Experimental Protocols

For researchers interested in the synthesis and biological evaluation of N,N,4-trimethylbenzamide and its analogs, the following established methodologies provide a solid foundation.

Synthesis of N,N,4-trimethylbenzamide via the Acyl Chloride Method

This is a widely used and generally high-yielding method for preparing N,N-dialkylbenzamides.[2]

Step 1: Formation of the Acyl Chloride

  • To a solution of 4-methylbenzoic acid in a suitable solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

  • A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-methylbenzoyl chloride.

Step 2: Amidation

  • The crude 4-methylbenzoyl chloride is dissolved in an appropriate aprotic solvent (e.g., dichloromethane).

  • The solution is cooled in an ice bath.

  • A solution of dimethylamine (in a suitable solvent like THF or water) and a base (e.g., triethylamine or pyridine) is added dropwise to the acyl chloride solution.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and the solvent is evaporated to yield the crude N,N,4-trimethylbenzamide, which can be further purified by chromatography or crystallization.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-methylbenzoic_acid 4-Methylbenzoic Acid Acyl_chloride 4-Methylbenzoyl Chloride 4-methylbenzoic_acid->Acyl_chloride + Chlorinating Agent (cat. DMF) Chlorinating_agent Thionyl Chloride or Oxalyl Chloride Dimethylamine Dimethylamine Final_product N,N,4-trimethylbenzamide Acyl_chloride->Final_product + Dimethylamine + Base Base Base (e.g., Triethylamine)

Caption: General synthesis of N,N,4-trimethylbenzamide via the acyl chloride method.

In Vitro Antiproliferative Activity Assessment (MTT Assay)

This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[4][7]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., N,N,4-trimethylbenzamide analogs) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a few more hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration.

Diagram of the MTT Assay Workflow

G Seed_cells Seed Cancer Cells in 96-well Plate Treat_cells Treat with Test Compounds and Vehicle Control Seed_cells->Treat_cells Incubate_1 Incubate (e.g., 48h) Treat_cells->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (e.g., 2-4h) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution Incubate_2->Solubilize Measure_absorbance Measure Absorbance (e.g., 570 nm) Solubilize->Measure_absorbance Analyze_data Calculate Cell Viability and IC50 Values Measure_absorbance->Analyze_data

Caption: Workflow for determining antiproliferative activity using the MTT assay.

Conclusion and Future Directions

While direct experimental data on N,N,4-trimethylbenzamide is limited, a comparative analysis of its structural analogs provides a strong foundation for guiding future research.[2] The well-documented insect repellent activity of its isomer, DEET, and the diverse bioactivities of other substituted benzamides, including anticancer and CNS effects, suggest that N,N,4-trimethylbenzamide is a promising candidate for systematic biological screening.[1][2]

Future research should focus on a multi-pronged approach:

  • Optimized Synthesis: Development and optimization of a reproducible, scalable synthesis protocol for N,N,4-trimethylbenzamide and a library of its analogs with systematic variations in substitution patterns.[2]

  • Systematic Biological Screening: A comprehensive evaluation of the biological activities of these compounds, starting with insect repellency and expanding to include antimicrobial, anticancer, and CNS-related assays.[2]

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Once a sufficient dataset is generated, QSAR studies should be conducted to build predictive models that can rationalize the impact of specific structural features on biological activity and guide the design of more potent and selective analogs.[2][9]

By leveraging the extensive knowledge base of the broader benzamide family, the scientific community can efficiently unlock the potential of N,N,4-trimethylbenzamide and its derivatives, paving the way for the discovery of novel therapeutic agents and other valuable chemical entities.

References

A Comparative Guide to the Biological Activity of Benzamide Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzamide scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of a diverse array of therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have led to the discovery of numerous derivatives with a wide spectrum of biological activities, ranging from anticancer and antipsychotic to antiemetic and anti-inflammatory effects.[3][4][5] This guide provides a comprehensive comparison of the biological activities of various benzamide derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the experimental methodologies used to evaluate their performance.

Diverse Biological Activities of Benzamide Derivatives

Benzamide derivatives have been successfully developed to target a variety of biological pathways, leading to their use in treating a wide range of diseases. This section will compare their activity in several key therapeutic areas.

Anticancer Activity: Targeting Histone Deacetylases (HDACs)

A significant class of benzamide derivatives exhibits potent anticancer activity through the inhibition of histone deacetylases (HDACs).[6] HDACs are crucial enzymes that regulate gene expression, and their dysregulation is a hallmark of many cancers.[7] Benzamide-based HDAC inhibitors typically chelate the zinc ion within the enzyme's active site, leading to conformational changes and subsequent inhibition.

The following table summarizes the in vitro inhibitory activity (IC50 values) of several benzamide derivatives against different HDAC isoforms. A lower IC50 value indicates greater potency.

Compound IDR1 GroupR2 GroupnHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)Reference
7j CH3NH210.650.781.70[8]
Entinostat ---0.930.951.80[8]
7b HNH21>10>10>10[8]
7e HNH22>10>10>10[8]
7g CH3NH20>10>10>10[8]

Key Findings:

  • Compound 7j demonstrated the most potent inhibition against HDAC1, HDAC2, and HDAC3 among the newly synthesized derivatives, with its activity being comparable to or slightly better than the established HDAC inhibitor, Entinostat.[8]

  • The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the benzamide core are critical for HDAC inhibition. For instance, the presence of a methyl group at the R1 position and a specific linker length (n=1) in compound 7j significantly enhances its inhibitory potency compared to other derivatives in the series.[8][9]

The mechanism of action for many anticancer benzamides involves the disruption of microtubule dynamics by inhibiting tubulin polymerization, which is essential for mitotic spindle formation during cell division.[1] This disruption leads to a G2/M phase cell cycle arrest and ultimately apoptosis.[1] Mechanistic studies of the promising anticancer agent BJ-13, a benzamide derivative, have shown that it induces significant intracellular reactive oxygen species (ROS) accumulation, leading to the collapse of the mitochondrial membrane potential and caspase-dependent apoptosis.[10]

Antipsychotic Activity: Dopamine Receptor Antagonism

Substituted benzamides are a well-established class of antipsychotic drugs.[11] Their primary mechanism of action involves the blockade of dopamine D2 and D3 receptors in the mesolimbic pathway of the brain.[11][12] This dopaminergic modulation helps to alleviate the symptoms of psychosis.[3][12]

Amisulpride, a notable example, exhibits a dual mechanism of action depending on the dosage.[11][13] At lower doses (e.g., 50 mg), it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release and exerting an antidepressant effect.[11][14] At higher doses (400-1200 mg), it acts on postsynaptic D2/D3 receptors, producing a selective dopaminergic inhibition that results in its antipsychotic effects.[11][13]

DrugPrimary Target(s)Key Clinical Use
Amisulpride D2/D3 receptorsSchizophrenia, Dysthymia
Sulpiride D2/D3 receptorsSchizophrenia, Depression
Mazapertine D2, 5-HT1A, alpha1-adrenergic receptorsInvestigational for Schizophrenia

The development of new antipsychotics like mazapertine, with affinities for multiple receptors including serotonin and adrenergic receptors, represents an effort to improve efficacy and reduce side effects compared to older agents.[15]

Antiemetic Activity: Modulating Dopamine and Serotonin Pathways

Certain benzamide derivatives, such as metoclopramide, are widely used as antiemetic agents to control nausea and vomiting.[5][16] Their antiemetic effect is primarily mediated through the antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[5] At higher doses, some benzamides, like metoclopramide, also exhibit 5-HT3 receptor antagonism, contributing to their antiemetic properties.[5]

Other Notable Biological Activities

The versatility of the benzamide scaffold extends to several other therapeutic areas:

  • Acetylcholinesterase (AChE) Inhibition: Some benzamide and picolinamide derivatives have been investigated as inhibitors of AChE, an enzyme implicated in Alzheimer's disease.[17][18]

  • Antimicrobial Activity: Various N-substituted benzamide derivatives have demonstrated promising antibacterial and antifungal activities.[19][20]

  • Glucokinase Activation: Benzamide derivatives are being explored as glucokinase activators for the treatment of type 2 diabetes.[21][22]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzamide derivatives is intricately linked to their chemical structure. Key SAR insights include:

  • Substituents on the Benzene Ring: The nature, position, and electronic properties of substituents on the benzamide phenyl ring significantly influence potency and selectivity. For example, in HDAC inhibitors, an amino group at the 2'-position of the anilide moiety is often crucial for activity.[23]

  • The Amide Linker: The amide bond itself is a key pharmacophoric feature, often involved in hydrogen bonding interactions with the target protein.[24]

  • Side Chains and Terminal Groups: Modifications to the side chains and terminal functional groups can dramatically alter the biological activity profile, affecting target specificity, pharmacokinetic properties, and overall efficacy.[17]

Experimental Methodologies for Evaluating Biological Activity

The reliable assessment of the biological activity of benzamide derivatives relies on robust and validated experimental protocols.

In Vitro HDAC Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific HDAC isoform.

Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme. A developing agent then cleaves the deacetylated substrate, releasing a fluorescent molecule. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the test compound.

Detailed Protocol: [8]

  • Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, or HDAC3 are used with a fluorogenic peptide substrate.

  • Compound Incubation: The test benzamide derivatives are pre-incubated with the HDAC enzyme in an assay buffer.

  • Reaction Initiation: The fluorogenic substrate is added to start the enzymatic reaction.

  • Reaction Termination and Signal Development: The reaction is stopped, and a developing agent (e.g., trypsin) is added to release the fluorescent signal.

  • Data Analysis: Fluorescence is measured, and IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

HDAC_Inhibition_Assay cluster_workflow HDAC Inhibition Assay Workflow Enzyme_Substrate 1. Prepare Enzyme and Substrate Compound_Incubation 2. Incubate with Test Compound Enzyme_Substrate->Compound_Incubation Reaction_Start 3. Initiate Reaction with Substrate Compound_Incubation->Reaction_Start Reaction_Stop 4. Terminate Reaction & Develop Signal Reaction_Start->Reaction_Stop Data_Analysis 5. Measure Fluorescence & Calculate IC50 Reaction_Stop->Data_Analysis

Caption: Workflow for the in vitro HDAC inhibition assay.

Cell Viability (MTT) Assay

This colorimetric assay is commonly used to assess the antiproliferative effects of compounds on cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[4]

Detailed Protocol: [4][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzamide derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

MTT_Assay_Workflow cluster_workflow MTT Cell Viability Assay Workflow Cell_Seeding 1. Seed Cells in 96-well Plate Compound_Treatment 2. Treat with Benzamide Derivatives Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT Reagent Compound_Treatment->MTT_Addition Solubilization 4. Solubilize Formazan Crystals MTT_Addition->Solubilization Absorbance_Reading 5. Measure Absorbance Solubilization->Absorbance_Reading

References

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for Benzamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is non-negotiable. Benzamide, a key structural motif in numerous therapeutic agents, requires robust analytical methods to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of three workhorse analytical techniques for benzamide quantification: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple recitation of protocols. It is designed to provide the causality behind experimental choices, grounded in established regulatory frameworks and field-proven experience. The objective is to empower researchers, scientists, and drug development professionals to not only select the appropriate method for their needs but also to understand the critical validation principles that ensure data integrity.

Pillar 1: The Foundation of Trustworthiness - Core Principles of Method Validation

Before comparing techniques, we must establish the bedrock of any reliable analytical method: validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, ensuring that an analytical procedure is fit for its intended purpose.[1] The U.S. Food and Drug Administration (FDA) provides similar guidance, emphasizing the importance of generating high-quality data for regulatory submissions.[2][3]

The core validation characteristics we will use to compare our chosen methods are:

  • Accuracy: The closeness of test results to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known quantity of the analyte.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the Relative Standard Deviation (%RSD).[4]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The correlation coefficient (r²) is a key indicator.[6]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).[7]

Pillar 2: A Head-to-Head Comparison of Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including desired sensitivity, sample matrix complexity, and available instrumentation.[8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the quintessential workhorse of the pharmaceutical quality control lab. Its robustness, reliability, and cost-effectiveness make it an excellent choice for routine assays of drug substances and finished products where analyte concentrations are relatively high.[9] For a molecule like benzamide, which possesses a chromophore, UV detection provides straightforward and dependable quantification.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: An isocratic or gradient HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice due to its effective retention of moderately polar aromatic compounds like benzamide.[10]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like methanol or acetonitrile is typical. The ratio is optimized to achieve a suitable retention time and peak shape. For example, a 44:56 (v/v) mixture of methanol and ammonium formate buffer.[10]

    • Flow Rate: 1.0 mL/min.[10]

    • Detection Wavelength: Set at the maximum absorbance wavelength (λmax) of benzamide, typically around 225 nm.[11]

    • Injection Volume: 10-20 µL.[11]

    • Column Temperature: Maintained at a constant temperature, for instance, 30°C, to ensure retention time reproducibility.[11]

  • Preparation of Standards and Samples:

    • Standard Stock Solution: Accurately weigh and dissolve a reference standard of benzamide in the mobile phase or a suitable solvent (e.g., methanol) to create a stock solution of known concentration (e.g., 100 µg/mL).[12]

    • Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards across the desired concentration range.

    • Sample Preparation: Dissolve the sample (e.g., drug product) in the diluent, ensuring the final concentration falls within the calibration range. Filtration through a 0.45 µm filter may be necessary to remove particulates.

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the HPLC system.

    • Record the peak area of the benzamide peak at its characteristic retention time.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of benzamide in the samples by interpolating their peak areas from the calibration curve.[11]

The HPLC-UV workflow is linear and well-suited for high-throughput analysis in a QC environment. Its primary limitation is specificity; co-eluting impurities that also absorb at the detection wavelength can interfere with quantification, leading to inaccurate results.[9] Therefore, forced degradation studies are essential during validation to prove the method is "stability-indicating."

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & Calibration Curve Preparation Injection Inject into HPLC Standard_Prep->Injection Sample_Prep Sample Weighing, Dissolution & Filtration Sample_Prep->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (e.g., 225 nm) Separation->Detection Integration Peak Area Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: A schematic of the typical workflow for quantitative analysis using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a significant step up in selectivity and sensitivity compared to HPLC-UV.[9] The mass spectrometer acts as a highly specific detector, identifying compounds based on their unique mass fragmentation patterns. This makes GC-MS an excellent choice for identifying unknown impurities and for quantifying benzamide in complex matrices where chromatographic separation alone may be insufficient.[8] However, a key consideration for GC is the analyte's volatility and thermal stability. Benzamide is semi-volatile, but its polar nature can lead to poor peak shape.[13][14] Derivatization is sometimes employed to improve its chromatographic behavior, though direct analysis is also possible.[15]

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

    • Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.[16]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.1 mL/min).[11]

    • Injector Temperature: 250°C.[11]

    • Oven Temperature Program: An initial temperature of 60-100°C, ramped up to 280°C. A representative program: start at 60°C, hold for 1 minute, ramp to 200°C at 10°C/min, then ramp to 270°C at 5°C/min and hold for 5 minutes.[11]

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.[11]

      • Scan Range: 40-400 amu.[11]

      • Ion Source Temperature: 230°C.[11]

  • Preparation of Standards and Samples:

    • Standard & Sample Preparation: Dissolve standards and samples in a volatile organic solvent like ethyl acetate or methanol.[17] For complex matrices (e.g., biological fluids), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step is often required to isolate the benzamide and remove non-volatile residues.[18]

    • Derivatization (Optional): To improve peak shape and thermal stability, the amide group can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Analysis and Quantification:

    • Inject the prepared standards and samples into the GC-MS system.

    • Monitor the characteristic ions of benzamide for quantification. For underivatized benzamide, key ions include m/z 121 (molecular ion), 105, and 77.[11]

    • Construct a calibration curve by plotting the peak area of a selected ion versus the concentration of the standards.

    • Determine the concentration of benzamide in the samples from the calibration curve.

The requirement for analyte volatility and potential need for extraction or derivatization makes the GC-MS workflow more complex than HPLC-UV. However, the payoff is superior selectivity. The mass spectrum provides a fingerprint of the molecule, virtually eliminating the risk of interference from co-eluting compounds that do not share the same mass fragments.[9] This is a significant advantage in impurity profiling and trace analysis.

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard & Calibration Curve Preparation Injection Inject into GC Standard_Prep->Injection Sample_Prep Sample Dissolution (Extraction/Derivatization Optional) Sample_Prep->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry (EI, Scan/SIM Mode) Separation->Detection Integration Extracted Ion Chromatogram (EIC) Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: A diagram illustrating the sequential steps involved in GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the gold standard for quantifying low-level analytes in highly complex biological matrices like plasma, urine, or tissue homogenates.[3][19] This technique combines the powerful separation capabilities of HPLC with the exceptional sensitivity and specificity of tandem mass spectrometry.[20] For bioanalytical studies, where drug and metabolite concentrations can be in the pg/mL to ng/mL range, LC-MS/MS is often the only viable option.[8][21]

  • Instrumentation and Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Mass Spectrometer: A triple quadrupole mass spectrometer is the industry standard for quantitative bioanalysis.[19]

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is common.[18]

    • Mobile Phase: Typically a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid aids in the ionization of the analyte.[18]

    • Flow Rate: 0.3-0.5 mL/min.[18]

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode is highly effective for benzamide.[18]

      • Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting a specific precursor ion (e.g., the protonated molecule of benzamide, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This two-stage filtering provides exceptional specificity.[18]

  • Preparation of Standards and Samples:

    • Internal Standard (IS): A key component of robust LC-MS/MS methods is the use of a stable isotope-labeled internal standard (e.g., deuterated benzamide). The IS is added to all samples and standards at a fixed concentration to correct for variations in sample preparation and matrix effects.[22]

    • Sample Preparation: For biological matrices, sample cleanup is mandatory. Common techniques include:

      • Protein Precipitation (PPT): Adding a solvent like acetonitrile to plasma to crash out proteins.[8]

      • Liquid-Liquid Extraction (LLE): Extracting the analyte into an immiscible organic solvent.[18]

      • Solid-Phase Extraction (SPE): A more selective cleanup using a solid sorbent.

  • Analysis and Quantification:

    • Inject the processed samples and standards.

    • Acquire data in MRM mode, monitoring the specific precursor → product ion transitions for both benzamide and its internal standard.

    • Quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against concentration to create the calibration curve. This ratiometric approach corrects for sample-to-sample variability.

The LC-MS/MS workflow requires significant expertise in method development, particularly in optimizing MS parameters and sample preparation. Matrix effects—the suppression or enhancement of analyte ionization by co-eluting matrix components—are a major challenge in bioanalysis.[23] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to mitigate these effects, ensuring the method is accurate and precise as per FDA guidance on bioanalytical method validation.[3][22]

LCMSMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Spiking Spike Samples & Standards with Internal Standard (IS) Extraction Sample Extraction (PPT, LLE, or SPE) Spiking->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Inject into LC-MS/MS Evap_Recon->Injection Separation U/HPLC Separation Injection->Separation Detection Tandem MS Detection (ESI+, MRM Mode) Separation->Detection Integration Peak Area Integration (Analyte & IS) Detection->Integration Quantification Calculate Area Ratio; Quantify via Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for bioanalysis of benzamide using LC-MS/MS.

Pillar 3: Data-Driven Method Comparison

The following table summarizes the typical validation performance characteristics for the three analytical methods discussed. The data represents a synthesis of values reported in the literature for benzamide and structurally related compounds.

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (r²) > 0.999[11]> 0.999[11][15]> 0.99[8][18]
Accuracy (% Recovery) 93.2% - 101.8%[10][11]79.3% - 101.6%[11][16]85% - 115% (FDA Guideline)[3][8]
Precision (% RSD) < 2%[9][11]< 10.0%[11][16]< 15% (FDA Guideline)[3][8]
LOD ~14 ng/mL[11]~0.08 - 1.0 µg/mL[16]pg/mL to low ng/mL range[8]
LOQ ~43 ng/mL[11]Low µg/mL range[8]Low ng/mL range[8][21]
Specificity/Selectivity Moderate to HighVery HighExcellent
Matrix Effect Can be significantCan be significantHigh, but manageable with IS[22]
Typical Application Routine QC, content uniformity, dissolution testingImpurity identification, analysis of semi-volatilesBioanalysis (PK/TK studies), trace quantification

Advanced Topic: The Imperative of Stability-Indicating Methods

A critical aspect of validation, particularly for pharmaceutical stability and QC testing, is demonstrating that the analytical method is "stability-indicating." This means the method can accurately measure the decrease in the active drug's concentration while simultaneously detecting the increase in degradation products.[24] To achieve this, forced degradation (stress testing) studies are performed.[25]

The drug substance is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products.[24][26] The stressed samples are then analyzed to ensure that the degradation product peaks are well-resolved from the main benzamide peak and do not interfere with its quantification.[10] This process is a cornerstone of robust method development as outlined in ICH guidelines.[24]

Conclusion: Selecting the Right Tool for the Job

There is no single "best" method for benzamide quantification; the optimal choice is dictated by the analytical objective.

  • HPLC-UV is the undisputed champion for routine quality control of bulk drug substances and formulated products. Its simplicity, robustness, and cost-effectiveness are ideal for high-throughput environments where analyte concentrations are high and the matrix is clean.[9]

  • GC-MS is a powerful tool for identifying and quantifying benzamide, especially when high selectivity is needed to resolve it from structurally similar impurities. It excels in impurity profiling and situations where its unique separation and detection mechanism offers an advantage over liquid chromatography.[8][9]

  • LC-MS/MS is the premier technique for trace-level quantification in complex biological matrices.[8] For pharmacokinetic, toxicokinetic, or biomarker studies requiring the highest levels of sensitivity and specificity, LC-MS/MS is the authoritative and regulatory-accepted choice.[3][19]

By understanding the principles of each technique and the rigorous demands of method validation, scientists can confidently select and implement the most appropriate analytical method, ensuring the generation of accurate, reliable, and defensible data for benzamide quantification.

References

A Researcher's Guide to Investigating the Cross-Reactivity Profile of 2-(hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the identification of a lead compound with potent activity at its intended target is a significant milestone. However, the journey from a promising hit to a viable drug candidate is fraught with challenges, chief among them being the characterization of its selectivity. Off-target interactions can lead to unforeseen side effects, toxicity, or a dilution of the desired therapeutic effect. It is therefore paramount to conduct rigorous cross-reactivity studies to understand a compound's broader pharmacological profile.

This guide provides a comprehensive framework for investigating the cross-reactivity of 2-(hydroxymethyl)-N-methylbenzamide , a small molecule belonging to the versatile benzamide class of compounds. While the specific biological target of this molecule may be under investigation, the broader family of benzamide derivatives is known to exhibit a wide range of pharmacological activities, including interactions with G-protein coupled receptors (GPCRs) and enzymes. This inherent promiscuity of the benzamide scaffold necessitates a thorough evaluation of potential off-target binding.

Herein, we present a systematic approach to designing and executing a cross-reactivity study for this compound, complete with detailed experimental protocols, data interpretation guidelines, and a selection of relevant comparator compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust selectivity profile for their compounds of interest.

Strategic Selection of Comparator Compounds and Potential Off-Targets

A meaningful cross-reactivity study hinges on the selection of appropriate comparator compounds and a well-reasoned panel of potential off-targets. Given that this compound is a novel entity, we will select comparators from the broader benzamide class with well-defined pharmacological profiles.

Comparator Compounds:

  • Sulpiride: A selective dopamine D2 receptor antagonist, representing a well-characterized antipsychotic benzamide. Its inclusion will serve as a benchmark for D2 receptor interactions.

  • Cisapride: A serotonin 5-HT4 receptor agonist, historically used as a prokinetic agent. This will provide a reference for serotonergic activity, another common target for benzamides.[1]

  • Acetazolamide: A potent carbonic anhydrase inhibitor, representing a non-GPCR target known to be inhibited by some benzamide derivatives.[2]

Potential Off-Target Panel:

Based on the known activities of the benzamide chemical class, a primary screen should include, but not be limited to, the following targets:

  • Dopamine Receptors: D1, D2, D3, D4, D5

  • Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2C, 5-HT3, 5-HT4

  • Adrenergic Receptors: α1A, α1B, α2A, β1, β2

  • Histamine Receptors: H1, H2

  • Key Enzymes: Carbonic Anhydrase (isoforms I and II), Acetylcholinesterase

Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is recommended for an efficient and cost-effective cross-reactivity assessment. The workflow begins with broad panel screening followed by more focused dose-response studies for any identified "hits."

Caption: Tiered experimental workflow for assessing the cross-reactivity of a novel compound.

Detailed Experimental Protocols

The following are representative protocols for key assays in a cross-reactivity screen. It is crucial to adapt these protocols to the specific laboratory equipment and reagents available.

Protocol 1: Radioligand Binding Assay for GPCRs (e.g., Dopamine D2 Receptor)

This protocol assesses the ability of this compound to displace a known radiolabeled ligand from its receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • [³H]-Spiperone (radioligand).

  • Test compound: this compound.

  • Comparator: Sulpiride.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound and Sulpiride in assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding) or 25 µL of test/comparator compound.

    • 25 µL of [³H]-Spiperone (final concentration ~0.2 nM).

    • 50 µL of D2 receptor-expressing cell membranes (final concentration ~5-10 µg protein/well).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Harvest the plate contents onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Enzyme Inhibition Assay (e.g., Carbonic Anhydrase II)

This protocol measures the inhibition of carbonic anhydrase II (CA-II) activity by the test compound.

Materials:

  • Human carbonic anhydrase II, recombinant.

  • Substrate: p-nitrophenyl acetate (pNPA).

  • Test compound: this compound.

  • Comparator: Acetazolamide.

  • Assay buffer: 20 mM Tris-HCl, pH 7.5.

  • 96-well UV-transparent microplates.

  • Spectrophotometer.

Procedure:

  • Prepare serial dilutions of this compound and Acetazolamide in assay buffer.

  • In a 96-well plate, add:

    • 80 µL of assay buffer.

    • 10 µL of test/comparator compound or buffer (for control).

    • 10 µL of CA-II enzyme solution.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 100 µL of pNPA substrate solution.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.

Data Analysis:

  • Calculate the rate of reaction (V) for each concentration.

  • Determine the percentage of inhibition relative to the control.

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression.

Hypothetical Data Presentation and Interpretation

The following tables present hypothetical data for this compound and the comparator compounds against a selection of targets.

Table 1: Primary Screening Results (% Inhibition at 10 µM)

TargetThis compoundSulpirideCisaprideAcetazolamide
Dopamine D268%95%5%2%
Serotonin 5-HT445%8%92% (agonist)1%
Carbonic Anhydrase II75%3%1%98%
Adrenergic α1A12%15%10%0%
Acetylcholinesterase5%2%4%3%

Interpretation of Primary Screen:

The hypothetical data in Table 1 suggests that this compound exhibits significant activity at the Dopamine D2 receptor and Carbonic Anhydrase II at a concentration of 10 µM. It shows moderate activity at the Serotonin 5-HT4 receptor. Based on these results, these three targets would be selected for dose-response studies.

Table 2: Dose-Response Analysis (Ki / IC50 values in µM)

TargetThis compoundSulpirideCisaprideAcetazolamide
Dopamine D2 (Ki)1.20.05> 10> 10
Serotonin 5-HT4 (Ki)5.8> 100.01 (EC50)> 10
Carbonic Anhydrase II (IC50)0.8> 10> 100.005

Interpretation of Dose-Response Data:

The hypothetical dose-response data in Table 2 provide a more quantitative assessment of the compound's activity. This compound shows micromolar affinity for the Dopamine D2 receptor and sub-micromolar inhibitory activity against Carbonic Anhydrase II. Its affinity for the Serotonin 5-HT4 receptor is weaker.

Visualizing Selectivity

A clear visualization of the selectivity profile is essential for communicating the findings.

selectivity_profile cluster_test_compound This compound cluster_targets Potential Off-Targets compound This compound D2 Ki: 1.2 µM CA-II IC50: 0.8 µM 5-HT4 Ki: 5.8 µM targets Dopamine D2 Carbonic Anhydrase II Serotonin 5-HT4 compound:d2->targets:n Primary Off-Target compound:ca2->targets:n Secondary Off-Target compound:ht4->targets:n Weak Interaction

Caption: Hypothetical selectivity profile of this compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound. The hypothetical data presented illustrate a compound with a mixed pharmacological profile, exhibiting activity at both a GPCR (Dopamine D2) and an enzyme (Carbonic Anhydrase II).

The next steps in the characterization of this compound would involve:

  • Functional Assays: To determine if the binding to the D2 and 5-HT4 receptors results in agonism or antagonism.

  • Broader Panel Screening: To assess activity against a more extensive panel of receptors, enzymes, and ion channels.

  • In Vivo Studies: To investigate the physiological consequences of its multi-target engagement.

By following a systematic and data-driven approach, researchers can build a comprehensive understanding of a compound's selectivity, which is critical for making informed decisions in the drug discovery and development process.

References

A Comparative Guide to the Efficacy of Novel Benzamide-Based Lysine Deacetylase Inhibitors Against the Benchmark Inhibitor Entinostat

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, the development of selective and potent inhibitors for lysine deacetylases (KDACs), also known as histone deacetylases (HDACs), represents a significant frontier in cancer therapeutics.[1] Dysregulation of KDAC activity is a hallmark of numerous malignancies, leading to aberrant gene expression that promotes tumor growth and survival.[2][3] The benzamide chemical scaffold has emerged as a particularly fruitful starting point for the design of class I-selective KDAC inhibitors.[1][4]

This guide provides an in-depth comparative analysis of a novel, potent benzamide-based KDAC inhibitor, designated here as Compound 7j , against the well-established clinical candidate Entinostat (MS-275) .[4] We will delve into their comparative inhibitory potencies, the mechanistic underpinnings of their action, and provide detailed, field-proven protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating this promising class of epigenetic modulators.

The Therapeutic Rationale: Targeting Class I KDACs in Oncology

Histone deacetylases are critical enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] This action generally leads to a more compact chromatin structure, restricting the access of transcription factors and repressing gene expression.[2] In many cancers, class I KDACs (HDAC1, HDAC2, and HDAC3) are overexpressed, contributing to the silencing of tumor suppressor genes like the cyclin-dependent kinase inhibitor p21.[2][5] By inhibiting these enzymes, we can restore histone acetylation, reactivate tumor suppressor gene expression, and consequently induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][5]

Entinostat is a benzamide derivative that selectively inhibits class I KDACs and is currently in late-stage clinical trials.[1][6] It serves as an authoritative benchmark for evaluating new chemical entities. The quest for novel benzamides, such as Compound 7j, is driven by the aim to enhance potency, improve isoform selectivity, and optimize pharmacokinetic properties, potentially leading to a wider therapeutic window and reduced side effects.[1][4]

Comparative Efficacy: Novel Benzamide vs. Entinostat

The primary measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of substance required to inhibit a biological process by 50%. A lower IC50 value indicates a more potent inhibitor.

Recent studies have identified Compound 7j as a particularly potent class I KDAC inhibitor, showing marginally stronger activity against HDAC1 and HDAC2 isoforms compared to Entinostat.[4] The comparative in vitro inhibitory activities are summarized below.

CompoundTarget EnzymeIC50 Value (µM)
Compound 7j HDAC10.65 [4]
HDAC20.78 [4]
HDAC31.70 [4]
Entinostat (MS-275) HDAC10.243 - 0.93[4][7][8]
HDAC20.453 - 0.95[4][7]
HDAC30.248 - 1.8[4][7][8]

Note: The range of IC50 values for Entinostat reflects data from multiple independent studies, which can vary based on assay conditions.

These data indicate that while both compounds are potent, class I-selective inhibitors, Compound 7j demonstrates a noteworthy improvement in inhibitory activity, particularly against HDAC1 and HDAC2.[4] This enhanced potency is a critical factor in its potential as a next-generation therapeutic.

Mechanistic Insight: The KDAC Signaling Pathway

The antitumor effects of benzamide inhibitors are rooted in their ability to modulate the epigenetic landscape of cancer cells. By inhibiting class I KDACs, these compounds prevent the deacetylation of histones at the promoter regions of key regulatory genes. This leads to the reactivation of silenced tumor suppressor genes, such as p21, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest and preventing proliferation.[2][9]

HDAC_Signaling_Pathway cluster_0 Novel Benzamide (e.g., Compound 7j) / Entinostat cluster_1 Epigenetic Regulation cluster_2 Cell Cycle Control inhibitor Benzamide Inhibitor HDAC HDAC1/2/3 inhibitor->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin (Gene Expression ON) Histones->Chromatin Promotes p21 p21 Gene Expression Chromatin->p21 Allows CDK CDK Activity p21->CDK Inhibits CellCycle Cell Cycle Arrest CDK->CellCycle Blocks Progression Apoptosis Apoptosis CellCycle->Apoptosis Leads to

Caption: Mechanism of action for benzamide KDAC inhibitors.

Experimental Protocols for Comparative Efficacy

To ensure the trustworthiness and reproducibility of comparative data, standardized and well-controlled experimental protocols are paramount. Here, we provide detailed, step-by-step methodologies for key assays.

In Vitro KDAC Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of KDACs and the potency of inhibitors. The choice of a fluorometric method is based on its high sensitivity, broad dynamic range, and suitability for high-throughput screening.

HDAC_Assay_Workflow start Start prep_plate Prepare 96-well Plate (Assay Buffer, Substrate) start->prep_plate add_inhibitor Add Inhibitors (Compound 7j, Entinostat, Vehicle Control) prep_plate->add_inhibitor add_enzyme Add Recombinant HDAC Enzyme (e.g., HDAC1) add_inhibitor->add_enzyme incubate_1 Incubate at 30°C for 30-60 min add_enzyme->incubate_1 add_developer Add Developer Solution incubate_1->add_developer incubate_2 Incubate at RT for 15 min add_developer->incubate_2 read_fluorescence Measure Fluorescence (Ex/Em = 355/460 nm) incubate_2->read_fluorescence analyze Analyze Data (Calculate % Inhibition, Determine IC50) read_fluorescence->analyze end End analyze->end

Caption: Workflow for the in vitro fluorometric KDAC activity assay.

Methodology:

  • Reagent Preparation: Prepare Assay Buffer, a fluorogenic KDAC substrate, and Developer solution as per the manufacturer's instructions (e.g., Sigma-Aldrich, CS1010). Prepare serial dilutions of Compound 7j and Entinostat in Assay Buffer.

  • Assay Plate Setup: In a black, 96-well microplate, add Assay Buffer and the diluted fluorogenic substrate to each well.

  • Inhibitor Addition: Add the serially diluted inhibitors and a vehicle control (e.g., DMSO) to the appropriate wells. Include wells with a known potent inhibitor like Trichostatin A as a positive control.[10]

  • Enzyme Reaction Initiation: Add the purified, recombinant KDAC enzyme (e.g., HDAC1) to each well to start the reaction.[10]

  • First Incubation: Incubate the plate at 30°C for 30-60 minutes to allow for enzymatic deacetylation of the substrate.

  • Development Step: Add the Developer solution to each well. This solution contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorescent molecule.

  • Second Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for the development of the fluorescent signal.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 355-380 nm, Em: 440-460 nm).[10]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells. The selection of relevant cancer cell lines (e.g., those known to overexpress class I KDACs, such as MCF-7 breast cancer cells) is a critical experimental choice.[4]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with serial dilutions of Compound 7j, Entinostat, and a vehicle control. Incubate for a period relevant to the cell cycle, typically 48-72 hours.[4]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12][13] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background noise.[12][15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value for each compound by plotting viability against inhibitor concentration.

In Vivo Tumor Xenograft Model

This preclinical model is essential for evaluating the anti-tumor efficacy of a compound in a living organism. The choice of an immunocompromised mouse model (e.g., athymic nude mice) is necessary to prevent rejection of the implanted human tumor cells.[16][17]

Methodology:

  • Cell Preparation and Implantation: Harvest human cancer cells (e.g., from a cell line that showed sensitivity in vitro) during their exponential growth phase. Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of immunocompromised mice.[18]

  • Tumor Growth and Grouping: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize the animals into treatment groups (Vehicle control, Entinostat, Compound 7j).[18]

  • Drug Administration: Administer the compounds according to a predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The dose levels should be informed by prior pharmacokinetic and tolerability studies.

  • Monitoring: Measure tumor volume (typically using calipers with the formula: Volume = (Width² x Length) / 2) and animal body weight 2-3 times per week.[18] This dual monitoring is crucial to assess both efficacy and toxicity.

  • Endpoint and Analysis: The experiment is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group.

Conclusion and Future Directions

The collective evidence from in vitro enzymatic and cell-based assays strongly suggests that novel benzamide derivatives, exemplified by Compound 7j, represent a significant advancement in the field of KDAC inhibition.[4] The improved potency over the clinical benchmark Entinostat highlights the potential for developing more effective cancer therapeutics with this chemical scaffold.[1][4]

The provided protocols offer a robust framework for the rigorous, comparative evaluation of these inhibitors. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies of these lead compounds to fully elucidate their therapeutic potential. As our understanding of the nuanced roles of specific KDAC isoforms deepens, the development of highly selective and potent benzamide inhibitors will undoubtedly pave the way for more precise and effective epigenetic therapies for a range of challenging diseases.

References

Assessing the Reproducibility of 2-(Hydroxymethyl)-N-methylbenzamide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities demands not only efficiency but, more critically, unimpeachable reproducibility. The ability to consistently produce a target compound with a well-defined purity profile is the bedrock upon which all subsequent preclinical and clinical evaluations are built. This guide provides an in-depth technical assessment of synthetic routes to 2-(hydroxymethyl)-N-methylbenzamide, a versatile benzamide derivative.

This document moves beyond a mere recitation of procedural steps. It delves into the causality behind experimental choices, elucidates potential pitfalls affecting reproducibility, and offers a comparative analysis of viable synthetic strategies. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to establish a robust and self-validating synthesis for this important chemical scaffold.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic pathways to this compound will be examined: the reductive ring-opening of N-methylphthalimide and a proposed two-step route commencing with the reductive amination of 2-formylbenzoic acid.

ParameterMethod 1: Reductive Ring-OpeningMethod 2: Reductive Amination (Proposed)
Starting Materials Phthalic anhydride, Methylamine, Sodium Borohydride2-Formylbenzoic acid, Methylamine, a suitable reducing agent (e.g., Sodium triacetoxyborohydride), and a second reducing agent (e.g., Sodium Borohydride)
Key Transformation Reductive cleavage of an imideReductive amination followed by reduction of a carboxylic acid
Plausible Yield Moderate to HighModerate
Key Reproducibility Challenges - Incomplete reaction of phthalic anhydride and methylamine- Over-reduction of the amide- Formation of borate ester byproducts- Purification from boron salts- Control of the reductive amination step to avoid side reactions- Potential for polymerization of the starting aldehyde- Ensuring complete reduction of the carboxylic acid
Primary Advantages - Commercially available starting materials- Generally a one-pot reduction step- Avoids the initial high-temperature condensation step- May offer a more direct route if starting from 2-formylbenzoic acid

Method 1: Reductive Ring-Opening of N-Methylphthalimide

This is a widely recognized and frequently employed method for the synthesis of 2-(hydroxymethyl)benzamides.[1] The underlying principle involves the initial formation of an N-substituted phthalimide, which is subsequently subjected to a reductive ring-opening to yield the desired product.

Mechanistic Considerations

The synthesis begins with the condensation of phthalic anhydride and methylamine to form N-methylphthalimide. This reaction is typically driven by the removal of water, often at elevated temperatures. The subsequent and crucial step is the reductive cleavage of one of the amide bonds within the phthalimide ring. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[2] It selectively reduces the imide to the corresponding carbinolamide, which exists in equilibrium with the open-chain aldehyde. Further reduction of the aldehyde furnishes the primary alcohol, yielding the final product.

Experimental Protocol

Step 1: Synthesis of N-Methylphthalimide

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phthalic anhydride (1 equivalent) and glacial acetic acid.

  • Slowly add methylamine (1 equivalent, typically as a solution in a suitable solvent like water or ethanol).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield N-methylphthalimide.

Step 2: Reductive Ring Opening to this compound

  • In a round-bottom flask, dissolve the N-methylphthalimide (1 equivalent) from the previous step in a mixture of methanol and water (typically in a 6:1 ratio).

  • Cool the solution in an ice bath.

  • Add sodium borohydride (2-3 equivalents) portion-wise, maintaining the temperature below 10 °C. The portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of the Workflow

workflow1 cluster_step1 Step 1: N-Methylphthalimide Synthesis cluster_step2 Step 2: Reductive Ring-Opening A Phthalic Anhydride + Methylamine in Acetic Acid B Reflux (4-6h) A->B C Precipitation in Ice-Water B->C D Filtration & Drying C->D E N-Methylphthalimide D->E F N-Methylphthalimide in MeOH/H₂O E->F Proceed to next step G Addition of NaBH₄ (0-10 °C) F->G H Stir at RT (12-24h) G->H I Acidic Quench & Solvent Removal H->I J Extraction & Purification I->J K This compound J->K workflow2 cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Carboxylic Acid Reduction A 2-Formylbenzoic Acid + Methylamine B Imine Formation A->B C Addition of NaBH(OAc)₃ B->C D Workup & Isolation C->D E 2-((Methylamino)methyl)benzoic acid D->E F Intermediate in Anhydrous THF E->F Proceed to next step G Addition of Reducing Agent (e.g., BH₃-THF) F->G H Reaction & Quench G->H I Extraction & Purification H->I J This compound I->J

References

A Senior Application Scientist's Guide to Evaluating the Electrophilic Properties of Carbinolamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Duality of Carbinolamides - Metabolic Intermediates and Covalent Warheads

In the landscape of drug discovery and development, carbinolamides occupy a critical intersection between metabolism and pharmacology. These structures, characterized by a hydroxyl group and a nitrogen atom attached to the same carbon, are often transient intermediates in the cytochrome P450-mediated metabolism of N-alkylated amides.[1] While their formation is a natural metabolic process, the inherent chemistry of carbinolamides confers a dual identity: they can be stable, observable metabolites or precursors to highly reactive electrophilic species, such as iminium ions.[2]

This electrophilic potential makes them both a liability and an opportunity. As liabilities, unchecked reactivity can lead to the formation of adducts with endogenous macromolecules, precipitating off-target toxicity.[3] As an opportunity, when precisely controlled and targeted, this reactivity can be harnessed to design potent and selective covalent inhibitors that offer distinct advantages in terms of efficacy and duration of action.[4][5]

For researchers, scientists, and drug development professionals, the ability to accurately quantify the electrophilic nature of carbinolamide derivatives is therefore not merely an academic exercise—it is a crucial step in predicting metabolic fate, de-risking toxicity, and designing next-generation therapeutics. This guide provides an in-depth comparison of the core methodologies used to evaluate these properties, grounded in the principles of scientific integrity and practical application. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring each method serves as a self-validating system for assessing reactivity.

The Equilibrium of Reactivity: Understanding Carbinolamide Chemistry

The electrophilicity of a carbinolamide is not an intrinsic, static property but rather the product of a dynamic chemical equilibrium. The carbinolamide itself is often in equilibrium with its ring-opened aldehyde/ketone and amine forms. More importantly, under physiological or acidic conditions, it can eliminate water to generate a highly electrophilic iminium ion.[1] It is this iminium intermediate that is frequently the primary species responsible for reacting with biological nucleophiles. The stability of the carbinolamide and the propensity to form the iminium ion are governed by factors such as pH and the electronic properties of its substituents.[1][6]

G Carbinolamide Carbinolamide (R-CH(OH)-NR'R'') Iminium Iminium Ion ([R-CH=NR'R'']⁺) Carbinolamide->Iminium - H₂O (Acid-catalyzed) AldehydeAmine Aldehyde + Amine (R-CHO + HNR'R'') Carbinolamide->AldehydeAmine Equilibrium Iminium->Carbinolamide + H₂O Adduct Covalent Adduct (with Nucleophile) Iminium->Adduct + Nucleophile (e.g., Protein-SH) AldehydeAmine->Carbinolamide

Caption: The chemical equilibrium of carbinolamide derivatives.

Section 1: Quantitative Kinetic Analysis with Thiol Surrogates

The most direct method to quantify intrinsic electrophilicity is to measure the rate at which a carbinolamide derivative reacts with a model nucleophile. Glutathione (GSH), a biologically abundant tripeptide containing a soft nucleophilic thiol, is the industry standard for this purpose.[7][8] Its concentration in the liver can be as high as 10 mM, making it a physiologically relevant scavenger of electrophiles.[8]

The causality behind this choice is twofold: first, it mimics the cysteine residues often targeted by covalent drugs; second, the reaction kinetics can be conveniently monitored by techniques like High-Performance Liquid Chromatography (HPLC), allowing for the precise determination of reaction rates and half-lives.[3][7] This provides a quantitative, reproducible benchmark to compare the reactivity of different carbinolamide derivatives.

Experimental Protocol: GSH Reactivity Assay via HPLC

This protocol details a standardized procedure for assessing the reactivity of a test carbinolamide derivative with glutathione.

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the carbinolamide derivative in acetonitrile or DMSO.

    • Prepare a 100 mM stock solution of glutathione (GSH) in a phosphate-buffered saline (PBS) solution (100 mM, pH 7.4).

    • Prepare a 10 mM stock solution of an internal standard (e.g., ketoprofen) in acetonitrile.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the reagents to achieve the following final concentrations in a total volume of 1 mL:

      • Phosphate Buffer (pH 7.4)

      • Carbinolamide Derivative: 250 µM

      • Glutathione (GSH): 5 mM (a 20-fold excess to ensure pseudo-first-order kinetics)[7]

      • Internal Standard: 100 µM

      • Acetonitrile: 10% (to ensure solubility of the test compound)[7]

    • Vortex briefly to mix and incubate the reaction mixture in a water bath at 37 °C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 20, 40, 60, 120, 240 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of ice-cold acetonitrile containing 0.1% formic acid. This precipitates proteins and halts the reaction.

    • Vortex and centrifuge at >12,000 x g for 10 minutes to pellet precipitated material.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples using a reverse-phase HPLC system with UV detection. The mobile phase typically consists of a gradient of water and acetonitrile with 0.1% formic acid.

    • Monitor the peak area of the carbinolamide derivative relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the relative peak area of the carbinolamide derivative versus time.

    • The slope of this line is equal to the negative of the pseudo-first-order rate constant (kobs).

    • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / kobs.

    • The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of GSH.

G cluster_prep Preparation cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep1 Prepare Stocks: - Carbinolamide (10 mM) - GSH (100 mM) - Internal Std (10 mM) React1 Combine Reagents in Buffer (pH 7.4, 37 °C) Prep1->React1 React2 Final Conc: - Cmpd: 250 µM - GSH: 5 mM - Std: 100 µM Sample1 Take Aliquots at Time Points (t=0, 20, 40...) React2->Sample1 Sample2 Quench with Cold ACN Sample1->Sample2 Sample3 Centrifuge Sample2->Sample3 Analysis1 HPLC-UV Analysis Sample3->Analysis1 Analysis2 Calculate Peak Area Ratio (Cmpd / Std) Analysis1->Analysis2 Analysis3 Plot ln(Ratio) vs. Time Analysis2->Analysis3 Analysis4 Determine Half-Life (t₁/₂) Analysis3->Analysis4

Caption: Workflow for the GSH kinetic reactivity assay.

Comparative Data Presentation
DerivativeR GroupHalf-life (t₁/₂) in 5 mM GSH (min)Second-Order Rate Constant (M⁻¹s⁻¹)
Cmpd-1 4-Fluorophenyl1500.015
Cmpd-2 4-Methoxyphenyl4800.005
Cmpd-3 4-Nitrophenyl350.066
Cmpd-4 Phenyl (Control)2100.011

Note: Data are hypothetical for illustrative purposes.

Section 2: Trapping Studies in Biologically Relevant Matrices

While kinetic assays provide a clean measure of intrinsic reactivity, they do not account for the complexities of a biological environment, such as metabolic activation by enzymes, protein binding, and membrane partitioning. Reactive intermediate trapping studies, typically performed in human liver microsomes (HLM), address this gap.[9]

The core principle is to incubate the parent compound in a metabolically active system (HLM fortified with the cofactor NADPH) in the presence of a high concentration of a trapping agent.[8][9] If the compound is metabolized to a carbinolamide that then forms an electrophilic iminium ion, the trapping agent will capture it, forming a stable adduct that can be identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

The choice of trapping agent is a critical experimental parameter.

  • Glutathione (GSH): Traps "soft" electrophiles.[9]

  • Potassium Cyanide (KCN): A "hard" nucleophile, highly effective at trapping "hard" electrophiles like iminium ions, which GSH may be less efficient at capturing.[2][9]

  • Semicarbazide or Methoxylamine: Trap carbonyl-containing species (aldehydes/ketones) that exist in equilibrium with the carbinolamide.[2][9]

Using a panel of trapping agents provides a more complete picture of the potential reactive species being formed.

Experimental Protocol: In Vitro Trapping in Human Liver Microsomes
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in a suitable organic solvent.

    • Thaw Human Liver Microsomes (HLM) on ice (final concentration typically 0.5-1.0 mg/mL).

    • Prepare a 20 mM NADPH stock solution in buffer.

    • Prepare 100 mM stock solutions of trapping agents (GSH, KCN) in buffer.

  • Incubation Setup:

    • In separate tubes for each condition (e.g., +GSH, +KCN, no trap control), prepare a pre-incubation mix in 100 mM potassium phosphate buffer (pH 7.4) containing HLM and the trapping agent (e.g., 5 mM final concentration). Pre-incubate for 5 minutes at 37 °C.

    • Add the test compound to the mix (e.g., 10 µM final concentration).

    • Initiate the metabolic reaction by adding NADPH (1 mM final concentration). The final incubation volume is typically 200-500 µL.

  • Reaction and Quenching:

    • Incubate for a set time (e.g., 60 minutes) at 37 °C in a shaking water bath.

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the quenched samples thoroughly.

    • Centrifuge at high speed (>12,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a small volume (e.g., 100 µL) of a suitable solvent (e.g., 50:50 water:acetonitrile) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze samples using a high-resolution mass spectrometer.

    • Search for the predicted masses of the potential adducts (e.g., [M+H]⁺ of parent + 305.09 for GSH; [M+H]⁺ of parent + 27.01 for cyanide after water loss from the carbinolamide).

    • Confirm the identity of any detected adducts using tandem mass spectrometry (MS/MS) to analyze fragmentation patterns. GSH adducts, for example, often show a characteristic neutral loss of 129 Da (pyroglutamic acid).[9]

Expected Mass Spectrometry Signatures
Trapping AgentAdduct FormedExpected Mass Shift from Parent [M]Key MS/MS Fragment
Glutathione (GSH) GSH Conjugate+307.08 DaNeutral loss of 129 Da
Potassium Cyanide (KCN) Cyano Adduct+27.01 Da (after -H₂O)Varies by structure
Semicarbazide Semicarbazone+57.04 Da (after -H₂O)Varies by structure

Section 3: Predictive Power of Computational Modeling

Experimental assays, while essential for confirmation, can be resource-intensive. Computational chemistry offers a powerful, predictive front-loading approach to assess electrophilicity before a compound is even synthesized.[10][11] By modeling the electronic structure of a carbinolamide and its corresponding iminium ion, we can predict its inherent reactivity.

Key computational approaches include:

  • Density Functional Theory (DFT): Used to calculate the energy barrier for the formation of the iminium ion from the carbinolamide (the activation energy). A lower energy barrier suggests a higher propensity to form the reactive electrophile.[12] DFT can also be used to calculate global electrophilicity indices, which provide a quantitative measure of a molecule's ability to accept electrons.[13]

  • Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can model the reaction within the active site of a target protein, providing insights into both the intrinsic reactivity of the warhead and the favorability of its reaction with a specific amino acid residue.

The primary value of these in silico methods is their ability to rapidly screen large numbers of virtual derivatives, allowing chemists to prioritize the synthesis of compounds with a more desirable reactivity profile—potent enough to engage the target, but not so reactive as to be promiscuous.[14]

G Input Input: 3D Structure of Carbinolamide Derivative DFT Density Functional Theory (DFT) Calculation Input->DFT Energy Calculate Energy Barrier for Iminium Ion Formation (ΔG‡) DFT->Energy Index Calculate Global Electrophilicity Index (ω) DFT->Index Output Output: Predicted Reactivity Profile (High/Medium/Low Risk) Energy->Output Index->Output Decision Prioritize Synthesis of Derivatives with Optimal Profile Output->Decision

Caption: Computational workflow for predicting carbinolamide reactivity.

Section 4: An Integrated Strategy for Comprehensive Evaluation

No single method provides a complete answer. An effective evaluation of carbinolamide electrophilicity relies on an integrated, tiered approach where each method informs the next.

Methodology Comparison Guide
MethodPrimary ApplicationStrengthsLimitations
Computational Modeling High-throughput screening, hypothesis generationFast, low-cost, predictive before synthesisRequires experimental validation, assumptions in models
GSH Kinetic Assay Quantitative ranking of intrinsic reactivityHighly reproducible, quantitative data (k, t₁/₂)Lacks biological context (metabolism, transport)
Microsomal Trapping Identification of metabolic activation pathwaysBiologically relevant, identifies specific reactive speciesSemi-quantitative, complex matrix can interfere
Proposed Integrated Workflow

A robust strategy begins with computation, proceeds to quantitative kinetics, and culminates in biological confirmation.

G A Step 1: In Silico Screening (Computational Modeling) B Step 2: Synthesis of Prioritized Candidates A->B Guide Synthesis C Step 3: Intrinsic Reactivity Ranking (GSH Kinetic Assay) B->C Provide Test Compounds D Step 4: Biological Context Assessment (Microsomal Trapping Study) C->D Inform on Most Reactive Candidates to Test E Final Assessment: Comprehensive Electrophilicity Profile C->E Provide Quantitative Data D->E Confirm Reactive Metabolite Formation

Caption: An integrated workflow for evaluating carbinolamide electrophilicity.

Conclusion

The evaluation of the electrophilic properties of carbinolamide derivatives is a cornerstone of modern medicinal chemistry and drug safety assessment. By moving beyond a single-technique mindset and adopting an integrated strategy, researchers can build a comprehensive understanding of a molecule's potential reactivity. This multi-faceted approach, combining the predictive power of in silico modeling, the quantitative rigor of kinetic assays, and the biological relevance of metabolic trapping studies, enables a more rational design of safer, more effective medicines. It allows scientists to navigate the fine line between therapeutic covalent modification and unwanted toxicity, ultimately transforming a potential metabolic liability into a precisely engineered therapeutic asset.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(hydroxymethyl)-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a compound is the foundation of its safe management. 2-(hydroxymethyl)-N-methylbenzamide is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with specific hazard statements that mandate its handling as hazardous waste.

According to aggregated data provided to the European Chemicals Agency (ECHA), the compound presents the following hazards:

  • H302: Harmful if swallowed. [1] This indicates significant acute toxicity if ingested.

  • H319: Causes serious eye irritation. [1] This highlights the risk of damage to the eyes upon direct contact.

Furthermore, safety data for structurally related benzamide compounds suggest that they should be handled with care, with some being suspected of causing genetic defects.[2] Therefore, under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the sanitary sewer.[3][4]

Table 1: GHS Hazard Profile for this compound

Hazard Class & CategoryCodeStatementSource
Acute Toxicity, Oral (Category 4)H302Harmful if swallowedPubChem[1]
Serious Eye Damage/Eye Irritation (Category 2)H319Causes serious eye irritationPubChem[1]

Mandatory Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE to mitigate exposure risks. The principle of causality here is direct: the PPE acts as a primary barrier against the known hazards of the compound.

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[5]

  • Safety Goggles: To protect against splashes and eye irritation, safety goggles conforming to standards such as EU EN166 or US NIOSH are mandatory.[6]

  • Laboratory Coat: A fully buttoned lab coat provides a necessary barrier against skin contact.

Step-by-Step Disposal Protocol

The following protocol is a self-validating system designed to ensure safe, compliant, and documented disposal. Each step logically follows the last to create a closed-loop process from waste generation to final pickup.

Step 1: Segregation of Waste

The first principle of compliant waste management is segregation. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3] Improper mixing can lead to dangerous chemical reactions or complicate the disposal process.

Step 2: Containment and Labeling
  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, wipes), in a designated, sealable, and chemically compatible container.[3][5]

  • Labeling: The container must be labeled immediately and clearly. The label must include, at a minimum:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • The associated hazards (e.g., "Harmful if Swallowed," "Eye Irritant")

Step 3: Secure Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area must be:

  • Secure and accessible only to authorized personnel.[2]

  • Well-ventilated to prevent the accumulation of any potential vapors.[7]

  • Away from incompatible materials, such as strong oxidizing agents.[7][8]

  • Equipped with secondary containment to manage any potential leaks.[9]

Step 4: Arranging for Disposal

Contact your institution's EHS department or equivalent safety office to schedule a pickup for the hazardous waste.[3] They will provide specific instructions and the necessary documentation, such as a hazardous waste manifest, to ensure a compliant chain of custody. The final disposal must be carried out by a licensed hazardous waste disposal service.[3][6]

Workflow for Compliant Disposal

The following diagram illustrates the procedural flow for the safe and compliant disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste (Do Not Mix) PPE->Segregate Contain Place in Sealable, Compatible Container Segregate->Contain Label Label Container: 'Hazardous Waste' + Chemical Name Contain->Label Store Store in Designated, Secure & Ventilated Area Label->Store Secondary Use Secondary Containment Store->Secondary ContactEHS Contact EHS for Pickup Secondary->ContactEHS Documentation Complete Waste Manifest ContactEHS->Documentation Disposal Transfer to Licensed Waste Contractor Documentation->Disposal

Caption: Workflow for the proper disposal of this compound.

Management of Spills and Empty Containers

Small Spills

In the event of a small spill, ensure the area is well-ventilated and remove all sources of ignition.[10]

  • Wearing appropriate PPE, dampen the solid spill material with a suitable solvent like 60-70% ethanol to prevent dust formation.[10]

  • Carefully sweep up and collect the material into a designated hazardous waste container.[5][7]

  • Clean the spill area with absorbent paper dampened with the solvent, followed by a soap and water wash.[10]

  • All cleanup materials must be disposed of as hazardous waste.

Empty Container Decontamination

Empty containers that held this compound must be managed as hazardous waste.

  • Thoroughly empty all contents from the container.

  • The first rinse of the container with a suitable solvent (e.g., ethanol or acetone) must be collected and disposed of as liquid hazardous waste.[9]

  • After the initial rinse is collected for disposal, the container can be rinsed again before being discarded or recycled, in accordance with institutional policies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.